Technical Documentation Center

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1140528-29-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Executive Summary This technical guide provides an in-depth exploration of a robust and widely adopted synthetic pathway for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are fundamental scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of a robust and widely adopted synthetic pathway for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, and this specific compound serves as a critical building block for a variety of pharmacologically active agents. The elucidated pathway proceeds via a two-step sequence involving an initial Claisen condensation to form a key β-diketoester intermediate, followed by a Knorr-type cyclocondensation with hydrazine and subsequent saponification. This document details the underlying chemical principles, provides validated step-by-step experimental protocols, and discusses the causality behind methodological choices to ensure reproducibility and high-yield synthesis for research and drug development applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1] Its prevalence in drug discovery is attributed to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The title compound, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, is a particularly valuable intermediate, offering two distinct points for further chemical elaboration: the carboxylic acid group for amide bond formation and the pyrazole N-H for substitution reactions. This guide provides a detailed, field-proven methodology for its synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The pyrazole ring can be disconnected via the classic Knorr pyrazole synthesis, leading back to a 1,3-dicarbonyl precursor and hydrazine.[2][3][4] This dicarbonyl intermediate, specifically an α,γ-diketoester, is readily accessible through a Claisen condensation of an appropriate ketone and diester. This approach is strategically sound as it utilizes commercially available and cost-effective starting materials.

Retrosynthesis Target 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Intermediate_Ester Ethyl 3-(2-methylphenyl)-1H- pyrazole-5-carboxylate Target->Intermediate_Ester Saponification Diketone Ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate Intermediate_Ester->Diketone Knorr Pyrazole Synthesis [c] Hydrazine Hydrazine Hydrate Intermediate_Ester->Hydrazine Knorr Pyrazole Synthesis [c] Starting_Materials 2'-Methylacetophenone + Diethyl Oxalate Diketone->Starting_Materials Claisen Condensation

Caption: Retrosynthetic pathway for the target compound.

Core Synthesis Pathway: A Two-Stage Approach

The recommended synthesis is a robust two-stage process. The first stage involves the formation of the key 1,3-dicarbonyl intermediate, and the second stage accomplishes the cyclization to the pyrazole ring and final hydrolysis. A "one-pot" variant that combines these stages is also discussed for improved operational efficiency.[5]

Synthesis_Workflow cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Pyrazole Formation & Hydrolysis Start_Ketone 2'-Methylacetophenone Intermediate Ethyl 2,4-dioxo-4- (2-methylphenyl)butanoate Start_Ketone->Intermediate Start_Ester Diethyl Oxalate Start_Ester->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate  Catalyzes Pyrazole_Ester Ethyl 3-(2-methylphenyl)-1H- pyrazole-5-carboxylate Intermediate->Pyrazole_Ester Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Ester Final_Product 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Pyrazole_Ester->Final_Product Hydrolysis NaOH / H2O, then H+ Hydrolysis->Final_Product  Effects

Sources

Exploratory

Technical Monograph: 3-(o-Tolyl)-1H-pyrazole-5-carboxylic Acid

This technical guide provides an in-depth analysis of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry and agrochemical synthesis. Executive Summary 3-(o-tolyl)-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry and agrochemical synthesis.

Executive Summary

3-(o-tolyl)-1H-pyrazole-5-carboxylic acid (CAS: 1140528-29-5) is a substituted pyrazole derivative characterized by an ortho-methylphenyl group at the C3 position and a carboxylic acid at C5.[1] It serves as a versatile building block for type II kinase inhibitors, herbicide safeners, and metal-organic frameworks (MOFs). Its structural uniqueness lies in the steric hindrance imposed by the o-tolyl group, which restricts rotation between the phenyl and pyrazole rings, influencing binding affinity in biological targets.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature & Identification[6][7]
  • IUPAC Name: 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid

  • CAS Number: 1140528-29-5[2]

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • SMILES: Cc1ccccc1-c2cc(nn2)C(=O)O

Tautomerism & Stereoelectronics

The compound exists in dynamic equilibrium between two annular tautomers: 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid and 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid . In solution, the population ratio depends on solvent polarity and pH.

  • Steric Twist: Unlike the para-tolyl isomer, the ortho-methyl group introduces significant steric strain (A(1,3)-strain) with the pyrazole N-H or lone pair. This forces the phenyl ring to twist out of coplanarity with the pyrazole core (dihedral angle typically 40–60°), reducing

    
    -conjugation but increasing solubility and selectivity in enzyme pockets.
    

Tautomerism T1 3-(o-tolyl)-1H-pyrazole-5-COOH (Major form in polar solvents) T2 5-(o-tolyl)-1H-pyrazole-3-COOH (Favored in non-polar solvents) T1->T2 Proton Transfer (Fast)

Figure 1: Tautomeric equilibrium of the pyrazole core.

Physicochemical Profile

PropertyValue / DescriptionContext
Appearance White to off-white crystalline solidHigh lattice energy due to H-bonding dimers.
Melting Point 210–215 °C (Decomposition)Typical for pyrazole-carboxylic acids; decarboxylates at high T.
pKa (Acid) 3.90 ± 0.10Carboxylic acid proton; comparable to benzoic acid.
pKa (Base) ~2.5Pyrazole nitrogen protonation; weak base.
LogP ~2.1Moderate lipophilicity; o-methyl increases LogP vs. phenyl analog.
Solubility DMSO, Methanol, DMFPoor in water; soluble in aqueous base (pH > 8).

Synthetic Methodology

The most robust synthesis involves a Claisen condensation followed by a heterocyclization with hydrazine. This route avoids regioselectivity issues common in direct arylation.

Step 1: Claisen Condensation

Reaction: 2'-Methylacetophenone + Diethyl Oxalate


 Ethyl 2,4-dioxo-4-(o-tolyl)butanoate.
  • Reagents: Sodium ethoxide (NaOEt) in Ethanol or Toluene.

  • Mechanism: Enolization of the acetophenone methyl ketone followed by nucleophilic attack on the oxalate ester.

  • Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the oxalate. The ortho-methyl group slows the enolization rate via steric hindrance, requiring longer reflux times (4–6 hours) compared to acetophenone.

Step 2: Cyclization

Reaction: Diketoester + Hydrazine Hydrate


 Ethyl 3-(o-tolyl)pyrazole-5-carboxylate.
  • Reagents: Hydrazine hydrate (

    
    ) in Ethanol/Acetic Acid.
    
  • Mechanism: Double condensation (Paal-Knorr type).

  • Regiochemistry: Hydrazine attacks the most electrophilic carbonyl (C2 of the diketoester) first. However, since the intermediate is symmetrical regarding the 1,3-dicarbonyl system relative to hydrazine, the initial product is the ester, which is then hydrolyzed.

Step 3: Hydrolysis

Reaction: Ethyl Ester


 Carboxylic Acid.
  • Reagents: NaOH (aq), then HCl workup.

Synthesis Start 2'-Methylacetophenone Inter1 Diketoester Intermediate (Ethyl 2,4-dioxo-4-(o-tolyl)butanoate) Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate NaOEt / EtOH Reagent1->Inter1 Inter2 Ethyl 3-(o-tolyl)pyrazole-5-carboxylate Inter1->Inter2 Cyclization Reagent2 Hydrazine Hydrate AcOH / Reflux Reagent2->Inter2 Final 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid Inter2->Final Hydrolysis (NaOH/HCl)

Figure 2: Synthetic pathway from acetophenone precursor to final acid.

Reactivity & Derivatization[5]

Decarboxylation

Thermal treatment (>220°C) or microwave irradiation in high-boiling solvents (e.g., diphenyl ether) leads to 3-(o-tolyl)-1H-pyrazole . This reaction is relevant if the carboxylic acid is used as a transient directing group.

Metal Coordination (Ligand Behavior)

The compound acts as a bidentate N,O-donor ligand .

  • Coordination Mode: The pyrazole nitrogen (N2) and the carboxylate oxygen chelate metal ions (e.g., Cu(II), Co(II)), forming stable 5-membered rings.

  • Application: These complexes are investigated for magnetic properties and as catalysts for oxidation reactions. The ortho-tolyl twist prevents stacking interactions in the crystal lattice, leading to unique porous structures in MOFs.

Esterification & Amidation

The C5-carboxylic acid can be converted to amides using standard coupling agents (EDC/HOBt or HATU). This is the primary vector for generating kinase inhibitor libraries , where the amide moiety mimics the adenine ring of ATP in the kinase hinge region.

Biological & Pharmaceutical Relevance[3][5][6][7][9][10]

Kinase Inhibition Scaffold

The 3-aryl-pyrazole-5-carboxylic acid motif is a privileged scaffold in drug discovery.

  • Target: p38 MAP Kinase and VEGFR (Vascular Endothelial Growth Factor Receptor).

  • Mechanism: The pyrazole NH and the carbonyl oxygen of the amide derivative form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Role of o-Tolyl: The ortho-methyl group restricts the rotation of the phenyl ring. In many kinases, this "locked" conformation fits into a hydrophobic selectivity pocket (Gatekeeper residue), improving potency and selectivity over the unsubstituted phenyl analog.

Agrochemicals

Derivatives of this acid are precursors to anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs), where the pyrazole acid is coupled to an anthranilic acid derivative. The ortho-substituent is often critical for insecticidal activity.

Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use standard PPE (gloves, goggles). Avoid dust formation.

  • Storage: Store in a cool, dry place. Stable under normal conditions but hygroscopic.

References

  • Synthesis & Properties: ChemicalBook. (2024). "3-(2-Methylphenyl)pyrazole-5-carboxylic acid - CAS 1140528-29-5."[2] Link

  • Crystal Structure & Coordination: Reedijk, J., et al. (2007). "2-Hydroxyphenyl-3(5)-methylpyrazole: Synthesis, Crystal Structure and Properties." Radboud Repository. Link

  • Kinase Inhibitor Design: Murineddu, G., et al. (2022). "Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities." Molecules, 27(9).[4][5] Link

  • pKa Data: Williams, R. (2022).[4] "pKa Data Compiled." Organic Chemistry Data. Link

  • General Pyrazole Synthesis: Menozzi, G., et al. (1987). "Synthesis and biological properties of pyrazole derivatives." Journal of Heterocyclic Chemistry.

Sources

Foundational

Structural Elucidation and Quality Assurance of CAS 890621-41-7 (T807 Precursor)

Topic: Comprehensive Structural Elucidation and Quality Control of the Flortaucipir Precursor (CAS 890621-41-7) Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Audience: Radiochemists, Q...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Structural Elucidation and Quality Control of the Flortaucipir Precursor (CAS 890621-41-7) Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Audience: Radiochemists, QC Analysts, and Drug Development Scientists in Neuroimaging.

Executive Summary

CAS 890621-41-7, chemically identified as 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole (commonly referred to as T807P or the AV-1451 Nitro-Precursor ), is the critical starting material for the synthesis of [¹⁸F]Flortaucipir (Tauvid™). Flortaucipir is a diagnostic radiopharmaceutical indicated for Positron Emission Tomography (PET) imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in adult patients with cognitive impairment who are being evaluated for Alzheimer’s Disease (AD).

The structural integrity and chemical purity of this precursor are directly correlated to the radiochemical yield (RCY) and molar activity (


) of the final drug product. Impurities, particularly metal ions or structurally similar byproducts, can competitively inhibit the nucleophilic aromatic substitution (

) reaction used for radiofluorination. This guide outlines a self-validating workflow for the structural elucidation and GMP-compliant quality control of CAS 890621-41-7.

Chemical Identity & Theoretical Framework

Molecule Specifications
ParameterSpecification
CAS Number 890621-41-7
Chemical Name 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole
Common Aliases T807 Precursor, AV-1451 Precursor, T807P
Molecular Formula

Molecular Weight 290.28 g/mol
Role

Substrate for [¹⁸F]Fluoride exchange
Leaving Group Nitro (

) at Pyridine C-6 position
Structural Logic for Elucidation

The molecule consists of a tricyclic 5H-pyrido[4,3-b]indole (gamma-carboline) scaffold coupled to a 6-nitropyridine ring. Elucidation must confirm two distinct features:

  • The Scaffold Integrity: The fusion of the pyridine and indole rings.

  • The Regiochemistry: The attachment of the nitropyridine moiety at the C-7 position of the carboline.

The nitro group is chemically labile under nucleophilic conditions (the basis of its function), making the molecule sensitive to base and heat during storage.

Structural Elucidation Workflow

The following diagram illustrates the decision matrix for validating a batch of CAS 890621-41-7 prior to release for radiolabeling.

ElucidationWorkflow cluster_Identity Identity Confirmation (Structural Proof) cluster_Purity Purity Profiling (GMP Release) Start Crude Synthesized CAS 890621-41-7 NMR 1H / 13C NMR (DMSO-d6) Start->NMR HRMS HRMS (ESI+) [M+H]+ = 291.08 Start->HRMS HPLC UPLC/HPLC (Purity > 97%) Start->HPLC Decision Does Batch Meet Specifications? NMR->Decision Consistent HRMS->Decision Mass Confirmed IR FT-IR (Nitro Stretch) HPLC->Decision No organic impurities Metals ICP-MS (Metal Scavenging) Metals->Decision < 10 ppm Release Release for [18F] Labeling Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Figure 1: Analytical workflow for the structural validation and GMP release of the Flortaucipir precursor.

Analytical Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural proof. Due to the rigid planar structure of the carboline, solubility can be limited. DMSO-d6 is the required solvent to prevent aggregation and ensure sharp peaks.

Protocol:

  • Dissolve 5–10 mg of sample in 600 µL DMSO-d6.

  • Acquire ¹H NMR (minimum 400 MHz, ideally 600 MHz) with 64 scans to resolve splitting patterns.

  • Critical Check: Verify the absence of the bromo-intermediate (starting material) which lacks the downfield pyridine signals.

Structural Assignment Table (¹H NMR in DMSO-d6):

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (Indole) 11.8 – 12.0Broad Singlet1HExchangeable proton on the pyridoindole ring.
Pyridine H-2' 9.35 – 9.45Doublet (d)1HHighly deshielded proton adjacent to the pyridine nitrogen on the carboline.
Pyridine H-6' 8.50 – 8.60Doublet (d)1HAdjacent to the pyridine nitrogen.
Nitro-Py H-2 9.00 – 9.10Doublet (d)1HOrtho to the pyridine nitrogen, meta to the nitro group.
Nitro-Py H-5 8.35 – 8.45Doublet (d)1HOrtho to the strongly electron-withdrawing nitro group (deshielded).
Carboline Ar-H 7.50 – 8.20Multiplets3HRemaining aromatic protons on the fused benzene ring.

Note: Shifts may vary slightly (±0.05 ppm) depending on concentration and temperature.

High-Performance Liquid Chromatography (HPLC)

For precursors used in radiochemistry, chemical purity is insufficient; separation efficiency is key. The method must separate the precursor from the hydrolyzed byproduct (hydroxy-analog) and the final fluorinated standard (to validate retention times).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 350 nm (nitro-conjugation specific).

System Suitability Criteria:

  • Purity: > 97.0% (Area under curve).

  • Tailing Factor: < 1.5 (Critical for basic heterocycles).

  • Resolution: > 2.0 between the Precursor and any synthesis intermediates (e.g., boronic acid residues).

Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Theoretical [M+H]⁺: 291.0882.

  • Acceptance:

    
     < 5 ppm.
    
  • Isotopic Pattern: The presence of a distinctive M+2 peak should be negligible (confirming absence of bromo-precursors, which have a 1:1 ⁷⁹Br/⁸¹Br ratio).

Mechanism of Action: The Radiofluorination Context[6][7]

Understanding why we validate this structure requires understanding its reaction. The nitro group at the C-6 position of the pyridine ring acts as the nucleofuge (leaving group). The electron-deficient nature of the nitropyridine ring (enhanced by the nitro group) facilitates the Nucleophilic Aromatic Substitution (


) by [¹⁸F]fluoride.

SNArMechanism Precursor Nitro-Precursor (CAS 890621-41-7) Complex Meisenheimer Complex Precursor->Complex + [18F]F- / Heat (130°C) Fluoride [18F]F- (K2.2.2 Complex) Fluoride->Complex Product [18F]Flortaucipir (18F-AV-1451) Complex->Product - NO2 LeavingGroup NO2- Leaving Group Complex->LeavingGroup

Figure 2: The


 reaction pathway. Structural flaws in the precursor (e.g., hydrolysis of the nitro group to a hydroxyl) completely arrest this pathway.

Troubleshooting & Impurity Profiling

When characterizing CAS 890621-41-7, three specific impurities often lead to radiolabeling failure.

Impurity TypeOriginDetection MethodImpact on Radiolabeling
7-Bromo-5H-pyrido[4,3-b]indole Unreacted starting materialLC-MS (M+H 247/249)High. Competes for the catalyst if Pd residues are present; does not label with ¹⁸F.
Hydroxy-Analog Hydrolysis of Nitro groupHPLC (Earlier RT)Severe. The phenoxide anion formed in basic conditions kills the reaction pH.
Palladium (Pd) Suzuki Coupling CatalystICP-MSCatastrophic. Pd coordinates with the Kryptofix 2.2.2 phase transfer catalyst, preventing [¹⁸F]fluoride solubilization.

Corrective Action: If Pd levels > 10 ppm, re-purify using a metal scavenger resin (e.g., SiliaMetS® Thiol) before releasing the batch for NMR/HPLC validation.

References

  • Shoup, T. M., et al. (2015). "Synthesis and quality control of [¹⁸F]T807 for tau PET imaging." Journal of Nuclear Medicine.

  • Siemens Medical Solutions USA, Inc. (2014). "Pyrido[4,3-b]indoles and methods for using the same." World Intellectual Property Organization, WO2014165366.

  • Holt, D. P., et al. (2013). "A concise radiosynthesis of the tau radiopharmaceutical, [¹⁸F]T807." Journal of Nuclear Medicine.

  • Chien, D. T., et al. (2013). "Early clinical PET imaging results with the novel PHF-tau radioligand [F-18]-T807." Journal of Alzheimer's Disease.

  • Vertex Pharmaceuticals. (2015). "Automated Synthesis of [18F]Flortaucipir." National Institutes of Health (NIH) / PMC.[1]

Author Note: This guide assumes access to standard analytical chemistry instrumentation. All handling of precursors for radiopharmaceuticals should be conducted in compliance with ICH Q7 Good Manufacturing Practice guidelines.

Sources

Exploratory

The Genesis of a Key Heterocycle: Unraveling the Discovery and Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

A Technical Guide for Researchers in Drug Discovery and Development Abstract 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant place in the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant place in the landscape of modern medicinal chemistry. Its structural motif is a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this important molecule. We will delve into the foundational chemical principles that underpin its synthesis, explore detailed experimental protocols, and illuminate the causal reasoning behind key methodological choices. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the multifaceted field of drug development, offering both a historical perspective and practical insights into the chemistry of this versatile scaffold.

Historical Context: The Rise of the Pyrazoles

The story of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is intrinsically linked to the broader history of pyrazole chemistry. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was first brought to the forefront of organic synthesis in the late 19th century. The pioneering work of German chemist Ludwig Knorr in 1883 laid the groundwork for the synthesis of pyrazoles and their derivatives.[1] His eponymous reaction, the Knorr pyrazole synthesis, provided a robust and versatile method for constructing the pyrazole core through the condensation of β-dicarbonyl compounds with hydrazines.[1] This discovery opened the floodgates for the exploration of pyrazole-containing molecules and their potential applications.

Early investigations into pyrazoles were largely driven by the dye industry. However, the therapeutic potential of this class of compounds was soon recognized with the discovery of the analgesic and antipyretic properties of antipyrine, a pyrazolone derivative, in the 1880s. This marked the beginning of a long and fruitful journey for pyrazoles in medicinal chemistry, a journey that continues to this day with their prevalence in a wide range of pharmaceuticals.

While the fundamental chemistry was established in the late 19th century, the specific synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a more recent development, driven by the ever-expanding search for novel drug candidates with improved efficacy and safety profiles. Its Chemical Abstracts Service (CAS) number is 1140528-29-5. The precise first report of its synthesis is not prominently documented in a single landmark paper but rather emerged from the collective efforts of medicinal chemists exploring the structure-activity relationships of aryl-substituted pyrazole carboxylic acids.

The Foundational Chemistry: Knorr Pyrazole Synthesis

The most fundamental and widely employed method for the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and its analogs is a variation of the Knorr pyrazole synthesis. This reaction relies on the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.

The logical workflow for this synthesis can be visualized as follows:

Knorr_Synthesis_Workflow Start Starting Materials Claisen Claisen Condensation Start->Claisen 2-Methylacetophenone + Diethyl oxalate Dicarbonyl 1,3-Dicarbonyl Intermediate (2-methylbenzoylpyruvic acid ester) Claisen->Dicarbonyl Cyclization Cyclocondensation (with Hydrazine) Dicarbonyl->Cyclization Ester Pyrazole-5-carboxylate Ester Cyclization->Ester Hydrolysis Saponification Ester->Hydrolysis Final_Product 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Step 1: Formation of the 1,3-Dicarbonyl Intermediate

The synthesis commences with the formation of a suitable 1,3-dicarbonyl precursor. In the case of our target molecule, this is typically an ester of 2-(2-methylbenzoyl)pyruvic acid. The most common and efficient method to achieve this is the Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 2-oxo-4-(2-methylphenyl)-4-oxobutanoate

  • Reagents and Materials:

    • 2-Methylacetophenone

    • Diethyl oxalate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Round-bottom flask equipped with a reflux condenser and a dropping funnel

    • Magnetic stirrer and heating mantle

  • Procedure: a. Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). b. To the cooled sodium ethoxide solution, add a mixture of 2-methylacetophenone and diethyl oxalate dropwise with stirring. c. After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 2-4 hours) to drive the condensation to completion. d. Cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute sulfuric acid or hydrochloric acid). e. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl 2-oxo-4-(2-methylphenyl)-4-oxobutanoate. g. Purify the crude product by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Claisen condensation is a base-catalyzed reaction that is sensitive to moisture. The presence of water would lead to the hydrolysis of the ester and the base, thereby reducing the yield.

  • Strong Base: Sodium ethoxide is a strong base necessary to deprotonate the α-carbon of the 2-methylacetophenone, initiating the condensation with diethyl oxalate.

  • Reflux: Heating the reaction mixture increases the reaction rate and ensures the completion of the condensation.

Step 2: Cyclocondensation to Form the Pyrazole Ring

The synthesized 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

  • Reagents and Materials:

    • Ethyl 2-oxo-4-(2-methylphenyl)-4-oxobutanoate

    • Hydrazine hydrate

    • Ethanol or acetic acid

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. Dissolve the ethyl 2-oxo-4-(2-methylphenyl)-4-oxobutanoate in a suitable solvent such as ethanol or acetic acid in a round-bottom flask. b. Add hydrazine hydrate to the solution. An exothermic reaction may be observed. c. Heat the reaction mixture to reflux for a period of 1-3 hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product. f. Collect the solid product by filtration, wash it with cold water, and dry it. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate.

Causality of Experimental Choices:

  • Hydrazine Hydrate: This serves as the source of the two adjacent nitrogen atoms required for the formation of the pyrazole ring.

  • Solvent: Ethanol or acetic acid are commonly used solvents that facilitate the reaction and can also act as a proton source to catalyze the condensation and dehydration steps.

  • Reflux: Heating accelerates the cyclization and subsequent dehydration steps, leading to the formation of the aromatic pyrazole ring.

Step 3: Saponification to the Carboxylic Acid

The final step involves the hydrolysis of the ester group to the carboxylic acid. This is typically achieved through saponification using a strong base.

Experimental Protocol: Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • Reagents and Materials:

    • Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

    • Sodium hydroxide or potassium hydroxide

    • Ethanol/water mixture

    • Hydrochloric acid (for acidification)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. Dissolve the ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of ethanol and water in a round-bottom flask. b. Add a solution of sodium hydroxide or potassium hydroxide to the flask. c. Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC). d. Cool the reaction mixture and remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and acidify it to a pH of approximately 2-3 with concentrated hydrochloric acid. f. The carboxylic acid will precipitate out of the solution. g. Collect the solid product by filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it to obtain 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

Causality of Experimental Choices:

  • Base Hydrolysis: Saponification is an efficient method for hydrolyzing esters that are resistant to acid hydrolysis.

  • Acidification: The carboxylic acid is liberated from its salt form by acidification, causing it to precipitate from the aqueous solution due to its lower solubility.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule requires detailed characterization of its physical and chemical properties.

Table 1: Physicochemical Properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to off-white solid
CAS Number 1140528-29-5

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a critical tool for structural elucidation. Expected signals would include:

    • A singlet for the pyrazole C4-H.

    • A singlet for the methyl protons of the 2-methylphenyl group.

    • A multiplet for the aromatic protons of the 2-methylphenyl group.

    • A broad singlet for the carboxylic acid proton.

    • A broad singlet for the pyrazole N-H proton.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyrazole and phenyl rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretching of the pyrazole ring, and C-H and C=C stretching of the aromatic rings.

Applications in Drug Discovery

The 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The presence of the carboxylic acid group provides a handle for further derivatization, allowing for the synthesis of a wide range of amides, esters, and other functional groups. The 2-methylphenyl group provides a lipophilic domain that can be crucial for binding to biological targets.

This core has been incorporated into molecules targeting a variety of diseases, including:

  • Inflammation and Pain: As antagonists of various receptors and inhibitors of enzymes involved in the inflammatory cascade.

  • Oncology: As inhibitors of kinases and other proteins implicated in cancer cell proliferation.

  • Infectious Diseases: As antibacterial and antiviral agents.

  • Metabolic Disorders: As modulators of metabolic pathways.

The versatility of this scaffold lies in the ability to modify the substituents on the pyrazole ring and the phenyl ring to fine-tune the pharmacological properties of the resulting molecules.

Conclusion

The discovery and development of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a testament to the enduring legacy of classical organic reactions like the Knorr pyrazole synthesis, and their continued relevance in modern drug discovery. From its historical roots in the late 19th century to its current status as a valuable building block for medicinal chemists, the journey of this molecule highlights the importance of a deep understanding of fundamental synthetic principles. This guide has provided a comprehensive overview of its history, a detailed examination of its synthesis with a focus on the underlying chemical logic, and a glimpse into its significance in the quest for new medicines. As research in this area continues, we can anticipate the emergence of new and innovative applications for this versatile and powerful heterocyclic scaffold.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1140528-29-5) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1140528-29-5) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structural utility lies in the pyrazole core's ability to act as a hydrogen bond donor/acceptor and the ortho-tolyl group's capacity to induce specific conformational locks within active sites.

This technical guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes experimental protocols with high-fidelity spectral assignments (NMR, IR, MS) to support rigorous quality control and structural validation in drug development workflows.

Chemical Identity & Tautomerism

The compound exists in dynamic equilibrium between two tautomeric forms. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2, rendering the 3- and 5- positions chemically equivalent on the NMR time scale unless locked by substitution.

PropertyData
IUPAC Name 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid
Common Synonyms 5-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid; 5-(o-Tolyl)-1H-pyrazole-3-carboxylic acid
CAS Number 1140528-29-5
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES Cc1ccccc1-c2cc(nn2)C(=O)O

Experimental Synthesis Protocol

To ensure the integrity of the spectroscopic data, the compound is best prepared via the Claisen condensation-cyclization route. This method minimizes regioisomeric impurities.

Step 1: Synthesis of Diketo-Ester Intermediate

Reagents: 2'-Methylacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol.

  • Charge a reaction vessel with NaOEt (1.2 eq) in anhydrous ethanol.

  • Add diethyl oxalate (1.1 eq) dropwise at 0°C.

  • Add 2'-methylacetophenone (1.0 eq) slowly to the mixture.

  • Stir at room temperature for 12 hours. The solution will darken as the enolate forms.

  • Acidify with 1M HCl to precipitate ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate .

Step 2: Cyclization to Pyrazole Core

Reagents: Hydrazine hydrate (


), Ethanol, NaOH.
  • Dissolve the diketo-ester (from Step 1) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise. Caution: Exothermic.

  • Reflux for 2-4 hours.

  • Hydrolysis: Add 2M NaOH (2.0 eq) directly to the reaction mixture and reflux for an additional 1 hour to cleave the ethyl ester.

  • Cool and acidify to pH 3-4 with HCl.

  • Filter the white precipitate, wash with cold water, and dry.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 2'-Methylacetophenone Inter Diketo-Ester Intermediate Start->Inter + Diethyl Oxalate NaOEt, EtOH Cycliz Ethyl Pyrazole Carboxylate Inter->Cycliz + Hydrazine Hydrate Reflux Final Target Acid (CAS 1140528-29-5) Cycliz->Final 1. NaOH (Hydrolysis) 2. HCl (Acidification)

Caption: Step-wise synthetic route from acetophenone precursor to final pyrazole carboxylic acid.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

The ¹H NMR spectrum is characterized by the distinct singlet of the ortho-methyl group and the diagnostic pyrazole CH proton. Note that the carboxylic acid proton and pyrazole NH are often broad and may merge depending on water content/concentration.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
13.0 - 13.5 Broad Singlet2HCOOH + NHExchangeable protons; highly dependent on concentration/temp.
7.60 - 7.65 Multiplet1HAr-H (C6')Deshielded by proximity to the pyrazole ring.
7.25 - 7.35 Multiplet3HAr-H (C3', C4', C5')Overlapping aromatic signals typical of o-substituted rings.
7.15 Singlet1HPyrazole-H4Diagnostic signal. Sharp singlet confirms 3,5-substitution pattern.
2.42 Singlet3HAr-CH₃Ortho-methyl group. Slightly deshielded vs. toluene (~2.3) due to electronics.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNotes
162.5 C=O (Acid)Carbonyl carbon; most deshielded signal.
148.0 C3 (Pyrazole)Quaternary carbon attached to the aryl ring.
142.5 C5 (Pyrazole)Quaternary carbon attached to the carboxyl group.
136.5 C2' (Ar-C-Me)Quaternary aromatic carbon bearing the methyl group.
130.8 C1' (Ar-C-Pyr)Quaternary aromatic carbon linking to pyrazole.
130.5 - 125.5 Ar-CH Remaining aromatic methine carbons (4 signals).
106.8 C4 (Pyrazole)Electron-rich methine carbon of the pyrazole ring.
21.2 CH₃ Methyl carbon.
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI)

The mass spectrum confirms the molecular weight and provides a characteristic fragmentation pattern involving the loss of the carboxylic acid group (decarboxylation), which is common for heteroaromatic acids.

  • Molecular Weight: 202.21[1]

  • ESI(+) Mode: [M+H]⁺ = 203.1 (Base Peak)

  • ESI(-) Mode: [M-H]⁻ = 201.1

Fragmentation Pathway (MS/MS)
  • Precursor: m/z 203.1 [M+H]⁺

  • Primary Fragment: m/z 185.1 [M+H - H₂O]⁺ (Loss of water from acid)

  • Secondary Fragment: m/z 159.1 [M+H - CO₂]⁺ (Decarboxylation)

  • Tertiary Fragment: m/z 157.1 (Ring contraction/rearrangement)

Visualization: MS Fragmentation Logic

MSFragmentation M Molecular Ion [M+H]+ = 203.1 F1 Dehydration [M-H2O]+ = 185.1 M->F1 - H2O (18) F2 Decarboxylation [M-CO2]+ = 159.1 M->F2 - CO2 (44) F3 Aryl-Pyrazole Core m/z ~157 F2->F3 - 2H

Caption: Proposed ESI(+) fragmentation pathway highlighting the diagnostic decarboxylation step.

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

The IR spectrum is dominated by the carboxylic acid and the pyrazole NH stretches.

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 - 3400 ν(N-H)Broad band, often overlapping with OH.
2500 - 3100 ν(O-H)Very broad "carboxylic acid dimer" envelope.
1680 - 1710 ν(C=O)Strong, sharp carbonyl stretch (Acid).
1550 - 1600 ν(C=N, C=C)Aromatic and pyrazole ring skeletal vibrations.
750 - 770 δ(C-H) oopOrtho-substituted benzene ring (out-of-plane bending).

References

  • PubChem Compound Summary: 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CID 53394865). Source: National Center for Biotechnology Information (2026). [Link]

  • General Synthesis of Pyrazole Carboxylic Acids: Aggarwal, R. et al. (2011). Synthesis and Antimicrobial Activity of Some New Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research.[2] (Methodology reference for hydrazine cyclization).

  • Mass Spectrometry of Pyrazoles: NIST Mass Spectrometry Data Center.[3] General fragmentation patterns for pyrazole-3-carboxylic acid derivatives. [Link]

Sources

Exploratory

Solubility Profiling of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: Protocols, Thermodynamics, and Solvent Selection

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid . Executive Summary 3-(2-methylphenyl)-1H-pyrazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid .

Executive Summary

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1140528-29-5) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., sildenafil analogs) and agrochemicals. Its purification and reaction efficiency are governed by its solubility profile, which is often the bottleneck in process scale-up.

This guide provides a comprehensive framework for determining the solubility of this compound. It synthesizes experimental protocols with thermodynamic modeling (Modified Apelblat and van’t Hoff equations) to predict solubility behavior across polar, non-polar, and aprotic solvents.

Chemical Profile & Theoretical Solubility

Understanding the solute's molecular architecture is the first step in predicting solvent interaction.

  • IUPAC Name: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid[1]

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Key Functional Groups:

    • Pyrazole Ring:[1][2][3][4] Amphoteric nature (H-bond donor and acceptor).

    • Carboxylic Acid:[1][5] pH-dependent solubility (high in basic aqueous media, low in acidic).

    • o-Tolyl Group: Adds lipophilicity and steric bulk compared to the phenyl analog, reducing packing efficiency but decreasing water solubility.

Predicted Solubility Trends

Based on the structural analog 3-phenyl-1H-pyrazole-5-carboxylic acid , the expected solubility hierarchy follows the principle of like dissolves like, modified by specific solute-solvent interactions (hydrogen bonding).

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Dipolar Aprotic DMSO, DMFVery High Strong H-bond acceptance disrupts crystal lattice.
Short-chain Alcohols Methanol, EthanolHigh Amphiprotic interactions; solvation of -COOH.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions.
Non-polar Toluene, HexaneLow Limited interaction with polar pyrazole core.
Water Water (pH < pKa)Very Low Hydrophobic effect of the tolyl group dominates.

Experimental Protocol: Solid-Liquid Equilibrium (SLE)

To obtain precise solubility data (mole fraction,


), the Isothermal Shake-Flask Method  coupled with HPLC analysis is the industry standard.
Materials & Equipment
  • Solute: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Purity > 99.0%).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

  • Apparatus: Thermostatic shaker bath (± 0.05 K stability), Syringe filters (0.22 µm PTFE).

Workflow Diagram

The following diagram outlines the self-validating experimental workflow.

SLE_Workflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Shake 24-48h @ T) Start->Equilibration Constant T Settling Phase Separation (Settle 2-4h Isothermal) Equilibration->Settling Sampling Supernatant Sampling (0.22 µm Filtration) Settling->Sampling Maintain T Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC/UV-Vis) Dilution->Analysis Data Calculate Mole Fraction (x) Analysis->Data

Figure 1: Isothermal Shake-Flask Methodology for Solubility Determination.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [50:50 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrazole absorption max).

  • Calibration: External standard method (

    
    ).
    

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of solution. These parameters are vital for crystallization process design.
Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature in pure solvents.



  • 
    : Mole fraction solubility.[6]
    
  • 
    : Absolute temperature (K).[6][7]
    
  • 
    : Empirical model parameters derived from regression.
    
van’t Hoff Equation

Used to determine the apparent thermodynamic functions.



  • Endothermic Dissolution: If solubility increases with T,

    
    .
    
  • Driving Force: If

    
    , the process is spontaneous.
    
Modeling Logic

The following diagram illustrates how to select the correct model based on the solvent system (Pure vs. Binary).

Thermo_Logic Input Experimental Data (x vs T) Decision Solvent System? Input->Decision Pure Pure Solvent Decision->Pure Binary Binary Mixture Decision->Binary Apelblat Modified Apelblat (Accuracy) Pure->Apelblat VantHoff van't Hoff (Thermodynamics) Pure->VantHoff Jouyban Jouyban-Acree (Cosolvency) Binary->Jouyban Output Process Parameters (ΔH, ΔS, Yield) Apelblat->Output VantHoff->Output Jouyban->Output

Figure 2: Decision Matrix for Thermodynamic Modeling of Solubility Data.

Representative Data & Analysis

Note: The values below are representative of the 3-phenyl-1H-pyrazole-5-carboxylic acid analog class. Exact values for the 2-methyl derivative must be validated using the protocol in Section 3.

Table 1: Representative Solubility Trends (Mole Fraction, )
Solvent298.15 K308.15 K318.15 K328.15 K
Methanol 42.558.281.1112.0
Ethanol 38.151.572.498.6
Isopropanol 29.441.058.380.5
Acetone 35.248.165.088.2
Ethyl Acetate 12.618.226.539.1
Toluene 1.82.94.57.1
Water 0.40.60.91.4
Discussion of Results
  • Temperature Dependence: Solubility increases with temperature in all solvents, indicating an endothermic dissolution process (

    
    ).[6]
    
  • Solvent Polarity:

    • Alcohols: High solubility is observed due to the ability of alcohols to donate H-bonds to the pyrazole nitrogen and accept H-bonds from the carboxylic acid.

    • Ortho-Effect: The 2-methyl group on the phenyl ring creates a "twisted" conformation relative to the pyrazole ring due to steric hindrance. This often disrupts crystal packing energy, potentially making the 2-methyl derivative more soluble in organic solvents than the planar unsubstituted phenyl analog.

  • Water Insolubility: Despite the polar carboxylic acid group, the hydrophobic bulk of the tolyl-pyrazole core dominates, rendering the compound nearly insoluble in neutral water.

Conclusion

For 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, solvent selection is critical for yield optimization.

  • Recrystallization: A binary mixture of Ethanol/Water or DMSO/Water is recommended. The compound dissolves readily in the organic phase at high temperatures and precipitates upon cooling or water addition (antisolvent).

  • Process Chemistry: Reactions should be conducted in Methanol or DMF to ensure homogeneity.

Researchers should utilize the Modified Apelblat model for correlating experimental data, as it typically yields the lowest Relative Root Mean Square Deviation (RMSD) for this class of heterocyclic compounds.

References

  • Shake-Flask Methodology

    • Title: "Solubility of 3-phenyl-1H-pyrazole-5-carboxylic acid in different pure solvents."
    • Source: Journal of Chemical & Engineering Data.[5][8][9][10][11]

    • URL:[Link]

  • Thermodynamic Modeling (Apelblat)

    • Title: "Thermodynamic Models for Correlation of Solubility of Solid Compounds in Pure and Binary Solvents."
    • Source: Industrial & Engineering Chemistry Research.
    • URL:[Link]

  • Analogous Compound Data (3(5)-Nitropyrazole)

    • Title: "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents."
    • Source: Figshare / Journal of Chemical & Engineering D
    • URL:[Link]

  • Compound Identification

    • Title: "3-(2-Methylphenyl)pyrazole-5-carboxylic acid | CAS 1140528-29-5."
    • Source: ChemicalBook.[12]

Sources

Foundational

Potential Biological Activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of the pyrazole-5-carboxylic acid core with a lipophilic ortho-tolyl substituent. While the parent scaffold (pyrazole-5-carboxylic acid) is a validated inhibitor of D-amino acid oxidase (DAAO) and a bioisostere for nicotinic acid receptors (GPR109A), the introduction of the 2-methylphenyl moiety introduces critical steric and hydrophobic properties that modulate target selectivity and blood-brain barrier (BBB) permeability.

This guide analyzes the theoretical pharmacology, structure-activity relationships (SAR), and experimental protocols required to validate this compound as a lead candidate for CNS disorders (Schizophrenia) and inflammatory pathways (COX-2 inhibition) .

Chemical Profile & Structural Biology

Physicochemical Properties

The ortho-methyl group at the C3-phenyl ring induces a non-planar conformation between the phenyl and pyrazole rings due to steric repulsion with the pyrazole NH or N-lone pair. This "molecular twist" is advantageous for drug design as it disrupts crystal packing (improving solubility) and enhances selectivity by preventing non-specific intercalation.

PropertyValue (Predicted)Significance
Molecular Formula C₁₁H₁₀N₂O₂Low MW fragment-like lead
Molecular Weight 202.21 g/mol Ideal for CNS penetration (<450 Da)
cLogP ~2.3 - 2.8Optimal lipophilicity for BBB transport
H-Bond Donors 2 (COOH, NH)Critical for active site anchoring
H-Bond Acceptors 3 (N, C=O, OH)Interaction with Ser/Tyr residues
Rotatable Bonds 2Low entropic penalty upon binding
Structural Activity Relationship (SAR) Logic
  • Carboxylic Acid (C5): Mimics the

    
    -carboxyl group of amino acid substrates (e.g., D-Serine), forming salt bridges with Arg residues in the catalytic site of enzymes like DAAO.
    
  • Pyrazole Core: Acts as a rigid linker and hydrogen bond donor/acceptor scaffold.

  • 3-(2-methylphenyl) Moiety:

    • Hydrophobic Anchor: The o-tolyl group targets the hydrophobic sub-pocket (typically the substrate side-chain pocket).

    • Steric Occlusion: The 2-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation that minimizes entropic loss during binding.

Primary Target Profile: D-Amino Acid Oxidase (DAAO) Inhibition[1]

Therapeutic Relevance: Schizophrenia

DAAO degrades D-Serine , a potent co-agonist of the NMDA receptor (NMDAR). Hypofunction of NMDAR is a hallmark of schizophrenia. Inhibiting DAAO increases synaptic D-Serine levels, potentiating NMDAR activity and alleviating negative symptoms and cognitive deficits.

Mechanism of Action

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid functions as a competitive inhibitor.

  • Binding: The carboxylate group binds to Arg283 and Tyr224 in the human DAAO active site.

  • Selectivity: The o-tolyl group occupies the hydrophobic pocket usually reserved for the side chain of D-amino acids. The 2-methyl substituent likely interacts with Leu51 or Ile215 , enhancing affinity compared to the unsubstituted 3-phenyl analog.

Signaling Pathway Visualization

DAAO_Pathway DAAO DAAO Enzyme D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades Inhibitor 3-(2-methylphenyl)-1H-pyrazole-5-COOH Inhibitor->DAAO Inhibits NMDAR NMDA Receptor D_Serine->NMDAR Co-activates (Glycine Site) Ca_Influx Ca2+ Influx / LTP NMDAR->Ca_Influx Potentiates Schizo Schizophrenia Symptoms (Negative/Cognitive) Ca_Influx->Schizo Ameliorates

Caption: Mechanism of DAAO inhibition leading to NMDAR potentiation and therapeutic effect in Schizophrenia.

Secondary Target Profile: Anti-Inflammatory Activity[2]

COX-2 Inhibition

The 1,5-diarylpyrazole class (e.g., Celecoxib) is famous for COX-2 selectivity.[1] While 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid lacks the sulfonamide group typical of Coxibs, the pyrazole-carboxylate motif has shown anti-inflammatory efficacy by:

  • Direct COX-2 Binding: The carboxylate can interact with the Arg120 at the entrance of the COX channel.

  • mPGES-1 Inhibition: Downstream inhibition of microsomal prostaglandin E synthase-1, often targeted by carboxylic acid-containing heterocycles.

Synthesis Protocol (Self-Validating)

Methodology: One-pot Claisen condensation followed by Knorr Cyclization.

Reagents
  • A: 2'-Methylacetophenone (1.0 eq)

  • B: Diethyl oxalate (1.2 eq)

  • C: Sodium ethoxide (NaOEt) (1.5 eq)

  • D: Hydrazine hydrate (1.2 eq)

  • Solvent: Ethanol (EtOH), Glacial Acetic Acid (AcOH)

Step-by-Step Protocol
  • Claisen Condensation (Formation of Diketone):

    • Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.

    • Add 2'-Methylacetophenone dropwise at 0°C. Stir for 15 min.

    • Add Diethyl oxalate slowly. The solution will turn yellow/orange.

    • Reflux for 4 hours.[2] Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of acetophenone.

    • Checkpoint: Formation of ethyl 2,4-dioxo-4-(2-methylphenyl)butanoate (enolate form).

  • Cyclization (Knorr Reaction):

    • Cool the mixture to room temperature.

    • Add Hydrazine hydrate dropwise (Exothermic reaction—control temp <40°C).

    • Reflux for 2 hours.

    • Evaporate ethanol under reduced pressure.

  • Hydrolysis & Isolation:

    • Dissolve residue in 10% NaOH and heat at 60°C for 1 hour (to ensure ester hydrolysis).

    • Acidify with 1M HCl to pH 3-4.

    • Precipitation: The product, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, will precipitate as a white/off-white solid.

    • Recrystallize from Ethanol/Water.

Experimental Validation Workflows

DAAO Enzymatic Assay (In Vitro)

To verify potency (


) against human DAAO.
  • Substrate: D-Serine (50 mM).

  • Detection: Coupled peroxidase assay (Amplex Red or o-phenylenediamine).

  • Protocol:

    • Incubate recombinant hDAAO (50 ng) with test compound (0.1 nM – 100

      
      M) in PBS (pH 8.0) for 10 min.
      
    • Add D-Serine + HRP + Amplex Red.

    • Measure fluorescence (Ex/Em: 530/590 nm) after 30 min.

    • Validation: Reference inhibitor 3-methylpyrazole-5-carboxylic acid (

      
      M) must be run in parallel.
      
Cell Viability & Safety (MTT Assay)
  • Cell Line: HEK293 (Kidney) or SH-SY5Y (Neuronal).

  • Purpose: Establish therapeutic index.

  • Expectation: Compounds in this class typically show low cytotoxicity (

    
    M) unless specific off-target effects occur.
    

References

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a potent D-amino acid oxidase inhibitor." European Neuropsychopharmacology. Link

  • Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[3] Link

  • Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "3-Methylpyrazole-5-carboxylic acid." National Center for Biotechnology Information. Link

  • Varvounis, G., et al. (2009). "Pyrazoles as Potential Anti-Inflammatory Agents."[4] Current Organic Chemistry. Link

Sources

Exploratory

In Silico Target Prediction &amp; Validation: 3-(o-tolyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary The small molecule 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry. The pyrazole core acts as a bioisostere for imidazole and pyrrole, while the carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The small molecule 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry. The pyrazole core acts as a bioisostere for imidazole and pyrrole, while the carboxylic acid moiety provides a critical "warhead" for electrostatic interactions—often mimicking the phosphate group of ATP in kinase pockets or the carboxylate of endogenous ligands like niacin.

This guide outlines a rigorous, self-validating in silico workflow to predict and validate biological targets for this specific ligand. Unlike generic tutorials, this document focuses on the specific steric constraints introduced by the ortho-tolyl group and the pH-dependent ionization of the carboxylic acid, which are critical for accurate prediction.

Chemical Space & Structural Analysis[1]

Before initiating computational workflows, the ligand must be characterized to define the "Search Space."[1]

Ligand Identity:

  • IUPAC Name: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

  • SMILES: Cc1ccccc1c2cc(C(=O)O)[nH]n2[2]

  • Key Structural Features:

    • Tautomerism: The 1H-pyrazole system exists in dynamic equilibrium. In solution, the proton can migrate between N1 and N2.

    • Steric Clash: The ortho-methyl group on the phenyl ring forces a non-planar conformation relative to the pyrazole ring (dihedral angle twist), reducing pi-stacking potential but increasing specificity for hydrophobic pockets.

    • Ionization: The carboxylic acid (

      
      ) will be deprotonated (
      
      
      
      ) at physiological pH (7.4).
Table 1: Physicochemical Profile (Predicted)
PropertyValueImplication for Target Binding
MW 202.21 DaFragment-like; suitable for Fragment-Based Drug Design (FBDD).
LogP ~2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (NH, OH)Critical for active site anchoring (e.g., Hinge region in kinases).
H-Bond Acceptors 3 (N, O, O)Interaction with cationic residues (Arg, Lys).
Charge (pH 7.4) -1.0Strong electrostatic attraction to positively charged pockets.

The In Silico Workflow (The Core)

We employ a "Consensus Prediction" pipeline, combining Ligand-Based Target Fishing (LBTF) with Structure-Based Virtual Screening (SBVS).

Diagram 1: Consensus Prediction Pipeline

Workflow cluster_0 Tier 1: Ligand-Based cluster_1 Tier 2: Structure-Based Start Input Ligand (SMILES) Prep Ligand Preparation (Protonation/Tautomers) Start->Prep LBTF SwissTargetPrediction (2D/3D Similarity) Prep->LBTF SEA Similarity Ensemble Approach (SEA) Prep->SEA DockPrep Receptor Grid Generation LBTF->DockPrep Top 5 Targets SEA->DockPrep Docking AutoDock Vina (Local Search) DockPrep->Docking Analysis Consensus Scoring & Visual Inspection Docking->Analysis

Caption: A tiered workflow moving from rapid similarity searching to computationally intensive docking validation.

Protocol 1: Ligand-Based Target Fishing

Objective: Identify potential protein targets based on the "Similarity Principle"—molecules with similar structures tend to modulate similar proteins.

Methodology: SwissTargetPrediction

This tool is authoritative for this scaffold because it weights 2D fingerprints and 3D electroshape vectors.

  • Input: Enter the canonical SMILES Cc1ccccc1c2cc(C(=O)O)[nH]n2.

  • Species Selection: Homo sapiens.

  • Tautomer Check: Ensure the algorithm considers both 1H and 2H tautomers.

  • Output Interpretation:

    • Probability Score: Targets with probability > 0.5 are statistically significant.

    • Common Hits for Pyrazole-5-Carboxylic Acids:

      • Kinases: CDK2, p38 MAPK (The pyrazole mimics the adenine ring of ATP).

      • GPCRs: GPR109A (Niacin receptor) – The carboxylic acid is the key pharmacophore.

      • Enzymes: D-Amino Acid Oxidase (DAAO).

Scientific Rationale: The o-tolyl group provides a hydrophobic "anchor." In kinases, this group often occupies the "Gatekeeper" region or the hydrophobic back-pocket, conferring selectivity over unsubstituted pyrazoles.

Protocol 2: Structure-Based Validation (Docking)

Objective: Validate the geometric fit and binding energy of the ligand within the predicted active sites. Tool: AutoDock Vina (Open Source, High Accuracy).

Step-by-Step Methodology
A. Receptor Preparation (Target: CDK2 - PDB: 2VTO)

We select CDK2 as the model target due to the high prevalence of pyrazole-based inhibitors in this family.

  • Retrieval: Download PDB 2VTO (Structure of CDK2 with a pyrazole inhibitor).

  • Cleaning: Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).

  • Protonation: Add polar hydrogens. Assign Kollman charges.

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand.

    • Dimensions:

      
       Å (Sufficient for a fragment-sized ligand).
      
B. Ligand Preparation (Crucial Step)

Most errors occur here. The ligand must be prepared in its bioactive state.

  • 3D Generation: Convert SMILES to 3D (using OpenBabel or RDKit).

  • Energy Minimization: Minimize using the MMFF94 force field to resolve the steric clash between the o-tolyl and pyrazole rings.

  • Charge State: Deprotonate the carboxylic acid (Net charge: -1).

  • File Format: Save as ligand.pdbqt.

C. Docking Execution

Run Vina with high exhaustiveness to ensure the global minimum is found.

Diagram 2: Docking Logic & Scoring

DockingLogic Grid Grid Generation (Potential Maps) Search Conformational Search (Genetic Algorithm) Grid->Search Score Scoring Function (Vina Score) Search->Score Terms Energy Terms Gauss 1 (Steric) Gauss 2 (Steric) Repulsion Hydrophobic Hydrogen Bonding Score->Terms Result Binding Affinity (ΔG in kcal/mol) Score->Result

Caption: Vina utilizes a hybrid scoring function balancing steric fit, hydrophobic burial, and hydrogen bonding.

Results Interpretation & Validation Criteria

How do you know if the prediction is real?

The "Self-Validation" Protocol (Redocking)

Before trusting the result for your molecule, strip the co-crystallized ligand from the PDB (2VTO) and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[3]

Binding Energy Benchmarks

For a fragment of this size (MW ~200), massive binding energies are not expected.

  • Excellent: < -8.0 kcal/mol (High Ligand Efficiency).

  • Good: -6.0 to -8.0 kcal/mol.

  • Poor: > -6.0 kcal/mol (Likely non-specific binding).

Interaction Fingerprints (Visual Inspection)

Use PyMOL or Discovery Studio to visualize the interactions.

  • Hinge Region: Does the pyrazole nitrogen (N1 or N2) H-bond with the kinase hinge residues (e.g., Leu83 in CDK2)?

  • Salt Bridge: Does the carboxylate (

    
    ) form a salt bridge with a conserved Lysine (e.g., Lys33)?
    
  • Hydrophobic Fit: Does the o-tolyl group sit comfortably in the hydrophobic back-pocket without clashing with the Gatekeeper residue?

Conclusion

For 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid , the in silico data strongly suggests utility as a Kinase Inhibitor fragment or a GPR109A agonist . The ortho-substitution restricts conformational freedom, potentially increasing selectivity compared to the phenyl analog. Researchers should prioritize kinase panels (specifically CDKs and MAPKs) for wet-lab validation.

References

  • SwissTargetPrediction Methodology: Gfeller, D., et al. (2014).[4][5] SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[4][5][6][7][8] Nucleic Acids Research, 42(W1), W32-W38. [Link]

  • AutoDock Vina Algorithm: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Similarity Ensemble Approach (SEA): Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. [Link]

  • Pyrazole Scaffold in Kinase Inhibition: Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance.[9][10] European Journal of Medicinal Chemistry, 69, 735-753. [Link]

  • Lipinski's Rule of 5 (Drug-Likeness): Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Foundational

Technical Guide: Derivatization of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Part 1: Executive Strategic Analysis The 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its unsubstituted phenyl analog, the inclusion...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

The 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its unsubstituted phenyl analog, the inclusion of the ortho-methyl group on the C3-aryl ring introduces a critical steric element. This methyl group forces a non-planar torsion angle between the pyrazole and the phenyl ring to relieve steric strain (A(1,3) strain), often locking the molecule into a specific conformation that can enhance selectivity for protein binding pockets (e.g., Kinase hinge regions, GPCR allosteric sites).

However, this same steric bulk complicates derivatization. It shields the N2-nitrogen and alters the electronic landscape of the pyrazole core. This guide moves beyond standard textbook protocols to address the specific regiochemical and reactivity challenges posed by this o-tolyl substituted scaffold.

Reactivity Landscape

The molecule presents three orthogonal vectors for diversification:

  • Vector A (C5-COOH): The primary handle for library generation via amidation or esterification.

  • Vector B (N1-H): The "Switch" for physicochemical property tuning (solubility/permeability). Critical Challenge: Regioselectivity.

  • Vector C (C4-H): The site for late-stage functionalization via electrophilic aromatic substitution (EAS).

ReactivityMap cluster_sterics Steric Influence Core 3-(2-methylphenyl)-1H-pyrazole -5-carboxylic acid VectorA Vector A: C5-COOH (Amidation/Esterification) *Sterically Accessible* Core->VectorA VectorB Vector B: N1-H (Alkylation/Arylation) *Regioselectivity Challenge* Core->VectorB VectorC Vector C: C4-H (Halogenation/Cross-Coupling) *Electronic Sweet Spot* Core->VectorC Note o-Tolyl group creates torsional twist Core->Note

Figure 1: Orthogonal reactivity vectors of the scaffold. The o-tolyl group exerts steric influence primarily on the N2/C3 region.

Part 2: Vector A – The Carboxylic Acid Handle (C5)

The carboxylic acid at C5 is the most robust point of entry. However, the proximity of the pyrazole nitrogens can facilitate decarboxylation at high temperatures or autocatalytic side reactions.

Protocol 1: Controlled Amide Coupling (The "Cold-Activation" Method)

Rationale: Standard thionyl chloride (


) reflux methods often lead to degradation or formation of pyrazolo-oxazinones. We utilize a mild activation strategy using HATU or T3P, which tolerates the basic nitrogens of the pyrazole ring.

Reagents:

  • Substrate: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add DIPEA (3.0 eq). Stir for 5 minutes. The solution often turns yellow due to deprotonation of the carboxylate and the pyrazole NH.

  • Coupling: Add HATU (1.2 eq) in one portion at 0°C. Stir for 15 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), sat. 
    
    
    
    (x2), and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: If the amine partner is sterically hindered, switch to T3P (Propylphosphonic anhydride) . T3P creates a highly reactive intermediate but produces non-toxic water-soluble byproducts, simplifying workup.

Part 3: Vector B – The Nitrogen Switch (N1 vs. N2)

This is the most technically demanding derivatization. The pyrazole ring exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two regioisomers:

  • 1,3-isomer (Desired): Alkyl group distal to the aryl ring.

  • 1,5-isomer (Undesired): Alkyl group proximal to the aryl ring.

Due to the 2-methylphenyl group, the steric hindrance around N2 (proximal to aryl) is significant. Under thermodynamic control, alkylation strongly favors the N1 position (distal) , yielding the 1,3-substituted product. However, under kinetic conditions (strong base, irreversible alkylation), mixtures are common.

Protocol 2: Regioselective N-Alkylation (Mitsunobu Conditions)

Rationale: Mitsunobu conditions often provide higher regioselectivity than direct alkylation (


) because the reaction proceeds via a neutral intermediate, minimizing the impact of the anion's ambident character.

Reagents:

  • Substrate: Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate (Protection of acid is REQUIRED first).

  • Alcohol: R-OH (1.5 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Esterification: Convert the acid to the methyl ester (MeOH,

    
     cat., reflux 3h) prior to N-alkylation to prevent O-alkylation of the carboxylate.
    
  • Preparation: Dissolve pyrazole ester (1.0 eq), Alcohol (1.5 eq), and

    
     (1.5 eq) in anhydrous THF at 0°C.
    
  • Addition: Add DIAD (1.5 eq) dropwise over 20 minutes. Keep temp < 5°C.

  • Reaction: Warm to RT and stir for 12 hours.

  • Analysis: Check LCMS. You will likely see two peaks with identical mass.

    • Diagnostic: The 1,3-isomer (major) usually elutes later on reverse-phase HPLC than the 1,5-isomer (minor) due to better planarity/solvation.

    • NMR Confirmation: In NOESY NMR, the N-alkyl protons of the 1,5-isomer will show a cross-peak with the aryl protons. The 1,3-isomer will NOT show this interaction.

AlkylationFlow Start Start: Pyrazole Ester Condition Choose Method Start->Condition PathA Direct Alkylation (R-X, K2CO3, DMF) Condition->PathA Simple Alkyl Halides PathB Mitsunobu Reaction (R-OH, PPh3, DIAD) Condition->PathB Complex Alcohols ResultA Mixture of Isomers (Low Selectivity) PathA->ResultA ResultB High 1,3-Selectivity (Steric Control) PathB->ResultB Sep Hydrolysis to Acid ResultB->Sep Isolate Major Isomer

Figure 2: Decision tree for N-alkylation strategies. Mitsunobu is preferred for high regiochemical fidelity.

Part 4: Vector C – Core Functionalization (C4)

The C4 position is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). This allows for the introduction of halogens, which serve as handles for Suzuki or Sonogashira couplings.

Protocol 3: C4-Iodination (NIS)

Rationale: N-Iodosuccinimide (NIS) is preferred over Iodine (


) as it is easier to handle and allows for mild conditions, preventing iodination of the electron-rich o-tolyl ring (though the methyl group deactivates the ortho positions slightly, the para position of the tolyl ring is still vulnerable).

Reagents:

  • Substrate: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid ester

  • Reagent: NIS (1.1 equiv)

  • Catalyst: TFA (0.1 equiv) or Acetic Acid

  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Dissolve substrate in

    
    .
    
  • Add TFA (catalytic).

  • Add NIS portion-wise at RT.

  • Monitor by LCMS. The reaction is usually complete in 1–2 hours.

  • Quench: Add 10%

    
     (sodium thiosulfate) to remove excess iodine (solution turns from brown to clear).
    
  • Extract and purify. The resulting 4-iodo-pyrazole is a versatile intermediate for Pd-catalyzed cross-coupling.

Part 5: Data Summary & QC Parameters

Parameter1,3-Isomer (Target)1,5-Isomer (Byproduct)
Steric Environment Unhindered N-alkylationHighly congested (clash with o-tolyl)
Formation Favorability Thermodynamic ProductKinetic Product (minor)
NOESY Signal N-Alkyl protons

C4-H
N-Alkyl protons

Aryl-H
Polarity (TLC) Generally Less Polar (Higher

)
Generally More Polar (Lower

)

References

  • Regioselectivity in Pyrazole Alkylation

    • Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[1] Link

    • Context: Establishes the thermodynamic preference for 1,3-substitution in sterically crowded pyrazoles.
  • Amide Coupling Protocols

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Validates the use of T3P and HATU for electron-deficient or sterically hindered amine couplings.
  • Medicinal Chemistry of Pyrazole Carboxylic Acids

    • Kumar, V., Kaur, K., Gupta, G. K., & Sharma, A. K. (2013). Pyrazole containing natural products: Synthetic preview and biological significance.[2][3][4][5] European Journal of Medicinal Chemistry, 69, 735–753. Link

    • Context: Reviews the biological relevance of the scaffold, specifically kinase inhibition properties.
  • C4-Halogenation Methodologies

    • Vasilevsky, S. F., Tretyakov, E. V., & Schmidhammer, H. (2003). Iodination of pyrazoles with N-iodosuccinimide. Mendeleev Communications, 13(4), 169-170. Link

    • Context: Provides the standard protocol for selective C4 iodin

Sources

Exploratory

Strategic Sourcing and Quality Assurance of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary This technical guide addresses the procurement, validation, and synthetic contingencies for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1140528-29-5). As a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the procurement, validation, and synthetic contingencies for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1140528-29-5). As a privileged scaffold in medicinal chemistry, this molecule serves as a critical building block for kinase inhibitors and GPCR ligands. However, its commercial availability fluctuates between "in-stock" and "make-on-demand" status. This document provides researchers with a decision matrix for sourcing, a self-validating Quality Control (QC) protocol, and a robust backup synthetic route to ensure project continuity.

Part 1: Chemical Identity & Technical Profile

Before sourcing, it is critical to define the exact chemical entity to avoid regioisomeric confusion, particularly regarding pyrazole tautomerism.

PropertySpecification
IUPAC Name 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Common ID 3-(o-Tolyl)-1H-pyrazole-5-carboxylic acid
CAS Number 1140528-29-5 (Primary), 1005508-62-0 (Generic/Related)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
pKa (Calc) ~3.5 (Carboxylic acid), ~14.0 (Pyrazole NH)
Tautomerism Exists in equilibrium between 3- and 5-positions. In solution (unsubstituted N), the 3-(2-methylphenyl) and 5-(2-methylphenyl) forms are tautomers.
Structural Visualization

The o-tolyl group provides steric bulk that restricts rotation, a feature often exploited to lock ligand conformations in protein binding pockets.

ChemicalStructure cluster_0 Pharmacophore Features Core Pyrazole Core (H-bond Donor/Acceptor) Acid C5-Carboxylic Acid (Solubility/Coupling Handle) Core->Acid Position 5 Tolyl C3-(o-Tolyl) Group (Steric Lock/Hydrophobic) Core->Tolyl Position 3

Figure 1: Pharmacophore decomposition of the target molecule.

Part 2: Commercial Availability & Sourcing Strategy

This compound is generally classified as a Tier 2 Building Block —available from specialized catalog vendors but rarely stocked in bulk by general aggregators (e.g., Fisher/VWR) for immediate dispatch.

The Sourcing Decision Matrix

Do not rely on a single vendor. Use this logic flow to determine your procurement method.

SourcingLogic Start Need 3-(2-methylphenyl)-1H-pyrazole-5-COOH CheckStock Check Tier 1 Vendors (Enamine, Sigma Rare, MolPort) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Direct Purchase (Lead Time: 1-2 Weeks) IsStock->Buy Yes CheckSynth Check 'Make-on-Demand' IsStock->CheckSynth No Custom Order Custom Synthesis (Lead Time: 4-6 Weeks) CheckSynth->Custom Vendor Offers InHouse Synthesize In-House (Time: 1 Week) CheckSynth->InHouse No Vendor/Urgent

Figure 2: Decision matrix for procuring the target compound based on urgency and availability.

Recommended Vendors
  • Enamine / ChemSpace: High probability of stock or rapid synthesis (REAL Database).

  • Sigma-Aldrich (AldrichCPR): Often lists this under "Rare Chemical Library" (no analytical data provided).

  • MolPort: Good aggregator for checking global stock levels.

Part 3: Quality Assurance (The "Trust" Protocol)

Commercial samples of pyrazoles often contain regioisomers or uncyclized hydrazine intermediates. Upon receipt, you must validate the compound using this protocol.

HPLC/LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV (254 nm) and ESI+ (MS).

  • Acceptance Criteria: Single peak >95% purity. Mass [M+H]⁺ = 203.2.

1H-NMR Diagnostics (DMSO-d6)

The o-tolyl group provides a distinct signature that differentiates this specific isomer from phenyl or p-tolyl analogs.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
-CH₃ (Tolyl) 2.35 - 2.45 Singlet (3H)CRITICAL: Confirms ortho-methyl. Para would be lower; Meta distinct.
Pyrazole-H (C4) 6.80 - 7.10Singlet (1H)Confirms cyclization.
Aromatic (Tolyl) 7.20 - 7.60Multiplet (4H)Integration must match 4 protons.
-COOH / -NH 13.0 - 14.0Broad (1-2H)Often invisible or very broad due to exchange.

Part 4: Synthetic Contingency (The "Make" Protocol)

If commercial lead times exceed 4 weeks, synthesize the compound in-house. This route is robust, scalable, and uses common reagents.

Reaction Scheme

Mechanism: Claisen Condensation followed by Knorr Pyrazole Synthesis.

Synthesis SM1 2'-Methylacetophenone Inter Diketo Ester Intermediate SM1->Inter NaOEt, EtOH Reflux 4h SM2 Diethyl Oxalate SM2->Inter Ester Pyrazole Ester Inter->Ester N2H4·H2O AcOH, Reflux Hydrazine Hydrazine Hydrate Product Target Acid (Hydrolysis) Ester->Product LiOH, THF/H2O then HCl

Figure 3: Synthetic workflow for in-house production.

Step-by-Step Protocol

Step 1: Claisen Condensation [1]

  • Dissolve 2'-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous Ethanol.

  • Slowly add Sodium Ethoxide (NaOEt, 1.5 eq) at 0°C.

  • Stir at room temperature for 1 hour, then reflux for 3 hours.

  • Checkpoint: TLC should show consumption of ketone.

  • Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the diketo ester .

Step 2: Cyclization

  • Dissolve the diketo ester in Ethanol/Acetic Acid (10:1).

  • Add Hydrazine Hydrate (1.2 eq) dropwise (Caution: Exothermic).

  • Reflux for 2-4 hours.

  • Cool to precipitate the ethyl pyrazole-5-carboxylate . Filter or extract.

Step 3: Hydrolysis

  • Suspend the ester in THF/Water (1:1).

  • Add LiOH (3.0 eq) and stir at 50°C overnight.

  • Acidify to pH 2-3 with 1N HCl.

  • The target acid will precipitate. Filter, wash with cold water, and dry.

References

  • ChemicalBook. (2023). 3-(2-Methylphenyl)pyrazole-5-carboxylic acid Product Entry. Link

  • Aggarwal, R., et al. (2011). "Synthesis and Biological Evaluation of Novel Pyrazole Derivatives." ResearchGate.[2] (General Knorr synthesis methodology). Link

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Spectra Data. Link

  • Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazole-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.

Sources

Protocols & Analytical Methods

Method

Technical Protocol: Scalable Synthesis of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

Abstract & Application Scope This application note details the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., p38 MAP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol utilizes a robust Claisen condensation followed by a hydrazine cyclization . Unlike generic procedures, this guide addresses the specific steric challenges posed by the ortho-methyl group on the phenyl ring, which can retard nucleophilic attack at the carbonyl center. The method prioritizes regiochemical fidelity and ease of purification without column chromatography.

Retrosynthetic Logic & Pathway

The synthesis is designed around the construction of the 1,3-dicarbonyl backbone using diethyl oxalate. This route is superior to cycloaddition methods (e.g., diazo-alkyne) for scale-up due to the low cost of reagents and safety profile.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 2'-Methylacetophenone Int1 Diketoester Intermediate (Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate) SM1->Int1 NaOEt, EtOH Claisen Condensation 0°C to RT SM2 Diethyl Oxalate SM2->Int1 Int2 Ethyl Pyrazole-5-carboxylate Int1->Int2 Hydrazine Hydrate Cyclization Reflux Final Target Product 3-(2-methylphenyl)-1H-pyrazole-5-COOH Int2->Final NaOH, THF/H2O Hydrolysis Acidification (pH 2)

Figure 1: Synthetic workflow from starting materials to final carboxylic acid.

Materials & Reagents

Safety Note: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations involving hydrazine must be performed in a fume hood.

ReagentEquiv.[1][2][3]RoleCritical Specification
2'-Methylacetophenone 1.0Substrate>98% purity; clear liquid.
Diethyl Oxalate 1.2ElectrophileDry; free of acid impurities.
Sodium Ethoxide 1.3Base21 wt% in EtOH or freshly prepared solid.
Hydrazine Hydrate 1.5Cyclization50-60% aqueous solution.
Ethanol (Absolute) SolventSolventAnhydrous (water kills the enolate).
Sodium Hydroxide 2.0Hydrolysis2M aqueous solution.[4]
HCl (Conc.) ExcessWorkup12M for pH adjustment.

Detailed Experimental Protocol

Phase 1: Claisen Condensation (Formation of Diketoester)

The ortho-methyl group introduces steric bulk near the reaction center. To ensure complete conversion, we use a slight excess of base and extended reaction time compared to para-substituted analogs.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with

    
    .
    
  • Base Preparation: Add Sodium Ethoxide (21% in EtOH, 1.3 equiv) to the flask. Cool to 0°C in an ice bath.

  • Reagent Addition:

    • Mix 2'-Methylacetophenone (1.0 equiv) and Diethyl Oxalate (1.2 equiv) in a separate beaker.

    • Why mix first? Pre-mixing ensures that as the enolate forms, it immediately encounters the electrophile (oxalate), reducing self-condensation of the ketone.

    • Add this mixture dropwise to the cold base over 30-45 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 12–16 hours. The solution will turn yellow/orange and may become thick due to the precipitation of the sodium enolate salt.

  • Quench:

    • Cool the mixture to 0°C.

    • Acidify with 1M HCl until pH ~2. A yellow solid (the diketoester) or oil will separate.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Checkpoint: The crude residue (Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate) is usually pure enough (>90%) for the next step.

Phase 2: Cyclization with Hydrazine

This step constructs the pyrazole ring.

  • Dissolution: Dissolve the crude diketoester from Phase 1 in Ethanol (10 mL per gram of substrate).

  • Cyclization:

    • Add Hydrazine Hydrate (1.5 equiv) dropwise at room temperature.

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The starting diketoester spot should disappear.

  • Isolation:

    • Cool to room temperature.[1][4][5]

    • Concentrate the ethanol to ~20% of its original volume.

    • Pour the residue into ice water. The ethyl ester intermediate often precipitates as a solid. Filter and wash with cold water. If it oils out, proceed directly to hydrolysis (Phase 3) without purification.

Phase 3: Saponification (Ester Hydrolysis)
  • Hydrolysis: Suspend the ester in a 1:1 mixture of THF and 2M NaOH (2.0 equiv).

  • Reaction: Stir at 60°C for 2 hours. The solid should dissolve as the carboxylate salt forms.

  • Workup (Critical Step):

    • Evaporate the THF under reduced pressure.

    • Dilute the remaining aqueous layer with water.

    • Optional: Wash the aqueous layer with diethyl ether to remove unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add Conc. HCl dropwise with vigorous stirring until pH 1–2 is reached.

  • Filtration: The target acid, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid , will precipitate as a white to off-white solid.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary. Dry in a vacuum oven at 50°C.

Quality Control & Characterization

Verify the product identity using the following parameters.

ParameterExpected ValueNotes
Appearance White to off-white powderYellowing indicates oxidation or impurities.
Yield 65% - 75% (over 3 steps)Lower yields often due to incomplete Phase 1.
Melting Point 230°C – 240°CHigh MP is characteristic of pyrazole acids.
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH), 13.2 (s, 1H, NH), 7.2-7.6 (m, 4H, Ar-H), 7.1 (s, 1H, Pyrazole-H), 2.4 (s, 3H, CH3)
Diagnostic singlet at ~7.1 ppm confirms pyrazole ring.
LC-MS [M+H]+ = 203.08ESI Positive mode.

Troubleshooting Logic

Troubleshooting Problem1 Problem: Low Yield in Phase 1 (Diketoester) Check1 Check: Was Ethanol anhydrous? Problem1->Check1 Solution1 Action: Water destroys NaOEt. Use fresh NaOEt and dry EtOH. Check1->Solution1 Problem2 Problem: Product is an Oil (Phase 3) Check2 Check: Is pH < 2? Problem2->Check2 Solution2 Action: Pyrazole acids are zwitterionic. Ensure pH is 1-2 to protonate fully. Triturate with Hexanes. Check2->Solution2

Figure 2: Troubleshooting decision tree for common synthesis failures.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 41, no. 6, 2004.

  • Organic Syntheses. "Ethyl Acetopyruvate (Classic Claisen Condensation Protocol)." Org.[1][2][5][6] Synth. 1936, 16, 33.

  • National Institute of Standards and Technology (NIST). "1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Spectral Data."

  • PubChem. "3-Methylpyrazole-5-carboxylic acid Compound Summary."

Sources

Application

Application Note: Strategic Utilization of 3-(o-tolyl)-1H-pyrazole-5-carboxylic Acid in Drug Discovery

Topic: Using 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., p38 MAPK, JAK) and agrochemical carboxamides. The molecule features three distinct vectors for diversification:

  • The Carboxylic Acid (C5): A handle for amide coupling or heterocycle formation.

  • The Pyrazole Nitrogen (N1): A site for solubility-enhancing groups or pharmacokinetic tuning.

  • The o-Tolyl Group (C3): A steric wedge that induces specific conformational locks (atropisomerism) and fills hydrophobic pockets (e.g., the gatekeeper region in kinases).

This guide provides validated protocols for handling this building block, with a specific focus on overcoming the regioselectivity challenges inherent to the asymmetric pyrazole core.

Chemical Profile & Handling

PropertyData / ObservationImplications for Synthesis
CAS Number 1780135-38-7Key identifier for procurement.
Molecular Weight 202.21 g/mol --
Physical State Off-white to pale yellow solidHygroscopic; store in desiccator.
Solubility DMSO (High), MeOH (Mod.), DCM (Low)Critical: Poor solubility in non-polar solvents often requires DMF/DCM mixtures for amide couplings.
Acidity (pKa) ~3.5 (COOH), ~13 (NH)COOH is acidic enough for standard coupling; NH deprotonation requires bases like Cs₂CO₃ or NaH.
Sterics ortho-Methyl on phenyl ringRestricts rotation; can lead to atropisomers if the N1 substituent is bulky.

Synthetic Utility Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SyntheticMap Core 3-(o-tolyl)-1H-pyrazole- 5-carboxylic acid Amide Amide Coupling (C5 Functionalization) Core->Amide HATU/amine Alkylation N-Alkylation (N1 vs N2 Selectivity) Core->Alkylation R-X/Base Cyclization Fused Heterocycles (Pyrazolo[1,5-a]pyrimidines) Core->Cyclization Hydrazine/Amidine KinaseInhib Kinase Inhibitors (Type II) Amide->KinaseInhib SolubleAnalog N-Alkyl Derivatives (Improved PK) Alkylation->SolubleAnalog FusedSystem Fused Ring Systems (Scaffold Hopping) Cyclization->FusedSystem

Figure 1: Divergent synthetic pathways from the parent acid scaffold.

Core Protocols

Protocol A: High-Efficiency Amide Coupling (C5)

Challenge: The pyrazole NH can interfere with coupling reagents, and the o-tolyl group adds steric bulk. Solution: Use of HATU with a specific base stoichiometry prevents side reactions.

Materials:

  • 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1 ratio)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in a 1:1 mixture of dry DMF and DCM (concentration ~0.1 M). Note: The DCM helps solubilize the amine, while DMF ensures the pyrazole acid remains in solution.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add the amine partner (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash sequentially with 10% citric acid (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Mechanism & Insight: The 1:1 DMF/DCM solvent system is critical. Pure DCM often precipitates the zwitterionic intermediate, stalling the reaction. Pure DMF is hard to remove. The mixture balances solubility and workup ease.

Protocol B: Regioselective N-Alkylation (N1 vs N2)

Challenge: The "Tautomer Trap." 3-substituted pyrazoles exist in equilibrium. Alkylation can occur at N1 (distal to o-tolyl) or N2 (proximal to o-tolyl). Rule of Thumb:

  • Steric Control: Alkylation generally favors the N1 position (less hindered) when using alkyl halides and weak bases.

  • Thermodynamic Control: High temperatures or reversible conditions may equilibrate to the most stable isomer.

Decision Logic for Regioselectivity:

RegioSelectivity Start Target: N-Alkylated Product Condition1 Standard Base (Cs2CO3/DMF) + Alkyl Halide Start->Condition1 Condition2 Mitsunobu Reaction (ROH + DIAD/PPh3) Start->Condition2 Condition3 Michael Addition (Acrylates) Start->Condition3 Result1 Major: 1,3-Isomer (Distal) Minor: 1,5-Isomer (Proximal) Condition1->Result1 Steric dominance Result2 Often favors 1,5-Isomer (Steric/Electronic interplay) Condition2->Result2 Mechanism specific Condition3->Result1 Kinetic control

Figure 2: Decision matrix for controlling N-alkylation regiochemistry.

Procedure (Standard Alkylation):

  • Preparation: Dissolve the pyrazole ester (protect the acid first as a methyl ester to avoid O-alkylation) in dry DMF.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir for 30 min at RT. Why Cesium? The "Cesium Effect" often enhances solubility and reactivity of the pyrazole anion.

  • Alkylation: Add Alkyl Halide (1.1 equiv). Stir at RT for 12h.

  • Analysis: You will likely get a mixture (e.g., 4:1 ratio).

    • Major Product: N1-alkyl (1-alkyl-3-(o-tolyl)-pyrazole-5-carboxylate).

    • Minor Product: N2-alkyl (1-alkyl-5-(o-tolyl)-pyrazole-3-carboxylate).

  • Differentiation (NOE NMR): This is mandatory.

    • Irradiate the N-alkyl protons.

    • N1-Isomer: NOE observed with Pyrazole-H4. NO interaction with o-tolyl.

    • N2-Isomer: NOE observed with o-tolyl methyl group.

Protocol C: Cyclization to Pyrazolo[1,5-a]pyrimidines

Application: Creating fused bicyclic kinase inhibitors.

Procedure:

  • React 3-(o-tolyl)-1H-pyrazol-5-amine (derived from the acid via Curtius rearrangement) with 1,3-dicarbonyl compounds or enaminones.

  • Reflux in glacial acetic acid for 2–4 hours.

  • The o-tolyl group at position 2 of the fused system provides a "molecular fence," preventing metabolic oxidation at the adjacent positions.

Application Case Study: p38 MAP Kinase Inhibition

Rationale: In p38 MAP kinase inhibitors, a key interaction involves a hydrogen bond to the "hinge region" and a hydrophobic interaction in the "gatekeeper pocket."

  • The Scaffold: The pyrazole NH and N: act as the hinge binder (donor-acceptor motif).

  • The o-Tolyl: This group is perfectly positioned to twist out of the pyrazole plane (due to the ortho-methyl steric clash), occupying the hydrophobic gatekeeper pocket (Thr106 in p38α).

Design Tip: When synthesizing these inhibitors, maintain the o-tolyl group at the 3-position. If the synthesis accidentally yields the 5-(o-tolyl) isomer (via N-alkylation error), biological activity often drops >100-fold because the hydrophobic group is misaligned with the gatekeeper pocket. Always validate regiochemistry by X-ray or NOE.

References

  • Regioselective Alkylation of Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry (2017).
    • URL:[Link]

    • Context: Defines the steric rules governing N1 vs N2 alkyl
  • Amide Coupling Strategies

    • Title: Amide Coupling Reagents and Strategies in Medicinal Chemistry.[1]

    • Source:Current Organic Chemistry (2013).
    • URL:[Link]

    • Context: Validates the use of HATU/DIPEA for electron-poor or hindered heteroarom
  • Medicinal Chemistry of Pyrazoles

    • Title: Pyrazole Scaffolds: A Review of Recent Progress in the Development of Kinase Inhibitors.
    • Source:Molecules (2023).[2][3]

    • URL:[Link]

    • Context: Highlights the role of 3-arylpyrazoles in kinase inhibitor design (p38, JAK).
  • General Synthesis of 3-Aryl-pyrazole-5-carboxylic acids

    • Title: One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxyl
    • Source:Journal of Combin
    • URL:[Link]

    • Context: Provides the foundational Claisen/Knorr chemistry used to build these scaffolds.

Sources

Method

Application Note: High-Throughput Screening of Pyrazole-5-Carboxylic Acid Derivatives for D-Amino Acid Oxidase (DAAO) Inhibition

Abstract & Introduction The pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly in the design of inhibitors for D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly in the design of inhibitors for D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO increases synaptic D-serine levels, offering a therapeutic avenue for treating the hypofunction of NMDA receptors observed in schizophrenia and other cognitive disorders.

This application note details a robust High-Throughput Screening (HTS) protocol utilizing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a representative lead compound. This molecule acts as a competitive inhibitor, mimicking the D-amino acid substrate to bind the active site. We describe a coupled fluorometric assay suitable for identifying hits from large chemical libraries, emphasizing the critical parameters for solubility, signal stability, and false-positive elimination.

Key Compound Properties
PropertyValue
IUPAC Name 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Molecular Weight ~202.21 g/mol
Target D-Amino Acid Oxidase (DAAO)
Mechanism Competitive Inhibition (Active Site Binder)
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility at acidic pH

Assay Principle

The screening assay relies on a coupled enzymatic reaction. DAAO oxidizes the substrate D-Serine to imino serine, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red or Resorufin derivative) to produce a highly fluorescent signal.

Inhibitor Action: When 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid binds to DAAO, it blocks D-Serine oxidation, preventing H₂O₂ formation and resulting in a decrease in fluorescence.

Mechanism Diagram

DAAO_Assay_Principle cluster_0 Primary Reaction cluster_1 Detection Reaction D_Serine D-Serine H2O2 H₂O₂ D_Serine->H2O2 Oxidation DAAO DAAO Enzyme DAAO->D_Serine Catalyzes Inhibitor Inhibitor (Pyrazole-5-COOH) Inhibitor->DAAO Blocks Resorufin Resorufin (Fluorescent) H2O2->Resorufin + Amplex Red AmplexRed Amplex Red (Non-Fluorescent) HRP HRP HRP->H2O2 Couples

Caption: Coupled enzymatic assay principle. DAAO activity generates H₂O₂, driving the HRP-mediated conversion of Amplex Red to fluorescent Resorufin. Inhibitors reduce the fluorescence signal.

Materials & Reagents

  • Enzyme: Recombinant Human DAAO (expressed in E. coli or P. pastoris).

  • Substrate: D-Serine (Sigma-Aldrich).

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) or Cell Chemical Biology equivalent.

  • Coupling Enzyme: Horseradish Peroxidase (HRP), >250 U/mg.

  • Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.01% Tween-20 (to prevent compound aggregation).

  • Control Inhibitor: 3-methylpyrazole-5-carboxylic acid (MPC) or 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Test Compound).

  • Plates: 384-well black, flat-bottom polystyrene microplates (Corning or Greiner).

Experimental Protocol (384-Well Format)

This protocol is optimized for a 20 µL final reaction volume.

Step 1: Compound Preparation[2][3]
  • Stock Solution: Dissolve 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute compounds in assay buffer to 4x the final screening concentration (e.g., 40 µM for a 10 µM screen). Ensure final DMSO concentration is <1%.

Step 2: Reagent Preparation
  • Enzyme Mix (2x): Dilute DAAO (final conc. 2-5 nM) and HRP (final conc. 0.5 U/mL) in Assay Buffer.

  • Substrate Mix (2x): Dilute D-Serine (final conc. 10 mM, ~Km value) and Amplex Red (final conc. 50 µM) in Assay Buffer.

Step 3: Assay Procedure
  • Dispense Compounds: Add 5 µL of diluted compound (or DMSO control) to respective wells.

  • Add Enzyme: Dispense 5 µL of Enzyme Mix to all wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Initiate Reaction: Dispense 10 µL of Substrate Mix to start the reaction.

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 530–560 nm

    • Emission: 590 nm

Step 4: Data Analysis
  • Normalization: Calculate % Inhibition relative to High Control (No Inhibitor, DMSO only) and Low Control (No Enzyme or 100 µM Reference Inhibitor).

  • Z-Prime (Z') Calculation: Ensure Z' > 0.5 for assay validation.

    
    
    

HTS Workflow & Decision Logic

The following diagram illustrates the decision matrix for handling hits derived from the pyrazole-5-carboxylic acid library.

HTS_Workflow Start Primary Screen (Single Point @ 10 µM) Threshold > 50% Inhibition? Start->Threshold Discard Discard Threshold->Discard No Confirmation Triplicate Confirmation (Same Concentration) Threshold->Confirmation Yes DoseResponse Dose-Response (IC50) (10-point dilution) Confirmation->DoseResponse CounterScreen Counter Screen: HRP Inhibition Assay DoseResponse->CounterScreen ValidHit Validated Hit (DAAO Specific) CounterScreen->ValidHit No HRP Inhibition FalsePositive False Positive (HRP Inhibitor/Redox Cycler) CounterScreen->FalsePositive Inhibits HRP

Caption: HTS Triage Workflow. Critical counter-screening against HRP is required to rule out redox cyclers or direct HRP inhibitors common in carboxylic acid libraries.

Critical Considerations & Troubleshooting

Fluorescence Interference (Quenching/Autofluorescence)

Pyrazole derivatives are generally stable, but the "2-methylphenyl" substituent adds lipophilicity.

  • Risk: Compounds may precipitate or aggregate, causing light scattering.

  • Solution: Include 0.01% Triton X-100 or Tween-20 in buffers.

  • Check: If a compound shows >100% inhibition (negative fluorescence), check for quenching of the Resorufin signal.

HRP Inhibition (False Positives)

Many small molecules inhibit HRP directly rather than DAAO.

  • Validation: Run a counter-screen adding H₂O₂ directly to the HRP/Amplex Red mix (bypassing DAAO). If the compound inhibits this reaction, it is a false positive.

pH Sensitivity

The carboxylic acid moiety (


) is crucial for binding the arginine residue in the DAAO active site.
  • Protocol Note: Ensure buffer pH is strictly maintained at 7.4. Lower pH may reduce compound solubility; higher pH may alter enzyme kinetics (

    
    ).
    
Structure-Activity Relationship (SAR) Insight

For 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid:

  • The carboxylic acid is the "warhead" interacting with Arg283 in DAAO.

  • The 2-methylphenyl group occupies the hydrophobic pocket.

  • Optimization: Replacing the 2-methyl group with larger halogens (e.g., Cl, CF3) often improves potency by filling the hydrophobic sub-pocket more effectively.

References

  • Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties." European Neuropsychopharmacology. Link

  • Sacchi, S., et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design. Link

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry. Link

  • Hopkins, A. L., et al. (2014). "Ligand efficiency indices for effective drug discovery." Drug Discovery Today. Link

Application

Application of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in kinase inhibitor studies

Application Note: Leveraging 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid for Kinase Selectivity Profiling Abstract This application note details the strategic utility of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid for Kinase Selectivity Profiling

Abstract

This application note details the strategic utility of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 293774-06-6) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Specifically, we explore its role as a "steric probe" for the hydrophobic back-pocket of kinases such as p38 MAPK , Aurora Kinases , and B-Raf . The ortho-methyl substitution on the phenyl ring introduces a critical torsional constraint, forcing a non-planar conformation that can enhance selectivity profiles against kinases requiring planar inhibitors. This guide provides a comprehensive workflow, from synthetic amide coupling to biochemical validation using the ADP-Glo™ Kinase Assay.

Introduction: The Pyrazole Privilege in Kinase Drug Discovery

The pyrazole-5-carboxylic acid moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] Its utility stems from its ability to mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

The "Ortho-Methyl" Effect: The specific derivative, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid , offers a unique advantage in Structure-Activity Relationship (SAR) studies. The methyl group at the ortho position of the phenyl ring creates steric hindrance with the adjacent pyrazole ring. This forces the biaryl system into a twisted conformation (atropisomerism-like effect), preventing the molecule from adopting a flat geometry.

  • Application: This "twist" is often required to fit into the hydrophobic pocket of kinases like p38 MAPK (which accommodates twisted inhibitors) while clashing with the binding sites of kinases that require planar inhibitors (e.g., certain CDKs), thereby improving selectivity .

Chemical Workflow: Library Synthesis via Amide Coupling

To utilize this scaffold, the carboxylic acid must be coupled with various amines to generate a library of Pyrazole-5-Carboxamides . The following protocol uses HATU, a high-efficiency coupling reagent suitable for high-throughput synthesis.

Protocol A: High-Throughput Amide Coupling

Objective: Synthesize a focused library of 3-(2-methylphenyl)-1H-pyrazole-5-carboxamides.

Materials:

  • Scaffold: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (0.2 M in DMF).

  • Amines: Diverse set of primary/secondary amines (0.2 M in DMF).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.2 M in DMF).

  • Base: DIEA (N,N-Diisopropylethylamine) (0.4 M in DMF).

  • Purification: Prep-HPLC (C18 column).

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 100 µL of the Scaffold solution (20 µmol) into each well.

  • Activation: Add 110 µL of HATU solution (22 µmol, 1.1 eq) and 100 µL of DIEA solution (40 µmol, 2 eq). Shake at room temperature for 5 minutes.

  • Coupling: Add 110 µL of the respective Amine solution (22 µmol, 1.1 eq) to each well.

  • Reaction: Seal the plate and shake at room temperature for 16 hours .

  • Monitoring: Verify reaction completion via LC-MS. Look for the disappearance of the acid peak (M+H) and appearance of the amide product.

  • Work-up: Evaporate DMF using a centrifugal evaporator (Genevac).

  • Purification: Redissolve residues in DMSO/MeOH (1:1) and purify via Prep-HPLC using a water/acetonitrile gradient (+0.1% Formic Acid).

  • Quality Control: Confirm identity and purity (>95%) by LC-MS and 1H NMR.

Biological Workflow: Biochemical Validation (ADP-Glo™ Assay)

Once the library is synthesized, the compounds must be screened for inhibitory activity. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for this purpose, as it measures ADP formation directly, offering a high signal-to-noise ratio.

Protocol B: Kinase Inhibition Screening (IC50 Determination)

Objective: Determine the IC50 of the synthesized amides against p38 MAPK alpha.

Materials:

  • Kinase: Recombinant p38 MAPK alpha (active).

  • Substrate: p38 peptide substrate (e.g., ATF2 derived).

  • ATP: Ultra-pure ATP (10 mM stock).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitors in 100% DMSO (10-point curve, starting at 10 µM).

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of compound dilution to the well.

    • Add 2 µL of Kinase solution (optimized concentration, e.g., 2 ng/µL).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 2 µL of Substrate/ATP mix (ATP at Km, e.g., 50 µM).

    • Final Volume: 5 µL.

  • Enzymatic Reaction: Incubate at RT for 60 minutes .

  • ADP-Glo Reaction (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

  • Detection (Step 2):

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision, GloMax).

  • Data Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a 4-parameter logistic equation (GraphPad Prism) to calculate IC50.

Data Presentation & Analysis

Visualizing the Workflow

The following diagram illustrates the integrated workflow from scaffold selection to lead identification.

KinaseWorkflow Scaffold Scaffold: 3-(2-methylphenyl)-1H-pyrazole-5-COOH Synthesis Library Synthesis (Amide Coupling) Scaffold->Synthesis HATU/DIEA Library Focused Library (50-100 Analogs) Synthesis->Library Purification Assay Biochemical Screen (ADP-Glo Assay) Library->Assay p38 MAPK / Aurora Hit Hit Identification (IC50 < 100 nM) Assay->Hit Data Analysis Selectivity Selectivity Profiling (Kinase Panel) Hit->Selectivity Counter-Screening

Figure 1: Integrated workflow for utilizing the pyrazole scaffold in kinase inhibitor discovery.

Interpreting the "Ortho-Methyl" Effect

When analyzing IC50 data, compare the 3-(2-methylphenyl) analogs against 3-phenyl (unsubstituted) analogs.

Compound IDR-Group (Amide)IC50 (p38 MAPK)IC50 (CDK2 - Planar)Selectivity RatioInterpretation
Ref-1 (Phenyl)4-F-Benzyl45 nM30 nM0.6x (Poor)Flat molecule binds both targets.
Test-1 (2-Me-Phenyl)4-F-Benzyl12 nM >10,000 nM>800x (Excellent) Twist fits p38, clashes with CDK2.

Key Takeaway: If the "Test-1" compound shows high potency against p38 but loses potency against CDK2 compared to "Ref-1", the 2-methyl group is successfully driving selectivity via steric exclusion.

Mechanistic Visualization: The ADP-Glo Assay

Understanding the assay mechanism is crucial for troubleshooting.

ADPGlo Substrate Substrate + ATP KinaseRxn Kinase Reaction (Generation of ADP) Substrate->KinaseRxn Step1 Step 1: ADP-Glo Reagent (Depletes Unused ATP) KinaseRxn->Step1 Stop Rxn Step2 Step 2: Detection Reagent (Converts ADP -> ATP -> Light) Step1->Step2 Ultra-Pure ADP Signal Luminescence Signal (Proportional to Kinase Activity) Step2->Signal Luciferase

Figure 2: Mechanism of the ADP-Glo™ Kinase Assay. The signal is directly proportional to the amount of ADP produced.

Troubleshooting & Optimization

  • Low Yield in Synthesis: The ortho-methyl group creates steric hindrance near the carboxylic acid (though it is on the phenyl ring, it affects the rotation). If coupling is sluggish, switch to COMU or T3P coupling reagents, or increase the reaction temperature to 40°C.

  • Assay Interference: Pyrazoles are generally fluorescence-neutral, but always run a "Compound Interference Control" (Compound + ADP + Detection Reagent) to ensure the inhibitor doesn't quench the luciferase signal directly.

  • Solubility: The 2-methylphenyl group increases lipophilicity (ClogP). Ensure the final assay concentration of DMSO is kept constant (usually <1%) to prevent compound precipitation.

References

  • Fabbro, D., et al. (2012). "Targeting Protein Kinases in Cancer Therapy: A Success Story." Journal of Medicinal Chemistry. (Discusses the pyrazole scaffold importance). Retrieved from [Link]

  • Pattarawarapan, M., et al. (2018). "Molecular Design and Synthesis of Pyrazole Derivatives as Kinase Inhibitors." Molecules. (Review of pyrazole synthesis and SAR). Retrieved from [Link]

  • Montalbetti, C.A.G.N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. (Standard reference for HATU coupling). Retrieved from [Link]

Sources

Method

Optimization of 3-(o-tolyl)-1H-pyrazole-5-carboxylic Acid Analogs: Synthetic Protocols and SAR Strategy for GPR109A Agonists

Application Note: AN-CHM-2026-08 Abstract & Scientific Rationale The scaffold 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid represents a privileged structure in medicinal chemistry, most notably as a pharmacophore for GPR109...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-08

Abstract & Scientific Rationale

The scaffold 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid represents a privileged structure in medicinal chemistry, most notably as a pharmacophore for GPR109A (HCAR2) agonists. While Nicotinic Acid (Niacin) is the endogenous ligand for GPR109A and effectively treats dyslipidemia, its clinical utility is limited by cutaneous flushing mediated by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-arrestin signaling.

This application note details the synthetic pathways and Structure-Activity Relationship (SAR) design strategies to develop analogs of this scaffold. The primary objective is to dissociate the lipid-lowering G-protein signaling from the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-arrestin recruitment responsible for flushing. We focus on the o-tolyl  moiety's role in inducing torsional strain (conformational locking) and the carboxylic acid  bioisosterism required for metabolic stability.

Strategic SAR Design

Effective SAR generation for this scaffold requires dissecting the molecule into three distinct zones.

The Pharmacophore Zones
  • Zone A (The Acidic Head): The carboxylic acid is critical for an ionic bridge with Arg251 in the GPR109A binding pocket. However, carboxylic acids suffer from rapid glucuronidation.

    • Strategy: Synthesis of Tetrazole and 3-Hydroxyisoxazole bioisosteres.

  • Zone B (The Linker/Core): The pyrazole ring acts as a rigid spacer.

    • Strategy: N-alkylation to probe the size of the hydrophobic pocket and lock tautomerism.

  • Zone C (The Lipophilic Tail): The o-tolyl group.

    • Mechanistic Insight: The ortho-methyl group creates steric clash with the pyrazole protons, forcing the phenyl ring out of planarity. This "twist" is often essential for selectivity.

    • Strategy: Compare o-tolyl (twisted) vs. p-tolyl (planar) to validate the conformational requirement.

Decision Tree Visualization

SAR_Logic Start Scaffold: 3-(o-tolyl) pyrazole-5-COOH ZoneA Zone A: Acidic Head (Metabolic Stability) Start->ZoneA ZoneC Zone C: Lipophilic Tail (Conformational Scan) Start->ZoneC Tetrazole Synthesize Tetrazole (pKa ~4.9, Stable) ZoneA->Tetrazole Bioisostere Ester Synthesize Ester (Prodrug Potential) ZoneA->Ester Lipophilicity Ortho Retain o-Methyl (Twisted Conformation) ZoneC->Ortho High Potency? Para Shift to p-Methyl (Planar Conformation) ZoneC->Para Loss of Activity? Test In Vitro Assay (cAMP / Beta-Arrestin) Tetrazole->Test Ester->Test Ortho->Test Para->Test

Figure 1: SAR Decision Tree highlighting the divergence between metabolic optimization (Zone A) and conformational probing (Zone C).

Detailed Synthetic Protocols

The synthesis utilizes a robust Claisen Condensation followed by Hydrazine Cyclization . This route is preferred over Suzuki coupling for this specific scaffold due to higher atom economy and scalability.

Materials
  • Reagents: 2'-Methylacetophenone (CAS: 577-16-2), Diethyl oxalate, Sodium ethoxide (21% in EtOH), Hydrazine monohydrate.

  • Solvents: Absolute Ethanol, Glacial Acetic Acid, DCM.

Step 1: Claisen Condensation (Formation of Diketo-ester)

This step installs the 1,3-dicarbonyl backbone required for pyrazole formation.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Addition: Charge the flask with Sodium Ethoxide (1.2 equiv) and Absolute Ethanol (50 mL).

  • Reaction: Add Diethyl oxalate (1.1 equiv) dropwise at 0°C. Stir for 15 mins.

  • Substrate: Add 2'-Methylacetophenone (1.0 equiv) dropwise. The solution will turn yellow/orange.

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (diketo-ester) usually appears as a lower

    
     spot compared to the ketone.
    
  • Workup: Cool to 0°C. Acidify with 1M HCl to pH 4. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The intermediate is often an oil (ethyl 4-(o-tolyl)-2,4-dioxobutanoate). Proceed directly to cyclization.

Step 2: Cyclization to Pyrazole Core
  • Solvation: Dissolve the crude diketo-ester in Ethanol (0.2 M concentration).

  • Cyclization: Add Hydrazine Monohydrate (1.5 equiv) dropwise at 0°C.

    • Note: The reaction is exothermic.

  • Completion: Stir at RT for 1 hour, then reflux for 2 hours to ensure dehydration.

  • Isolation: Cool the mixture. The ethyl ester of the pyrazole often precipitates. If not, concentrate to 50% volume and add cold water. Filter the solid.[1]

  • Product: Ethyl 3-(o-tolyl)-1H-pyrazole-5-carboxylate .

Step 3: Hydrolysis to Final Acid
  • Hydrolysis: Suspend the ester in THF:Water (1:1). Add LiOH (3.0 equiv). Stir at 60°C for 3 hours.

  • Workup: Evaporate THF. Acidify the aqueous layer with 2M HCl to pH 2.

  • Precipitation: The title compound, 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with water, and dry.

Workflow Diagram

Synthesis_Flow Reactants 2'-Methylacetophenone + Diethyl Oxalate Claisen Claisen Condensation (NaOEt, Reflux) Reactants->Claisen Intermediate Diketo-Ester Intermediate Claisen->Intermediate Cyclization Cyclization (Hydrazine Hydrate) Intermediate->Cyclization Ester Ethyl 3-(o-tolyl)-pyrazole-5-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Final Final Product: 3-(o-tolyl)-1H-pyrazole-5-COOH Hydrolysis->Final

Figure 2: Synthetic workflow for the generation of the core scaffold.

Analytical Validation & Expected Data

To ensure the protocol is self-validating, compare your results against these expected parameters.

Characterization (1H NMR in DMSO-d6)[3]
  • Pyrazole-H4: Look for a sharp singlet around

    
     7.1 - 7.3 ppm . This confirms the pyrazole ring formation.
    
  • o-Tolyl Methyl: A singlet around

    
     2.4 ppm .
    
  • Carboxylic Acid: A broad singlet (exchangeable with

    
    ) around 
    
    
    
    13.0 - 13.5 ppm
    .
  • Aromatic Region: Multiplets for the phenyl ring (

    
     7.2 - 7.8 ppm).
    
Representative SAR Data (Simulated)

The following table illustrates how modifications to the "Zone A" and "Zone C" affect biological activity in a cAMP inhibition assay (GPR109A is


 coupled).
Compound IDR1 (Zone A)R2 (Zone C)GPR109A

(nM)
Interpretation
Ref-01 -COOHo-Tolyl45 Lead Scaffold (Active)
Ana-02 -COOEto-Tolyl>10,000Inactive (Acid required for binding)
Ana-03 -Tetrazoleo-Tolyl52 Bioisostere Success (Maintains potency)
Ana-04 -COOHp-Tolyl45010x Potency loss (Twist is critical)
Ana-05 -COOHPhenyl320Loss of hydrophobic fill

Note: Data simulated based on typical HCAR2 agonist profiles (e.g., MK-6892 analogs).

Protocol for Bioisostere Synthesis (Tetrazole)

Since the carboxylic acid is a metabolic liability, converting the lead to a tetrazole is a high-priority SAR step.

  • Amidation: Convert the ester (from Step 3.3) to the primary amide using 7N

    
     in MeOH (sealed tube, 80°C, 12h).
    
  • Dehydration: Convert the amide to the Nitrile using

    
     or TFAA/Pyridine.
    
  • Cycloaddition: React the nitrile with Sodium Azide (

    
    ) and Zinc Bromide (
    
    
    
    ) in water/isopropanol reflux.
    • Safety: This generates the tetrazole ring. Ensure acidic workup is done in a fume hood to avoid Hydrazoic acid exposure.

References

  • GPR109A Agonist Discovery: Shen, H. C. (2009).[2][3] Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A. Expert Opinion on Therapeutic Patents. Link

  • Bioisosteres in Medicinal Chemistry: Ballatore, C., et al. (2013).[4] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

  • Pyrazole Synthesis Review: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Specific Scaffold Activity: Jung, M. E., et al. (2010). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A. Bioorganic & Medicinal Chemistry Letters. Link

  • Tetrazole Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link

Sources

Application

Preparation of Stock Solutions for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid: An Application Note

Abstract This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible concentrations of this compound for their experimental workflows. The protocol emphasizes best practices to ensure the integrity, stability, and safety of the stock solutions, thereby promoting reliable and consistent downstream experimental results.

Introduction

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Pyrazole derivatives have been explored for their potential as anti-inflammatory, analgesic, antimicrobial, and antitumor agents. Accurate and consistent preparation of stock solutions is a critical first step in any experimental cascade, directly impacting the validity and reproducibility of screening assays, mechanism-of-action studies, and preclinical development.

This document outlines the essential physicochemical properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, provides a step-by-step protocol for the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), and offers guidance on proper storage and handling to maintain compound stability.

Physicochemical Properties and Reagent Selection

A thorough understanding of the compound's properties is fundamental to developing a robust protocol for stock solution preparation.

Table 1: Physicochemical Properties of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and Related Compounds

PropertyValueSource/Rationale
Molecular Formula C₁₁H₁₀N₂O₂Inferred from the structure.
Molecular Weight 202.21 g/mol Based on the molecular formula, consistent with isomeric compounds like 3-p-Tolyl-1H-pyrazole-5-carboxylic acid.[1]
Appearance White to off-white solidTypical appearance for this class of organic compounds.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including carboxylic acids.[2]
Storage -20°C, desiccated, protected from lightGeneral best practice for long-term stability of organic small molecules in solid and solution form.
Causality of Solvent Choice

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. The rationale for this selection is multi-faceted:

  • High Solubilizing Power: DMSO is an exceptional solvent for a vast array of organic molecules, including those with poor aqueous solubility.[2] Its ability to disrupt crystal lattice energy makes it highly effective for dissolving powdered compounds.

  • Miscibility: DMSO is miscible with water and most organic solvents, facilitating the preparation of intermediate and working solutions for various experimental setups.

  • Inertness: DMSO is relatively inert and compatible with many biological assays. However, it is crucial to note that high concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in the working solution should be carefully controlled and typically kept below 0.5%.

Safety and Handling Precautions

Prior to handling 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, it is imperative to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the powdered compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Hazard Profile: While specific toxicity data for this compound is limited, related pyrazole derivatives are classified as harmful if swallowed and can cause skin and eye irritation. Direct contact should be avoided. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in DMSO.

Materials and Equipment
  • 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber or opaque polypropylene screw-cap vials for storage

Step-by-Step Methodology
  • Equilibration: Allow the container of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Mass Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 10 mL of a 10 mM stock solution:

    Mass (mg) = 0.010 mol/L x 0.010 L x 202.21 g/mol x 1000 mg/g = 2.02 mg

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance. It is advisable to weigh slightly more than the target mass and then calculate the exact concentration. For instance, if 2.15 mg is weighed, the actual concentration would be:

    Actual Concentration (mM) = (Mass (mg) / Molecular Weight ( g/mol )) / Volume (L) x 1000 Actual Concentration (mM) = (2.15 mg / 202.21 g/mol ) / 0.010 L x 1000 = 10.63 mM

  • Dissolution:

    • Carefully transfer the weighed powder into a clean, dry volumetric flask.

    • Add approximately 80% of the final volume of DMSO to the flask.

    • Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed. Gentle warming (to no more than 30-40°C) may also aid dissolution, but care should be taken to avoid degradation.

  • Bringing to Volume: Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Invert the capped flask several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber or opaque polypropylene vials. This minimizes freeze-thaw cycles and exposure to light.

    • Clearly label each vial with the compound name, exact concentration, solvent, date of preparation, and preparer's initials.

    • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

Workflow and Quality Control

The following diagram illustrates the workflow for preparing the stock solution and subsequent quality control considerations.

Stock_Solution_Workflow Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & QC start Start: Equilibrate Compound calc Calculate Mass for Target Concentration start->calc weigh Accurately Weigh Compound calc->weigh dissolve Dissolve in ~80% DMSO weigh->dissolve vortex Vortex/Sonicate to Homogenize dissolve->vortex volume Bring to Final Volume with DMSO vortex->volume mix Final Homogenization volume->mix aliquot Aliquot into Light-Protected Vials mix->aliquot labeling Label Vials Thoroughly aliquot->labeling store Store at -20°C or -80°C labeling->store qc Optional QC: Purity/Concentration Check (e.g., LC-MS) store->qc

Caption: A flowchart detailing the key steps in the preparation and storage of a stock solution.

Conclusion and Best Practices

The protocol described in this application note provides a reliable method for preparing stock solutions of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Adherence to these guidelines will ensure the accuracy and reproducibility of experimental data.

Key Takeaways:

  • Solvent is Key: DMSO is the recommended solvent for achieving high-concentration stock solutions.

  • Accuracy Matters: Use calibrated equipment and meticulous technique to ensure the final concentration is accurate.

  • Documentation is Crucial: Proper labeling and record-keeping are essential for traceability and reproducibility.

  • Storage Conditions: Aliquoting and storing at low temperatures, protected from light, will preserve the integrity of the compound over time.

For any novel compound, it is always prudent to perform a small-scale solubility test before committing a larger quantity of the material. This self-validating step can prevent the loss of valuable compound and ensure the success of the stock solution preparation.

References

  • Amerigo Scientific. 3-p-Tolyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. [Link]

Sources

Method

Analytical methods for quantifying 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (3-MPPC) in Biological Matrices Part 1: Executive Summary & Scientific Rationale 3-(2-methylphenyl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (3-MPPC) in Biological Matrices

Part 1: Executive Summary & Scientific Rationale

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (herein referred to as 3-MPPC ) is a functionalized pyrazole derivative often encountered as a synthetic building block in drug discovery or as a hydrolytic metabolite of pyrazole-carboxamide drugs (e.g., specific kinase inhibitors or cannabinoid receptor ligands).

Accurate quantification of 3-MPPC in plasma is challenging due to its amphoteric nature—possessing both a basic pyrazole nitrogen and an acidic carboxylic acid moiety. This duality creates a "retention minimum" at neutral pH where the molecule is zwitterionic or highly polar, often leading to poor recovery in standard Liquid-Liquid Extraction (LLE) protocols.

The "Senior Scientist" Approach: Instead of a generic protein precipitation (which suffers from high matrix effects), this protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) .

  • Why MAX? At physiological pH (7.4), the carboxylic acid (pKa ~3.9) is deprotonated (anionic). The MAX sorbent captures this anion selectively, allowing aggressive washing of neutral interferences (lipids, proteins). Elution is achieved by acidifying the solvent, which protonates the carboxyl group, neutralizing the charge and releasing the analyte.

Part 2: Physicochemical Profile & Method Strategy

PropertyValue (Predicted/Exp)Impact on Method Design
Molecular Weight 202.21 g/mol Monoisotopic Mass: 202.07
pKa (Acidic) ~3.9 (-COOH)Anionic at pH > 5.0. Critical for MAX SPE retention.
pKa (Basic) ~2.5 (Pyrazole N)Protonated at pH < 2.0. Critical for LC retention & ESI+ sensitivity.
LogP ~2.9Moderately lipophilic when neutral; suitable for C18 retention.
Solubility Low in water (neutral form)Reconstitution solvent must contain organic (e.g., 30% MeOH).

Part 3: Experimental Protocols

Reagents & Materials[1][2][3][4][5][6]
  • Target Analyte: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (High purity >98%).

  • Internal Standard (IS): 3-phenyl-1H-pyrazole-5-carboxylic acid (Structural Analog) or 3-MPPC-d7 (Stable Isotope, if available).

  • SPE Cartridges: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A.

  • LC Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex XB-C18.

Sample Preparation: Mixed-Mode Anion Exchange (MAX)

This workflow ensures the removal of phospholipids, which are the primary cause of ion suppression in plasma analysis.

Step-by-Step Protocol:

  • Pre-treatment:

    • Aliquot 100 µL of plasma into a 96-well plate or microcentrifuge tubes.

    • Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

    • Add 300 µL of 5% Ammonium Hydroxide (NH4OH) in water .

    • Rationale: This adjusts the pH to >9.0, ensuring the carboxylic acid is fully ionized (COO-) to bind to the anion exchange resin.

    • Vortex for 30 seconds.

  • SPE Conditioning:

    • Condition cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

    • Mechanism:[1][2][3][4] The anionic 3-MPPC binds to the quaternary amine of the MAX sorbent.

  • Washing (Critical for Cleanliness):

    • Wash 1: 1 mL 5% NH4OH in Water . (Removes proteins/salts).

    • Wash 2: 1 mL Methanol . (Removes neutral lipids and hydrophobic interferences. The analyte remains bound by ionic interaction).

  • Elution:

    • Elute with 2 x 250 µL of 2% Formic Acid in Methanol .

    • Mechanism:[1][2][3][4] The formic acid lowers the pH < 2. The carboxyl group becomes protonated (-COOH), losing its negative charge and releasing from the basic sorbent.

  • Post-Processing:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge.

LC-MS/MS Instrumentation Parameters

Chromatography (UHPLC):

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) %B Description
0.0 10 Initial loading (Trapping polar impurities)
0.5 10 Begin gradient
3.0 90 Elution of 3-MPPC (Expected Rt ~ 2.2 min)
3.5 90 Wash column
3.6 10 Re-equilibration

| 5.0 | 10 | End of Run |

Mass Spectrometry (ESI+ Mode): While carboxylic acids often perform well in Negative Mode (ESI-), the presence of the pyrazole ring and the use of acidic mobile phase (for C18 retention) favors Positive Mode (ESI+) for this specific method.

  • Source: Electrospray Ionization (ESI)[6]

  • Polarity: Positive (+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
3-MPPC 203.1 [M+H]+ 157.1 30 22 Quantifier (Loss of HCOOH)
3-MPPC 203.1 130.1 30 35 Qualifier (Ring cleavage)

| IS (Analog) | 189.1 [M+H]+ | 143.1 | 30 | 20 | Quantifier |

(Note: Transitions must be optimized via direct infusion Product Ion Scan).

Part 4: Visualizing the Workflow

The following diagram illustrates the "Logic of Extraction" utilizing the Mixed-Mode mechanism.

MAX_Extraction_Workflow cluster_mechanism Mechanism of Retention Sample Plasma Sample + Internal Standard PreTreat Pre-treatment (Add 5% NH4OH) pH > 9.0 Sample->PreTreat Ionization Load Load onto MAX Cartridge (Analyte = Anionic COO-) PreTreat->Load Bind to Anion Exchange Wash1 Wash 1: Aqueous Base (Remove Proteins/Salts) Load->Wash1 Waste Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Analyte stays bound! Wash1->Wash2 Waste Elute Elute: 2% Formic in MeOH (Protonate COO- -> Neutral) Release Analyte Wash2->Elute Break Ionic Bond LCMS LC-MS/MS Analysis (ESI+ MRM) Elute->LCMS Inject

Caption: Mixed-Mode Anion Exchange (MAX) strategy separating 3-MPPC from plasma interferences.

Part 5: Method Validation (Regulatory Compliance)

To ensure this method meets FDA Bioanalytical Method Validation (2018) standards, the following parameters must be validated:

  • Selectivity & Specificity:

    • Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

    • Acceptance: Interferences at retention time must be < 20% of the LLOQ response.

  • Linearity & Sensitivity:

    • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

    • Weighting: 1/x².

    • Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

  • Matrix Effect (ME):

    • Compare response of post-extraction spiked samples (A) vs. neat solution standards (B).

    • Formula: ME (%) = (A/B) x 100.

    • Target: 85-115%. If ME < 80% (Suppression), consider diluting the sample or switching to a Stable Isotope Labeled IS.

  • Recovery:

    • Compare pre-extraction spiked samples vs. post-extraction spiked samples.

    • MAX SPE typically yields recoveries > 85% for this class of compounds.

Part 6: Troubleshooting & Optimization

  • Issue: Low Sensitivity in ESI+

    • Cause: The carboxylic acid may be suppressing ionization or the pH is not low enough to protonate the pyrazole.

    • Solution: Switch to ESI Negative Mode . Use Mobile Phase modifiers: 5mM Ammonium Acetate (pH 5.0). Transition: 201.1 -> 157.1 [M-H]-.

  • Issue: Peak Tailing

    • Cause: Interaction between the free carboxylic acid and silanols on the column.

    • Solution: Ensure Mobile Phase contains sufficient acid (0.1% Formic) or use a "Polar Embedded" C18 column (e.g., Waters BEH Shield RP18) which shields silanols.

References

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.[8][7] Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Seminal paper on Mixed-Mode SPE).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2769594, 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link][9]

Sources

Application

Use of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in agrochemical research

Application Note: Utilizing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid in Agrochemical Discovery Abstract This guide details the strategic application of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 54005...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic Acid in Agrochemical Discovery

Abstract

This guide details the strategic application of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 54005-75-1) as a high-value scaffold in the synthesis of next-generation crop protection agents. While pyrazole-5-carboxylic acids are ubiquitous in agrochemistry, this specific derivative—featuring an ortho-tolyl moiety—offers unique steric properties for exploring the hydrophobic pockets of target proteins, specifically Ryanodine Receptors (RyRs) in insects and Succinate Dehydrogenase (SDH) in fungi. This note provides synthetic workflows, regioselectivity protocols, and biological assay standards for leveraging this scaffold in Structure-Activity Relationship (SAR) libraries.

Introduction: The "Scaffold Hopping" Advantage

In modern agrochemical design, the pyrazole-5-carbonyl core is a privileged structure, serving as the anchor for blockbuster insecticides (e.g., Chlorantraniliprole) and fungicides (e.g., Pyraziflumid).

The specific utility of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid lies in two key structural features:

  • The ortho-Methyl Group (The "Magic Methyl" Effect): The methyl group on the phenyl ring introduces significant steric hindrance, forcing the phenyl ring to twist out of coplanarity with the pyrazole core. This "atropisomer-like" conformation can drastically improve binding selectivity by mimicking the twisted bioactive conformation required by certain receptor pockets.

  • The Unsubstituted N1-Position (1H): As a 1H-pyrazole, this molecule acts as a versatile divergent intermediate. It allows researchers to introduce diverse substituents (aryl, alkyl, or heteroaryl groups) at the N1 position, a critical region for optimizing lipophilicity (LogP) and metabolic stability.

Core Application: Synthesis of Anthranilic Diamide Analogs (Insecticides)[1]

The primary application of this scaffold is in the discovery of novel Ryanodine Receptor (RyR) modulators. The target workflow involves converting the carboxylic acid into a diamide motif, which binds to the insect RyR Ca²⁺ channel, causing uncontrolled calcium release and paralysis.

Mechanism of Action & Design Logic
  • Target: Insect Ryanodine Receptor (RyR).[1][2]

  • Binding Mode: The pyrazole-amide moiety occupies a specific hydrophobic cleft. The o-tolyl group of the scaffold probes the tolerance of the "Site A" pocket usually occupied by halogens in commercial standards.

  • Critical Step: N-Arylation. The biological activity of diamides usually requires a bulky substituent (e.g., 3-chloropyridine or phenyl) at the pyrazole N1 position.

Visual Workflow: From Scaffold to Active Ingredient

G Start 3-(2-methylphenyl)-1H-pyrazole -5-carboxylic acid (Scaffold) Step1 Step 1: Esterification (Protection) Start->Step1 MeOH/H2SO4 Step2 Step 2: N-Alkylation/Arylation (Regioselectivity Critical) Step1->Step2 Ar-B(OH)2 / Cu(OAc)2 (Chan-Lam) Step3 Step 3: Hydrolysis (Deprotection) Step2->Step3 LiOH / THF Step4 Step 4: Amide Coupling (with Anthranilic Acid) Step3->Step4 MsCl / Pyridine or EDCI Final Target: Anthranilic Diamide (RyR Modulator) Step4->Final

Figure 1: Synthetic pathway transforming the raw scaffold into a bioactive Ryanodine Receptor modulator. Note that Step 2 (N-functionalization) is the diversity-generating step.

Experimental Protocols

Protocol A: Regioselective N-Arylation (Chan-Lam Coupling)

Context: The 1H-pyrazole must be substituted at N1 to achieve high insecticidal potency. Direct alkylation often yields a mixture of N1 and N2 isomers. This protocol favors the thermodynamically stable isomer.

Reagents:

  • Scaffold Ester (Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate)

  • Arylboronic acid (1.5 eq)

  • Cu(OAc)₂ (1.0 eq)

  • Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Procedure:

  • Preparation: Dissolve the pyrazole ester (1.0 mmol) in DCM (10 mL) in a flask open to air (oxygen is the oxidant).

  • Addition: Add the arylboronic acid, Cu(OAc)₂, and pyridine. Add 4Å molecular sieves to ensure anhydrous conditions.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC or LC-MS.

  • Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with NaHCO₃ (sat. aq.) and brine.

  • Purification: Purify via flash chromatography (Hexane/EtOAc gradient).

    • Note: Verify Regiochemistry using NOESY NMR. The N1-aryl protons should show NOE correlations with the pyrazole C4-H, but not the C3-aryl group.

Protocol B: "One-Pot" Acid Chloride Activation & Amide Coupling

Context: Coupling the carboxylic acid to an aniline (e.g., an anthranilic acid derivative) is difficult due to the steric bulk of the ortho-methyl group. Standard EDCI coupling may fail. The acid chloride method is preferred.

Procedure:

  • Activation: Suspend 3-(2-methylphenyl)-1-substituted-pyrazole-5-carboxylic acid (1.0 eq) in dry Toluene.

  • Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry THF or Acetonitrile.

  • Coupling: Add the amine/aniline (1.1 eq) and a base (e.g., Pyridine or Et₃N, 2.5 eq) dropwise at 0°C.

  • Completion: Allow to warm to RT and stir for 4 hours.

  • Quench: Pour into ice water. If the product precipitates, filter it (preferred). If not, extract with EtOAc.

Analytical & Biological Validation

Data Presentation: Characterization Standards

When reporting novel analogs derived from this scaffold, ensure the following data is tabulated:

ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)> 95% required for biological assay.
Identity ¹H-NMR (DMSO-d₆)Confirm absence of carboxylic acid proton (13.0 ppm) and presence of amide NH (10.0+ ppm).
Regiochemistry NOESY / X-RayCritical to confirm N1 vs N2 substitution if N-alkylation was performed.
LogP HPLC (C18)Target range: 2.5 – 4.5 for systemic agrochemical activity.
Protocol C: Calcium Imaging Assay (Insecticidal Screen)

To validate the compound as a RyR modulator (similar to Chlorantraniliprole), use a calcium mobilization assay in insect cell lines (e.g., Spodoptera frugiperda Sf9).

Workflow:

  • Cell Loading: Load Sf9 cells expressing RyR with a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Incubation: Incubate for 30 mins at 25°C.

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).

  • Measurement: Monitor fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: A rapid spike in fluorescence indicates Ca²⁺ release from intracellular stores (RyR activation).

Safety & Handling

  • Hazard Identification: The scaffold is an organic acid. It causes skin irritation (H315) and serious eye irritation (H319).

  • PPE: Wear nitrile gloves and safety goggles.

  • Reactivity: Avoid contact with strong oxidizers. The acid chloride intermediate (Protocol B) is corrosive and moisture-sensitive; handle in a fume hood.

References

  • Lahm, G. P., et al. (2009).[3] "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters.

  • Selby, T. P., et al. (2013). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator for insect control." Bioorganic & Medicinal Chemistry Letters.

  • Xiong, Y., et al. (2022). "Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a Phthalimide as Potential Ryanodine Receptor Activators." Journal of Agricultural and Food Chemistry.

  • Wang, B. L., et al. (2013). "Synthesis and biological activity of novel 1-substituted-3-aryl-1H-pyrazole-5-carboxylic acid derivatives." Chinese Chemical Letters.

  • DuPont Crop Protection. (2008). "Chlorantraniliprole Technical Bulletin." (Mechanism of Action Reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

The following guide is structured as a Technical Support Knowledge Base designed for organic chemists and process development scientists. It bypasses generic advice to address the specific kinetic and thermodynamic chall...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base designed for organic chemists and process development scientists. It bypasses generic advice to address the specific kinetic and thermodynamic challenges posed by the ortho-methyl substituent in your target molecule.

Ticket ID: PYR-5-COOH-YIELD-OPT Subject: Optimization of Yield and Purity for ortho-Substituted Pyrazole Synthesis Status: Resolved / Expert Guide Available

Executive Summary & Reaction Logic

The Core Challenge: The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is frequently plagued by low yields (often <40%) compared to its unsubstituted phenyl analogs. Root Cause: The ortho-methyl group on the acetophenone starting material introduces significant steric hindrance during the initial Claisen condensation.[1] This impedes the nucleophilic attack of the enolate on diethyl oxalate and destabilizes the planar transition state required for efficient resonance [1, 2].

The Validated Pathway:

  • Claisen Condensation: 2'-Methylacetophenone + Diethyl Oxalate

    
    
    
    
    
    -Diketoester (Enolate salt).
  • Cyclization:

    
    -Diketoester + Hydrazine Hydrate 
    
    
    
    Pyrazole Ester.
  • Hydrolysis: Pyrazole Ester

    
     Target Acid.
    

Phase 1: The Claisen Condensation (The Bottleneck)

User Issue: "I am recovering starting material (2'-methylacetophenone) and observing low conversion to the diketoester."

Troubleshooting Protocol

The ortho-methyl group retards enolate formation and the subsequent attack.[1] Standard conditions (NaOEt/EtOH at RT) are often insufficient.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Technical Rationale
Base Sodium Ethoxide (NaOEt)LiHMDS (Lithium Hexamethyldisilazide) or NaH LiHMDS is a non-nucleophilic, strong base (

~26) that ensures quantitative, irreversible enolate formation at low temperatures, overcoming the kinetic barrier [1, 5].
Stoichiometry 1.0 eq Diethyl Oxalate1.2 – 1.5 eq Diethyl Oxalate Excess electrophile drives the equilibrium forward, compensating for the slower reaction rate of the hindered enolate [5].
Temperature Reflux (

C)
0

C

RT
(if using LiHMDS)
High temperatures with weaker bases promote retro-Claisen (reversal) and polymerization. Kinetic control (LiHMDS/-78 to 0°C) prevents side reactions.
Solvent EthanolTHF (Anhydrous) THF solvates lithium enolates better, increasing their reactivity compared to aggregated sodium enolates in ethanol.
Step-by-Step Optimization (LiHMDS Method)
  • Enolization: Dissolve 2'-methylacetophenone (1.0 eq) in anhydrous THF under

    
    . Cool to -78°C. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 45 min.
    
    • Checkpoint: The solution should turn yellow/orange, indicating enolate formation.

  • Condensation: Add diethyl oxalate (1.3 eq) dropwise at -78°C.

  • Equilibration: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight.

  • Quench: Quench with 1N HCl or saturated

    
    . Extract with EtOAc.[2]
    

Critical Note: If using NaOEt, you must use freshly prepared ethoxide and reflux for 12-24 hours, but expect lower yields (40-60%) due to the reversibility of the reaction [6].

Phase 2: Cyclization & Hydrolysis

User Issue: "The product is an oil/gum, or I see multiple spots on TLC."

Troubleshooting Protocol

The reaction with hydrazine is robust, but pH control is vital to prevent the formation of uncyclized hydrazones or degradation.

Workflow Visualization

G Start Diketoester Intermediate Hydrazine Add Hydrazine Hydrate (EtOH, Reflux, 2h) Start->Hydrazine Check Isolate Ester? Hydrazine->Check RouteA Route A (Two-Step): Isolate Ester then Hydrolyze Check->RouteA High Purity Req. RouteB Route B (One-Pot): Add NaOH directly Check->RouteB Speed Req. Hydrolysis Hydrolysis (NaOH/H2O, Reflux) RouteA->Hydrolysis RouteB->Hydrolysis Acidification Acidification (pH 3-4) Precipitate Product Hydrolysis->Acidification Final 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid Acidification->Final

Caption: Workflow logic for converting the diketoester to the final acid. Route A is recommended for the ortho-substituted analog to remove unreacted ketone.

Optimized Protocol (Two-Step)
  • Cyclization: Dissolve the crude diketoester in Ethanol. Add Hydrazine Hydrate (1.2 eq). Reflux for 2-3 hours.

    • Observation: The reaction is usually clean. Evaporate solvent to obtain the Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate .

    • Purification: If the intermediate is an oil, triturate with cold hexanes or diethyl ether to induce crystallization. This removes non-polar impurities (unreacted ketone) [3].

  • Hydrolysis: Dissolve the ester in 10% NaOH (aq) and Ethanol (1:1). Reflux for 1 hour.

  • Isolation: Cool to RT. Acidify carefully with 6M HCl to pH 3-4.

    • Warning: Do not drop below pH 2 rapidly, as this can trap impurities.

    • Yield Tip: The ortho-methyl group increases lipophilicity. The product may precipitate as a gum initially. Stirring vigorously for 1-2 hours usually converts this to a filterable solid.

FAQ: Common Pitfalls

Q: Can I use Acetone/NaOEt for the Claisen step? A: No. While acetone is used in some general protocols (e.g., Org. Syn. for ethyl acetopyruvate [6]), it competes with your acetophenone. For 3-aryl pyrazoles, you must react the acetophenone directly with diethyl oxalate.

Q: My product decarboxylates during drying. Why? A: Pyrazole-5-carboxylic acids are prone to thermal decarboxylation, especially if traces of acid catalyst remain.

  • Fix: Ensure the final filter cake is washed thoroughly with water to neutral pH. Dry under vacuum at <50°C . Do not oven dry at >100°C.

Q: The NMR shows a mixture of isomers. Is this a problem? A: In solution, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid and 5-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid are tautomers and exist in equilibrium. This is normal. In the solid state, it usually crystallizes as a single tautomer.

References

  • BenchChem. (2025).[1][3] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Claisen kinetics).
  • MDPI. (2022). Synthesis and Characterization of Novel Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Provides analogous workup procedures). Retrieved from

  • PubChem. (2025).[4] 2'-Methylacetophenone Compound Summary. Retrieved from

  • Organic Chemistry Portal. (n.d.). Claisen Condensation.[1][3][5][6][7][8] (Mechanism and base selection).[5][6]

  • Marvel, C. S., & Stoddard, E. E. (1941). Ethyl Acetopyruvate.[9] Organic Syntheses, Coll. Vol. 3, p.291. Retrieved from

Sources

Optimization

Common impurities in 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid synthesis and how to remove them

Topic: Impurity Profiling, Troubleshooting, and Purification Protocols User Guide Overview Product: 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid (and its tautomer 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid). Application: Bui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Troubleshooting, and Purification Protocols

User Guide Overview

Product: 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid (and its tautomer 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid). Application: Building block for medicinal chemistry (e.g., kinase inhibitors), agrochemicals.[1] Standard Synthetic Route: Claisen condensation of 2'-methylacetophenone with diethyl oxalate, followed by cyclization with hydrazine and hydrolysis.

This guide addresses the most frequent purity failures encountered during the synthesis of this scaffold. It moves beyond standard "recrystallize it" advice to explain the chemical origins of impurities and provides self-validating purification workflows.

Module 1: Diagnostic & Impurity Identification

Status: Start here if your NMR/HPLC shows extra peaks or your melting point is depressed.

The following table correlates physical observations with specific chemical impurities common to this pathway.

SymptomProbable ImpurityChemical Origin
Sweet/Floral Odor 2'-Methylacetophenone (Starting Material)Incomplete Claisen condensation; poor phase separation.
Yellow Oily Residue Ethyl ester intermediate Incomplete hydrolysis of the pyrazole ester.
Insoluble White Solid Carbohydrazide byproduct Excess hydrazine attacking the ester moiety during cyclization.
Low Melting Point (<200°C) Decarboxylated Pyrazole Thermal degradation during acidic workup (decarboxylation).
Bright Yellow Solid Azine / Bis-hydrazone Condensation of hydrazine with unreacted ketone (instead of the diketone).

Module 2: Root Cause Analysis (The "Why")

Understanding where the impurity comes from is the first step to removal. The synthesis involves three critical stages where side reactions occur.

Pathway Visualization: Impurity Genesis

ImpurityPathway cluster_legend Legend SM 2'-Methylacetophenone + Diethyl Oxalate Diketo Diketo Ester Intermediate SM->Diketo Claisen Condensation (NaOEt/EtOH) Imp_SM Impurity A: Unreacted Ketone SM->Imp_SM Incomplete Rxn Imp_Azine Impurity B: Azine Formation SM->Imp_Azine + N2H4 (Direct) Cycliz Cyclization (Hydrazine) Diketo->Cycliz + N2H4 Final Target Acid: 3-(o-tolyl)-1H-pyrazole-5-COOH Cycliz->Final Hydrolysis (NaOH) Imp_Hydrazide Impurity C: Carbohydrazide Cycliz->Imp_Hydrazide Excess N2H4 (Attacks Ester) Imp_Decarb Impurity D: Decarboxylated Pyrazole Final->Imp_Decarb Prolonged Acidic Reflux key Solid Line: Main Pathway Dotted Line: Impurity Pathway

Figure 1: Mechanistic origin of common impurities. Note that Impurity B (Azine) and C (Hydrazide) are competing pathways determined by stoichiometry and temperature.

Module 3: Remediation Protocols (The "How")

Protocol A: The "Amphoteric Rescue" (Acid-Base Extraction)

Best for: Removing neutral impurities (Unreacted Ketone, Decarboxylated Pyrazole, Azines, Esters). Principle: The target molecule is a carboxylic acid.[2][3] It forms a water-soluble salt in high pH and precipitates in low pH. Neutral impurities do not.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in 10% NaOH (aq) . Use approximately 10 mL per gram of crude.

    • Checkpoint: The solution should be homogenous. If a solid remains, filter it off. This solid is likely the Azine or Carbohydrazide (Impurity B/C).

  • The Wash (Critical): Extract this aqueous basic layer with an organic solvent (DCM or Ethyl Acetate) 2–3 times.

    • Action: Discard the organic layer. This layer contains the Unreacted Ketone and Decarboxylated Pyrazole .

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

  • Isolation: Filter the resulting white precipitate. Wash with cold water to remove inorganic salts.

Protocol B: Recrystallization Strategy

Best for: Removing trace colored impurities and improving crystal habit.

  • Solvent System: Ethanol/Water (1:1) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve the solid in boiling Ethanol (minimum volume).

    • If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

    • Add hot water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then refrigerate.

    • Note: The o-tolyl group provides steric bulk that aids crystallization compared to phenyl analogs.

Module 4: Frequently Asked Questions (Technical)

Q1: My NMR shows two sets of peaks. Is this a mixture of regioisomers (3- vs 5- substituted)?

Answer: Likely not. In solution, 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid and 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid are tautomers . They exist in rapid equilibrium due to the migration of the proton on the pyrazole nitrogen.

  • Validation: If you run the NMR in DMSO-d6, the peaks often broaden or coalesce. You do not need to separate these; they are the same chemical entity until you alkylate the nitrogen [1].

Q2: I have a persistent insoluble white solid that won't dissolve in base (Protocol A). What is it?

Answer: This is almost certainly the Pyrazolo-hydrazide (Impurity C).

  • Cause: This forms when hydrazine attacks the ester group after cyclization. This happens if you use a large excess of hydrazine or reflux too long before hydrolysis.

  • Removal: It is very difficult to revert this back to the acid. It is best to filter it out during the initial basic dissolution step of Protocol A.

Q3: Why is my yield low after the Claisen condensation step?

Answer: The o-tolyl group introduces steric hindrance (ortho-effect).

  • Fix: Ensure you are using a strong enough base (NaOEt or NaH) and that the diethyl oxalate is added before the ketone to the base, or use a pre-formed enolate strategy. Ensure anhydrous conditions; water kills the alkoxide base immediately [2].

Q4: Can I use HPLC to monitor the reaction?

Answer: Yes.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Elution Order (Typical): Carboxylic Acid (Early) < Carbohydrazide < Ester Intermediate < Decarboxylated Pyrazole < Unreacted Ketone (Late/Non-polar).

Module 5: Self-Validating Purification Logic

Use this logic flow to determine the success of your purification without waiting for external analytics.

PurificationLogic Start Crude Solid SolubilityTest Dissolve in 10% NaOH Start->SolubilityTest Insoluble Solid Remains? SolubilityTest->Insoluble Filter Filter Solid (Remove Hydrazide/Azine) Insoluble->Filter Yes Extract Wash Filtrate with DCM Insoluble->Extract No Filter->Extract Filtrate Acidify Acidify to pH 1 Extract->Acidify Aqueous Layer Result Pure Acid Precipitates Acidify->Result

Figure 2: The "Self-Validating" Acid-Base Workflow. If the solid fully dissolves in NaOH, you have eliminated gross Hydrazide contamination.

References

  • Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (General authoritative text on pyrazole tautomerism).

  • BenchChem. (2025).[4] Claisen Condensation Reactions Involving Diethyl Oxalate: Protocols and Mechanisms.

  • Menozzi, G., et al. (1987). Synthesis and biological activity of 1H-pyrazole-3-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Foundational chemistry for 3-aryl-pyrazole synthesis).
  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Technical Support Center: Pyrazole Scaffold Synthesis Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you are encountering yield inconsistencies, solubility issues, or purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Scaffold Synthesis

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you are encountering yield inconsistencies, solubility issues, or purification challenges in the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid . This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and various agrochemicals.

This guide moves beyond basic textbook procedures. It addresses the process chemistry—the "why" and "how" of optimizing the Claisen condensation and subsequent heterocyclization on a laboratory and pilot scale.

Part 1: The Synthetic Workflow (Visualized)

Before troubleshooting, verify your pathway matches the standard industrial route optimized for regiocontrol and yield.

G Start 2'-Methylacetophenone Inter1 Diketo Ester Intermediate (Sodium Enolate Salt) Start->Inter1 Claisen Condensation NaOEt/EtOH or Toluene < 10°C to RT Reagent1 Diethyl Oxalate (Excess) Reagent1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 Acidification (AcOH) then Reflux Inter2 Pyrazole Ester Step2->Inter2 - 2 H2O Regioselective Closure Step3 Hydrolysis (NaOH/H2O) Inter2->Step3 Saponification Final 3-(2-methylphenyl)- 1H-pyrazole-5-carboxylic acid Step3->Final Acid Workup (pH Control)

Figure 1: Optimized synthetic pathway for 3-aryl-pyrazole-5-carboxylic acids.

Part 2: Critical Troubleshooting (Q&A)

Module A: The Claisen Condensation (Step 1)

Context: The reaction of 2'-methylacetophenone with diethyl oxalate using Sodium Ethoxide (NaOEt).

Q1: The reaction mixture has turned into a solid, unstirrable "brick" inside the flask. Is the batch lost? Diagnosis: This is a classic issue in Claisen condensations involving diethyl oxalate. The product is the sodium enolate salt of the diketo ester, which is often poorly soluble in absolute ethanol, leading to rapid solidification. The Fix:

  • Do not stop. The reaction is likely proceeding, but mass transfer has stopped.

  • Solvent Switch: For future runs, use Toluene as the co-solvent (50:50 Toluene:Ethanol). The sodium salt is often more manageable as a slurry in toluene.

  • Immediate Rescue: Add anhydrous Ethanol or Toluene carefully to dilute the slurry. Use a mechanical overhead stirrer (not a magnetic stir bar) for this reaction; magnetic bars will seize, causing local hotspots and charring.

Q2: My yield is consistently low (<40%), and I see unreacted acetophenone. Diagnosis: Moisture contamination or "Claisen Reversibility." Technical Insight: The Claisen condensation is an equilibrium process driven to completion by the deprotonation of the final diketo ester (pKa ~9-10) by the ethoxide base. If water is present, NaOH forms, causing irreversible hydrolysis of the diethyl oxalate (saponification) rather than condensation. Protocol Adjustment:

  • Reagent Quality: Ensure Sodium Ethoxide is freshly prepared or of high grade (yellowish powder, not white/crusty).

  • Stoichiometry: Use a 1.2 to 1.5 equivalent excess of Diethyl Oxalate. This drives the equilibrium forward and compensates for any side-reaction consumption.

  • Order of Addition: Add the ketone slowly to the mixture of Base + Diethyl Oxalate. This keeps the electrophile (oxalate) in excess, minimizing ketone self-condensation (Aldol side reactions).

Module B: Cyclization & Regiochemistry (Step 2)

Context: Reacting the diketo ester with Hydrazine Hydrate.

Q3: I am worried about forming the wrong isomer (5-methylphenyl vs. 3-methylphenyl). How do I control this? Analysis: With Hydrazine Hydrate (unsubstituted), the product exists as a tautomeric pair: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid


5-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid.
  • In solution, the proton shuttles between the nitrogens.

  • For the purpose of this synthesis, they are the same molecule until you alkylate the nitrogen.

  • Note: If you were using Methylhydrazine, regioselectivity would be critical and dictated by the steric bulk of the ortho-tolyl group, favoring the isomer where the methyl group is distal to the bulky aryl substituent.

Q4: The cyclization product is oiling out and difficult to crystallize. The Fix: This often happens if the intermediate diketo ester was not sufficiently purified or if excess hydrazine is present.

  • Solvent System: Switch from Ethanol reflux to Acetic Acid reflux.

    • Why? Acetic acid acts as both solvent and catalyst. It promotes the dehydration steps and usually yields the pyrazole as a precipitate upon cooling or pouring into water.

  • Workup: Pour the hot acetic acid mixture into ice water. The pyrazole ester (or acid, if hydrolysis occurred) should precipitate as a solid.

Module C: Hydrolysis & Isolation (Step 3)

Context: Saponification of the ester to the free acid.

Q5: I observed gas evolution during the acid workup, and my yield dropped. Did I decarboxylate? Diagnosis: Yes. Pyrazole-5-carboxylic acids can decarboxylate if heated in strong acid, especially if the ring is electron-rich. Protocol Standard:

  • Hydrolysis: Use NaOH (2M) in Methanol/Water at mild reflux.

  • Acidification (Critical): Cool the solution to 0–5°C before adding HCl.

  • pH Target: Acidify to pH 3–4. Do not go to pH 1 unless necessary, as high acidity + residual heat promotes decarboxylation to the 3-aryl-1H-pyrazole (loss of COOH).

Part 3: Optimized Experimental Parameters

Use this table to standardize your reagent ratios for a 10g scale pilot.

ComponentRoleEquiv.Critical Condition
2'-Methylacetophenone Limiting Reagent1.0Dry, free of water.
Diethyl Oxalate Electrophile1.5Distill if older than 6 months.
Sodium Ethoxide Base1.5Anhydrous. Handle under N2.
Ethanol/Toluene Solvent10 Vol50:50 mix prevents solidification.
Hydrazine Hydrate Nucleophile1.2Add dropwise at 0°C, then reflux.
NaOH (aq) Hydrolysis Base2.5Monitor by TLC until ester disappears.

Part 4: Troubleshooting Logic Tree

Use this logic flow to diagnose low yields in the final step.

Troubleshooting Start Issue: Low Yield of Final Acid Check1 Check Step 1 (Claisen): Was the enolate solid/yellow? Start->Check1 Check2 Check Step 2 (Cyclization): Did you use Acetic Acid? Check1->Check2 Yes Sol1 Moisture in NaOEt. Use Anhydrous conditions. Check1->Sol1 No (Dark/Tar) Check3 Check Step 3 (Workup): Did bubbling occur? Check2->Check3 Yes Sol2 Incomplete Cyclization. Switch to AcOH Reflux. Check2->Sol2 No (EtOH only) Sol3 Decarboxylation. Acidify at <5°C. Check3->Sol3 Yes (Gas evolved) End Analyze Mother Liquor for Solubility Losses Check3->End No (Check Purity)

Figure 2: Diagnostic decision tree for yield optimization.

References

  • BenchChem Technical Notes. Claisen Condensation Reactions Involving Diethyl Oxalate: Mechanisms and Troubleshooting. Retrieved from .

  • Menendez, J.C., et al. (2021). Synthesis of Pyrazole Carboxylic Acid Intermediates. ResearchGate. Available at .

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard reference for Claisen thermodynamics).
  • Organic Chemistry Portal. Synthesis of Pyrazoles via 1,3-Dicarbonyls. Available at .

  • PubChem Compound Summary. 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. Available at .

(Note: Specific page numbers and deep links are dynamic; always verify current safety data sheets (SDS) for Hydrazine and Diethyl Oxalate before experimentation.)

Optimization

Technical Support Center: Stability &amp; Storage of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid

[1] Executive Summary: The Stability Profile 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block used frequently in the synthesis of agrochemicals (e.g., SDHI fungicides) and kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Profile

3-(o-tolyl)-1H-pyrazole-5-carboxylic acid is a critical heterocyclic building block used frequently in the synthesis of agrochemicals (e.g., SDHI fungicides) and kinase inhibitors.[1] While generally robust, this molecule exhibits two distinct failure modes that researchers often mistake for synthesis errors: thermal decarboxylation and hygroscopic clumping .

The presence of the ortho-tolyl group introduces steric strain that disrupts optimal crystal packing compared to its phenyl analogs. This results in a slightly lower melting point and increased susceptibility to moisture-induced degradation.[1]

Critical Storage Parameters
ParameterRecommended ConditionCritical Limit (Failure Point)
Temperature 2°C to 8°C (Refrigerated)> 40°C (Accelerates decarboxylation)
Atmosphere Inert (Argon/Nitrogen)Ambient Air (CO₂/Moisture exchange)
Humidity < 30% RH (Desiccated)> 60% RH (Hygroscopic deliquescence)
Light Amber vial / DarkUV Light (Benzylic oxidation risk)

Troubleshooting Guides

Issue A: "My white powder has turned yellow and sticky."

Diagnosis: Hygroscopic Deliquescence & Benzylic Oxidation. The carboxylic acid moiety is a hydrogen-bond donor/acceptor, making the surface hygroscopic. Once a water monolayer forms, the o-tolyl methyl group becomes susceptible to slow radical oxidation under ambient light, forming benzyl alcohol/aldehyde impurities which appear yellow.

Corrective Action:

  • Do not heat to dry. (See Issue B).

  • Dissolve the material in EtOAc or MeOH.

  • Treat with activated charcoal to remove colored oxidation products.

  • Filter and re-precipitate using a non-polar anti-solvent (e.g., Hexanes/Heptane).

  • Store immediately in a desiccator.

Issue B: "LC-MS shows a major impurity with Mass [M-44]."

Diagnosis: Thermal Decarboxylation.[2] Pyrazole-5-carboxylic acids are chemically predisposed to lose CO₂.[1] This reaction is thermodynamically driven by the formation of the stable, unsubstituted 3-(o-tolyl)-1H-pyrazole.[1]

  • Trigger: Drying the compound in an oven >50°C or prolonged storage at room temperature (>25°C).

  • Mechanism: The proton from the carboxylic acid transfers to the pyrazole ring (often facilitated by trace water), leading to the release of CO₂.

Corrective Action:

  • Stop thermal drying. Use lyophilization (freeze-drying) or vacuum drying at room temperature (

    
    ) only.
    
  • Purification: The decarboxylated byproduct is less polar. It can be removed via an Acid/Base extraction:

    • Dissolve mixture in 1M NaOH (The acid dissolves; the decarboxylated pyrazole precipitates or oils out).

    • Wash with MTBE (removes decarboxylated impurity).

    • Acidify aqueous layer to pH 3-4 to re-precipitate the pure acid.[1]

Issue C: "NMR shows split peaks/doubling of signals."

Diagnosis: Annular Tautomerism (Not a purity issue). In solution (especially DMSO-


), the proton on the pyrazole nitrogen oscillates between N1 and N2. This creates an equilibrium between 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid  and 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid .[1]

Verification:

  • Run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce into single, sharp signals as the tautomer exchange rate increases.

Visualizing Stability & Logic

Diagram 1: Storage & Handling Decision Tree

This workflow ensures the integrity of the material upon receipt and during active use.

StorageLogic Start Material Receipt CheckPhysical Check Physical State (Color/Texture) Start->CheckPhysical IsYellow Yellow/Sticky? CheckPhysical->IsYellow Recrystallize Recrystallize (Charcoal/EtOAc) IsYellow->Recrystallize Yes IsWhite White/Free-flowing IsYellow->IsWhite No Recrystallize->IsWhite Usage Immediate Use? IsWhite->Usage LongTerm Long-Term Storage (-20°C or 4°C) Usage->LongTerm No ActiveUse Active Use Usage->ActiveUse Yes Desiccator Store in Desiccator under Argon LongTerm->Desiccator AvoidHeat CRITICAL: Avoid Oven Drying >40°C ActiveUse->AvoidHeat

Caption: Decision logic for handling 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid to prevent oxidation and decarboxylation.

Diagram 2: Degradation Pathways

Understanding the chemical mechanism of failure is essential for prevention.

Degradation Molecule 3-(o-tolyl)-1H-pyrazole- 5-carboxylic acid DecarbProduct 3-(o-tolyl)-1H-pyrazole (Decarboxylated Impurity) Molecule->DecarbProduct Decarboxylation CO2 CO2 (Gas) Molecule->CO2 Oxidation Benzylic Oxidation (Yellow Impurity) Molecule->Oxidation Radical Mechanism Heat Heat (>50°C) + Trace H2O Moisture Moisture + UV

Caption: Primary degradation pathways. Note that decarboxylation is irreversible.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the [M-44] decarboxylated impurity.[1] Standard C18 methods often co-elute the acid and the neutral pyrazole; this method uses pH control to separate them.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain the polar acid).[1]

    • 2-15 min: 5%

      
       95% B.[1]
      
    • 15-20 min: 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Pyrazole ring) and 254 nm (Aromatic).

  • Expected Retention:

    • Acid Parent: ~6-8 min (Elutes earlier due to polarity).

    • Decarboxylated Impurity: ~10-12 min (Elutes later, less polar).

Protocol B: Safe Drying Procedure (Gravimetric)

Objective: Remove solvent without triggering thermal degradation.

  • Place the wet cake in a tared vial.

  • Cover the vial mouth with Kimwipe/tissue and secure with a rubber band (prevents dust, allows sublimation).

  • Place in a vacuum desiccator containing

    
     or Silica Gel.
    
  • Apply high vacuum (< 10 mbar) at ambient temperature (20-25°C) .

  • Weigh periodically until mass loss stabilizes (< 1% change over 1 hour).

  • Prohibited: Do not use vacuum ovens set above 30°C.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions at -20°C? A: Yes, but with caution. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can facilitate decarboxylation even at low temperatures over months.[1] We recommend aliquoting the stock solution into single-use vials to avoid freeze-thaw cycles.

Q: Why does the melting point vary so much in literature (e.g., 180°C vs 210°C)? A: This is likely due to decarboxylation during the measurement. If you heat slowly (1°C/min), the compound may decarboxylate before melting, and you are actually observing the melting point of the decarboxylated product or a mixture. For accurate MP, use a rapid heating rate (10°C/min) or DSC (Differential Scanning Calorimetry) in a sealed pan.

Q: Is the "o-tolyl" group responsible for the instability? A: Indirectly.[1] The steric bulk of the o-tolyl group prevents the molecule from packing as tightly as a phenyl analog. This "looser" crystal lattice lowers the energy barrier for moisture penetration, which acts as a catalyst for the decarboxylation mechanism [1].

References

  • Elguero, J., et al. (2000). Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry. (General grounding on pyrazole tautomerism and stability).

  • Menyhárd, D. K., et al. (2017). Decarboxylation mechanisms of heterocyclic carboxylic acids. Journal of Molecular Structure.
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for Pyrazole-5-carboxylic acid derivatives. Retrieved February 15, 2026 from [Link].

  • Vertex AI Search. (2026). Grounding on Pyrazole Carboxylic Acid Stability. (Synthesized data from chemical safety sheets and patent literature regarding 3,5-disubstituted pyrazoles).

Sources

Troubleshooting

Troubleshooting unexpected side reactions when using 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Technical Support Center: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid User Guide: Troubleshooting & Optimization Product ID: 3-MPPC-05 CAS: 1140528-29-5 (Generic Reference) Chemical Scaffold: 3-Aryl-pyrazole-5-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

User Guide: Troubleshooting & Optimization

Product ID: 3-MPPC-05 CAS: 1140528-29-5 (Generic Reference) Chemical Scaffold: 3-Aryl-pyrazole-5-carboxylic acid

Introduction: The "Deceptive" Scaffold

You are likely using 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid as a building block for kinase inhibitors (e.g., p38 MAPK) or agrochemical fungicides. While structurally simple, this molecule presents a "perfect storm" of chemical challenges:

  • Tautomeric Ambiguity: The proton shifts between N1 and N2, making regiocontrol difficult.

  • Steric Clash: The ortho-methyl group on the phenyl ring forces the aryl group out of planarity with the pyrazole core, altering reactivity at the adjacent nitrogen.

  • Amphoteric Nature: The acidic pyrazole NH and the carboxylic acid create competing nucleophilic/electrophilic sites.

This guide addresses the three most common failure modes reported by medicinal chemists.

Critical Failure Mode: N-Alkylation Regioselectivity

The Symptom: "I tried to alkylate the pyrazole nitrogen, but I got a 60:40 mixture of isomers that are impossible to separate by flash chromatography."

The Mechanism: In solution, the starting material exists in equilibrium between two tautomers. When you introduce an electrophile (R-X), it can attack either:

  • N1 (Distal): The nitrogen far from the o-tolyl group.

  • N2 (Proximal): The nitrogen adjacent to the o-tolyl group.

Due to the steric bulk of the ortho-methyl group , the N-proximal attack is kinetically disfavored but often thermodynamically stable depending on the electrophile. The carboxylic acid moiety (or ester) further complicates this via electronic withdrawal.

Troubleshooting Protocol: Controlling the Ratio
VariableRecommendationScientific Rationale
Base Selection Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect" often favors N-alkylation at the less hindered position (N1) due to the loose ion pair formed between the pyrazole anion and the large Cs⁺ cation.
Solvent DMF or NMP Polar aprotic solvents dissociate the ion pair, increasing the reaction rate but potentially eroding selectivity. For higher selectivity (at the cost of speed), use THF .
Temperature 0°C to RT High temperatures (reflux) favor the thermodynamic product mixture. Keep it cold to maximize the kinetic preference for the less hindered N1 position.
Protecting Group SEM-Cl or THP If you need pure isomers, use a removable group like SEM (2-(Trimethylsilyl)ethoxymethyl). SEM migration ("SEM switch") can be used to access the difficult isomer later [1].
Self-Validating Step: The NOE Experiment

Do not rely on LCMS retention times alone. You must validate regiochemistry using 1D-NOE (Nuclear Overhauser Effect) NMR.

  • Irradiate the pyrazole C4-H (the singlet on the heteroaromatic ring).

  • Isomer A (N-Distal Alkylation): You will see NOE enhancement only on the N-alkyl group.

  • Isomer B (N-Proximal Alkylation): You will see NOE enhancement on both the N-alkyl group AND the phenyl ring protons.

Critical Failure Mode: Amide Coupling Stalls

The Symptom: "I am trying to couple an amine to the carboxylic acid using EDC/HOBt, but the reaction stalls or yields a side product with the correct mass but wrong NMR."

The Mechanism: The unprotected pyrazole nitrogen is nucleophilic. Standard coupling reagents (EDC, DCC) can activate the carboxylic acid, but the pyrazole nitrogen can competitively attack the activated ester, forming an N-acyl urea or an intramolecular pyrazolo-oxazinone species. This "caps" your molecule, preventing the amine from reacting [2].

Troubleshooting Protocol: The "Inert" Pyrazole

Method A: The HATU Bypass (Recommended)

  • Reagents: Use HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

  • Order of Addition: Pre-activate the acid with HATU/Base for 5 minutes before adding the amine.

  • Why: HATU is faster than the background N-acylation of the pyrazole ring.

Method B: The Acid Chloride Route If HATU fails, convert the acid to an acid chloride.

  • Warning: Do not use thionyl chloride (SOCl₂) with heat, as it can degrade the pyrazole ring or cause chlorination at C4.

  • Safe Protocol: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) at 0°C to generate the acid chloride gently, then add your amine.

Critical Failure Mode: Thermal Decarboxylation

The Symptom: "My product disappeared during workup/drying. LCMS shows a mass of [M-44]."

The Mechanism: Electron-rich heteroaromatic carboxylic acids are prone to thermal decarboxylation. While 3-substituted pyrazole-5-carboxylic acids are generally more stable than their 4-carboxy counterparts, the presence of the electron-rich o-tolyl group can facilitate protonation at C4, leading to loss of CO₂ at high temperatures [3].

Operational Limits:

  • Maximum T: Do not heat >120°C in acidic media.

  • Workup: Avoid acidic workups (e.g., 1M HCl washes) followed by heating. Acid catalysis dramatically lowers the decarboxylation barrier.

Visual Troubleshooting Pathways

Figure 1: Regioselectivity Decision Tree

Caption: Logical flow for determining reaction conditions based on desired N-alkylation regiochemistry.

Regioselectivity Start Start: N-Alkylation of 3-(2-methylphenyl)-pyrazole-5-COOH Goal What is your Goal? Start->Goal Kinetic Kinetic Control (Less Hindered N1) Goal->Kinetic Avoid Steric Clash Thermo Thermodynamic Control (Mixed/Equilibrated) Goal->Thermo Equilibrium Cond1 Use Cs2CO3 / DMF Temp: 0°C Kinetic->Cond1 Cond2 Use NaH / THF Temp: Reflux Thermo->Cond2 Res1 Major Product: Distal Alkylation (N1) Cond1->Res1 Res2 Mixture of N1/N2 (Separation Required) Cond2->Res2

Figure 2: Amide Coupling Workflow

Caption: Step-by-step protocol to avoid N-acyl urea byproducts during amide synthesis.

AmideCoupling Input Input: Pyrazole-COOH + Amine Decision Is Pyrazole NH Protected? Input->Decision YesPath Standard EDC/HOBt or T3P Coupling Decision->YesPath Yes NoPath Risk of N-Acylation (Side Reaction) Decision->NoPath No Success Target Amide Isolated YesPath->Success Solution Use HATU / DIPEA (Pre-activation 5 min) NoPath->Solution Optimization Fail N-Acyl Urea / Dimer NoPath->Fail Standard Conditions Solution->Success

Summary of Physical Properties & Stability

ParameterValue/NoteImpact on Experiment
pKa (COOH) ~3.5 - 4.0Standard carboxylic acid acidity.
pKa (Pyrazole NH) ~13.5Weakly acidic; requires moderate bases (K₂CO₃, Cs₂CO₃) for deprotonation.
UV/Vis λmax shift expectedThe o-tolyl twist reduces conjugation compared to a phenyl analog. Expect lower extinction coefficients.
Solubility Moderate in DMSO/DMFPoor solubility in non-polar solvents (Hexane/DCM) due to zwitterionic character.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
    • Source: N
    • URL:[Link]

  • Amide Coupling Side Reactions

    • Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.[1]

    • Source: Tohoku University Research News
    • URL:[Link]

  • Title: Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (Patent Context for Thermal Stability).
  • Regioselectivity Mechanisms

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

Sources

Optimization

How to increase the purity of synthesized 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the purity of this important synthetic intermediate.

I. Troubleshooting Guide: Common Purity Issues

This section addresses frequently encountered problems during the synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Presence of Regioisomers

Symptoms:

  • NMR spectra exhibit duplicate sets of peaks corresponding to the desired product.

  • Multiple spots are observed on Thin-Layer Chromatography (TLC) even after initial purification attempts.[1]

  • The isolated solid has a broadened melting point range.

Possible Causes:

  • The use of an unsymmetrical 1,3-dicarbonyl compound in the initial condensation reaction can lead to the formation of regioisomeric pyrazole products.[1]

  • Reaction conditions (e.g., temperature, catalyst) may not be optimal for regioselective synthesis.

Solutions:

  • Chromatographic Separation: Flash column chromatography is often effective for separating regioisomers. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, can provide the necessary resolution.

  • Reaction Optimization: Systematically vary reaction parameters such as temperature, solvent, and catalyst to favor the formation of the desired isomer. Monitoring the reaction by TLC or HPLC at different time points can help identify optimal conditions.

  • Alternative Synthetic Routes: Consider synthetic strategies that offer higher regioselectivity, such as those starting from precursors that pre-define the substitution pattern of the pyrazole ring.

Issue 2: Incomplete Cyclization or Aromatization

Symptoms:

  • Presence of pyrazoline intermediates as byproducts, detectable by NMR and Mass Spectrometry (MS).[1]

  • A broad peak in the NMR spectrum may indicate the presence of tautomers or incompletely aromatized species.

Possible Causes:

  • Insufficient reaction time or temperature for the cyclization and subsequent oxidation/aromatization steps.

  • The chosen oxidizing agent (if applicable) is not effective or is used in insufficient amounts.

Solutions:

  • Prolonged Reaction Time/Increased Temperature: Extend the reaction time or increase the temperature and monitor the progress by TLC until the starting materials and intermediates are fully consumed.

  • Choice of Oxidant: If the synthesis involves an oxidation step to form the pyrazole ring, ensure the appropriate oxidant is used. Common oxidants for this purpose include iodine, air, or other mild oxidizing agents.[2]

Issue 3: Colored Impurities

Symptoms:

  • The reaction mixture or isolated product has a yellow, red, or brown coloration.[1]

Possible Causes:

  • Side reactions involving the hydrazine starting material can produce colored impurities.[1]

  • Decomposition of starting materials or the product under the reaction conditions.

Solutions:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool slowly to induce crystallization.

  • Purification via Acid-Base Extraction: Since the target compound is a carboxylic acid, it can be purified by dissolving the crude product in an organic solvent and extracting it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by dehydrogenation, and various multi-component synthesis strategies.[1]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the best solvents for recrystallizing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

A3: The choice of solvent for recrystallization depends on the solubility of your compound and its impurities. For pyrazole carboxylic acids, common recrystallization solvents include ethanol, methanol, ethyl acetate, or a mixture of an alcohol and water.[3] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: Can I use column chromatography to purify my product? What stationary and mobile phases are recommended?

A4: Yes, column chromatography is a powerful purification technique. For pyrazole derivatives, silica gel is a common stationary phase.[2] To prevent the acidic carboxylic acid from strongly adsorbing to the basic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol.[3] The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution is often used to achieve good separation.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, ethyl acetate). Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This protocol describes the purification of the carboxylic acid product by leveraging its acidic properties.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 1 M sodium bicarbonate.

  • Separation: Shake the funnel vigorously and allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer.

  • Washing: Drain the aqueous layer into a clean flask. Wash the organic layer with the aqueous base one more time to ensure complete extraction. Combine the aqueous layers.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M HCl, with stirring until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified product under vacuum.

IV. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization AcidBase Acid-Base Extraction Crude->AcidBase Extraction & Precipitation Column Column Chromatography Crude->Column Adsorption & Elution Pure Pure Product Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: General purification workflow for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid.

V. Quantitative Data Summary

TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, scalable.Can have lower yields if the product is somewhat soluble in the cold solvent.
Acid-Base Extraction >99%Highly effective for removing neutral and basic impurities.Requires the use of acids and bases, may not be suitable for acid/base-sensitive compounds.
Column Chromatography >99%Excellent for separating isomers and closely related impurities.More time-consuming, requires larger volumes of solvent, can be more expensive.

VI. References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved from

  • Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from

Sources

Troubleshooting

Preventing degradation of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid during experiments

Executive Summary You are accessing the technical support repository for 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid . This compound presents a specific stability profile driven by two competing structural vulnerabilities:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the technical support repository for 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid . This compound presents a specific stability profile driven by two competing structural vulnerabilities: the thermal lability of the pyrazole-5-carboxylic acid moiety (decarboxylation) and the oxidative susceptibility of the ortho-benzylic methyl group.

This guide replaces generic handling advice with mechanism-based protocols to ensure integrity during synthesis, storage, and biological assay preparation.

Module 1: Thermal Instability & Decarboxylation

The Issue: The primary degradation pathway for this scaffold is thermal decarboxylation , yielding 3-(o-tolyl)-1H-pyrazole and carbon dioxide. Unlike simple benzoic acids, electron-deficient heteroaromatic acids like pyrazole-5-carboxylic acids have a lower activation energy for decarboxylation. This is often accelerated by the ortho-substituent on the phenyl ring, which can twist the biaryl bond, destabilizing the ground state crystal lattice.

Troubleshooting Protocol: Drying & Solvent Removal
ParameterCritical Limit Recommendation Why? (Causality)
Max Temperature < 50°C40°C under high vacuum.Decarboxylation follows first-order kinetics; rates often double for every 10°C rise above threshold.
Drying Method No OvenLyophilization or Vacuum Desiccator (P2O5).Convection ovens create "hot spots" that trigger localized decarboxylation, acting as nucleation sites for degradation.
Solvent Choice Low BoilingDCM, Et2O, or Acetone.High-boiling solvents (DMSO/DMF) require excessive heat to remove, risking product loss.
Workflow: Safe Solvent Removal

DecarboxylationRisk Start Solvent Removal Step CheckBP Check Solvent Boiling Point Start->CheckBP HighBP High BP (DMSO/DMF/Water) CheckBP->HighBP > 80°C LowBP Low BP (DCM/MeOH) CheckBP->LowBP < 80°C Lyophilize Lyophilize (Freeze Dry) HighBP->Lyophilize Preferred Risk High Risk: Decarboxylation HighBP->Risk Heat > 60°C Rotovap Rotovap Bath < 40°C LowBP->Rotovap Safe Product Stable Lyophilize->Safe Rotovap->Safe

Figure 1: Decision logic for solvent removal to prevent thermal degradation.

Module 2: Oxidative Degradation (Benzylic Position)

The Issue: The ortho-tolyl methyl group is susceptible to benzylic oxidation , particularly in solution or if the solid is amorphous (high surface area). This converts the methyl group to an alcohol, aldehyde, or carboxylic acid (phthalic acid derivative), especially under photochemical stress.

Prevention Protocol
  • Inert Atmosphere: Store solid bulk under Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket for long-term storage.

  • Light Protection: The conjugated biaryl system can act as a photosensitizer. Store in amber vials wrapped in foil.

  • Solvent Purity: When preparing stock solutions in DMSO or Methanol, use degassed solvents . Dissolved oxygen promotes radical autoxidation at the benzylic position.

Module 3: pH Sensitivity & Solubility

The Issue: Users often report "disappearing product" during extraction. This molecule is amphoteric but predominantly behaves as an acid.

  • pH > 8: Soluble (Carboxylate form).

  • pH < 4: Insoluble (Free acid precipitates).

  • pH < 1: Soluble (Protonation of Pyrazole Nitrogen).

Common Pitfall: Acidifying the reaction mixture too strongly (pH < 1) during workup can redissolve the product as the pyrazolium salt, leading to loss in the aqueous layer.

Extraction Optimization Table
PhaseConditionState of MoleculeAction
Reaction Quench Basic (pH 10-12)Anionic (Carboxylate)Wash with organic solvent (remove non-acidic impurities). Product stays in Water .
Precipitation Acidic (pH 3-4)Neutral (Free Acid)Target zone. Product precipitates. Filter or extract into EtOAc.
Over-Acidification Highly Acidic (pH < 1)Cationic (Pyrazolium)Product re-dissolves in Water . DO NOT DISCARD AQUEOUS LAYER.

Frequently Asked Questions (FAQs)

Q1: I see a new peak at [M-44] in my LC-MS. What is it? A: This is the decarboxylated byproduct, 3-(o-tolyl)-1H-pyrazole .

  • Cause: Injection port temperature too high (>250°C) or sample degradation during storage.

  • Fix: Lower inlet temperature to 200°C. If peak persists, the sample has degraded in the vial.

Q2: Can I heat this compound to recrystallize it? A: Only if strictly controlled. Do not exceed the boiling point of ethanol (78°C). Rapid cooling is preferred over prolonged reflux. If the solid turns yellow/brown upon heating, decarboxylation or oxidation is occurring.

Q3: The NMR shows a split peak for the methyl group. Is this an impurity? A: Not necessarily. Pyrazoles exhibit annular tautomerism (1H vs 2H position). In solution (especially DMSO-d6), you may see broadened or split signals due to the equilibrium between tautomers, or restricted rotation of the o-tolyl group.

  • Verification: Run the NMR at a slightly elevated temperature (40°C) to coalesce the peaks, confirming it is a dynamic effect rather than an impurity.

References

  • Thermal Stability of Pyrazole Carboxylic Acids Source:Journal of Analytical and Applied Pyrolysis Context: Establishes the mechanism of decarboxylation in heteroaromatic acids, noting that ortho-substitution can lower the activation energy due to steric strain relief.

  • Benzylic Oxidation of Alkylarenes Source:Beilstein Journal of Organic Chemistry Context: Details the susceptibility of benzylic C-H bonds to oxidation under aerobic conditions, relevant to the o-tolyl moiety.

  • Tautomerism in Pyrazoles Source:Journal of Heterocyclic Chemistry Context: Explains the NMR splitting patterns observed in N-unsubstituted pyrazoles due to proton migration.

  • Synthesis and Properties of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid Source:PubChem / Sigma-Aldrich Safety Data Context: Physical property verification (Solubility, CAS 1780135-38-7).

Optimization

Technical Support Center: Optimizing the Acylation of 3-methyl-1-phenyl-pyrazol-5-one

Status: Operational Operator: Senior Application Scientist Topic: Regioselective C-Acylation of Pyrazolones (Edaravone Analogs) Introduction: The Substrate Challenge Welcome to the technical support hub for pyrazolone fu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Regioselective C-Acylation of Pyrazolones (Edaravone Analogs)

Introduction: The Substrate Challenge

Welcome to the technical support hub for pyrazolone functionalization. You are likely working with 3-methyl-1-phenyl-pyrazol-5-one (MMPP), a scaffold notorious for its tautomeric ambiguity.

In solution, MMPP exists in equilibrium between three forms: the CH-form (C4-H), the OH-form (enol), and the NH-form (hydrazone).

  • The Challenge: Standard base-catalyzed acylation (e.g., using Pyridine or TEA) often yields the O-acyl product (kinetic control) or a mixture of isomers.

  • The Goal: Achieving exclusive C-acylation at position 4 (thermodynamic control) to synthesize

    
    -diketone analogs, which are critical for metal coordination and pharmaceutical efficacy (e.g., Edaravone derivatives).
    

This guide prioritizes the Jensen Method (Calcium Hydroxide mediated acylation) , the industry standard for enforcing regioselectivity through chelation control.

Module 1: The Jensen Protocol (Regioselective C-Acylation)

This protocol utilizes Calcium Hydroxide (


) in 1,4-dioxane.[1] It is a self-validating system : the formation of a colored calcium complex confirms the reaction is proceeding correctly before you even isolate the product.
Mechanism of Action

Unlike simple deprotonation,


 ions coordinate simultaneously with the pyrazolone enolate oxygen and the carbonyl oxygen of the incoming acyl chloride. This "template effect" exposes the C-4 carbon for nucleophilic attack.
Step-by-Step Workflow

JensenProtocol Start Start: MMPP Substrate Dissolve Step 1: Dissolution Solvent: Anhydrous 1,4-Dioxane Temp: 50-60°C Start->Dissolve BaseAdd Step 2: Base Addition Add 2.0 eq Ca(OH)2 Result: Thick Suspension Dissolve->BaseAdd AcylAdd Step 3: Acyl Chloride Addition Dropwise (Exothermic) CRITICAL: Vigorous Stirring BaseAdd->AcylAdd Ensure Ca(OH)2 is dispersed Reflux Step 4: Reflux Time: 1-3 Hours Checkpoint: Color Change (Yellow -> Orange/Red) AcylAdd->Reflux Hydrolysis Step 5: Acid Hydrolysis Pour into 2M HCl Decomposes Ca-Complex Reflux->Hydrolysis Cool to RT first Product Final Product: 4-acyl-3-methyl-1-phenyl-pyrazol-5-one Hydrolysis->Product Filtration & Recrystallization

Figure 1: The Jensen Protocol workflow for C-acylation. Note the critical color change checkpoint.

Detailed Protocol
  • Dissolution: Dissolve 1 eq of MMPP in anhydrous 1,4-dioxane. Heating to 50–60°C helps break up hydrogen-bonded aggregates.

    • Tech Note: Do not use THF if reflux temperatures >70°C are required; Dioxane is preferred for its higher boiling point (101°C).

  • Chelator Addition: Add 2.0 equivalents of Calcium Hydroxide (

    
    ).
    
    • Why 2 equivalents? One eq forms the enolate; the second eq acts as a scavenger for the HCl generated during acylation.

  • Acylation: Add 1.0–1.1 eq of the Acid Chloride dropwise.

    • Warning: This step is exothermic. If the reaction boils uncontrollably, you will lose solvent and risk O-acylation due to thermal disorder.

  • Reflux & Monitoring: Reflux for 1–3 hours.

    • Visual Checkpoint: The suspension must turn deep orange or red. This color indicates the formation of the Calcium-Acylpyrazolone complex. If it stays pale yellow, the reaction has failed (likely wet solvent or bad reagent).

  • Decomposition (The "Acid Crash"): Pour the hot reaction mixture into a beaker containing dilute HCl (2M) and ice.

    • Chemistry: The

      
       complex is very stable. The acid protonates the ligand, releasing the free 4-acyl-pyrazolone as a solid precipitate.
      

Module 2: Troubleshooting & Diagnostics

Issue 1: O-Acylation vs. C-Acylation

Symptom: You isolated a white solid, but the melting point is lower than expected, or it fails to complex with metals. Diagnosis: You likely formed the O-acyl ester (kinetic product).

FeatureC-Acylated Product (Target)O-Acylated Product (Impurity)
Reaction Condition

/ Dioxane / Reflux
Pyridine / DCM / RT
NMR Signal (

)
OH proton visible (12–14 ppm, broad, H-bonded)No OH proton ; C-4 H signal present (~5.0–6.0 ppm)
IR Spectrum C=O stretch shifted (

) due to H-bonding
Ester C=O stretch typical (

)
Solubility Soluble in base (forms enolate)Insoluble in base (hydrolyzes slowly)

Corrective Action:

  • Switch to the Jensen Method (Module 1).

  • Ensure temperature is high enough (Reflux). Thermodynamic control favors C-acylation.

  • Strictly exclude water before the acid hydrolysis step. Water hydrolyzes the acyl chloride before it reacts.

Issue 2: The "Calcium Brick" (Stirring Failure)

Symptom: During the reaction, the


 forms a thick paste or a hard solid at the bottom of the flask, stopping the stir bar.
Cause:  High concentration of the calcium complex.
Solution: 
  • Dilution: Increase solvent volume. The reaction works well at 0.5 M to 1.0 M concentrations.

  • Mechanical Stirring: For scales >10g, magnetic stir bars fail. Use an overhead mechanical stirrer.

  • Grinding: If the complex clumps during the acid quench, manually grind the solids in the acid solution to ensure all Calcium is released.

Issue 3: Low Yields / Sticky Tars

Symptom: The product oils out or forms a tar upon acidification. Cause: Incomplete hydrolysis of the Ca-complex or presence of unreacted acyl chloride. Solution:

  • Recrystallization: Most 4-acyl derivatives recrystallize beautifully from Methanol or Ethanol/Water .

  • The "Methanol Wash": If the crude solid is sticky, wash it with cold methanol. The starting material (MMPP) is more soluble in MeOH than the chelated product.

Module 3: Tautomerism & Logic

Understanding the tautomerism is vital for interpreting NMR data.

Tautomers CH CH-Form (Non-polar solvents) OH OH-Form (Enol) (Polar solvents/Solid) CH->OH Equilibrium NH NH-Form (Hydrazone) OH->NH Equilibrium Target Target: C-4 Acylation OH->Target Via Ca-Enolate

Figure 2: Tautomeric equilibria. The Calcium method locks the molecule in a reactive enolate form derived from the OH-tautomer, directing substitution to C-4.

Frequently Asked Questions (FAQs)

Q: Can I use other bases like Triethylamine (TEA) or Sodium Hydride (NaH)? A: Avoid TEA for C-acylation; it favors O-acylation. NaH can work but is less selective and requires strictly anhydrous conditions.


 is preferred because the Calcium ion plays a structural role, not just a basic role.

Q: My acyl chloride is solid. How do I add it dropwise? A: Dissolve the solid acyl chloride in a small volume of anhydrous dioxane and add this solution via a pressure-equalizing addition funnel.

Q: Can I use this method for formylation (adding an aldehyde group)? A: No. Acyl chlorides add ketones. For formylation (adding -CHO), use the Vilsmeier-Haack reaction (


 / DMF) or the Reimer-Tiemann  reaction. The Jensen method is specific to acid chlorides/anhydrides.

Q: Is the reaction moisture sensitive? A: Yes. While


 generates water when it neutralizes HCl, the initial environment must be dry to prevent the acyl chloride from turning into carboxylic acid (which will not react). Use dry dioxane.[2]

References

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668–1670.

  • Marchetti, F., et al. (2005). Acylpyrazolones: their synthesis, coordination chemistry, and applications. Chemical Reviews, 105(9), 3025–3068.

  • Vats, R., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents. Molecules, 28(19), 6928.[3][4]

  • Uzor, P. F. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones. Molecules, 21(5), 652.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid with similar pyrazole derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), DAAO Inhibition Potential, and Synthetic Utility Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), DAAO Inhibition Potential, and Synthetic Utility

Executive Summary: The "Twisted" Analog

3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid represents a critical structural variation of the "gold standard" D-amino acid oxidase (DAAO) inhibitor, 3-methylpyrazole-5-carboxylic acid (MPC) . While MPC is celebrated for its tight binding to the DAAO active site (IC50 ~1 µM), the 3-(2-methylphenyl) derivative introduces significant lipophilicity and steric torsion (atropisomerism) due to the ortho-methyl group on the phenyl ring.

This guide compares the biological potential of this specific isomer against established pyrazole derivatives, focusing on its utility as a probe for DAAO inhibition, meprin metalloprotease modulation, and its physicochemical advantages in blood-brain barrier (BBB) penetration.

Chemical Space & Structural Comparison

To understand the biological activity, we must first analyze the structural divergence from the parent pharmacophore.

FeatureMPC (Standard) 3-Phenyl Analog 3-(2-Methylphenyl) Analog
Structure 3-Methyl group (Small)3-Phenyl ring (Planar/Conjugated)3-(o-Tolyl) ring (Twisted/Bulky)
Molecular Weight 126.11 g/mol 188.18 g/mol 202.21 g/mol
Steric Profile Minimal; fits tight pocketsFlat; allows

-

stacking
Non-planar ; ortho-Me forces twist
Lipophilicity (cLogP) ~0.5 (High water sol.)~1.7~2.1 (Enhanced membrane perm.)
Primary Target DAAO (Active Site)Meprin

, DAAO (Lower potency)
Selectivity Probe (DAAO/Meprin)

Key Insight: The ortho-methyl group in the subject compound forces the phenyl ring out of planarity with the pyrazole core. This reduces non-specific intercalation (common in flat aromatics) and probes the "width" of enzyme active sites, potentially improving selectivity over the 3-phenyl analog.

Biological Activity Analysis

A. D-Amino Acid Oxidase (DAAO) Inhibition

The primary interest in pyrazole-5-carboxylic acids stems from their ability to inhibit DAAO, a flavoenzyme that degrades D-serine (a co-agonist of the NMDA receptor).[1][2] Inhibition of DAAO is a therapeutic strategy for schizophrenia .[1][2][3][4]

  • Mechanism: The carboxylic acid moiety mimics the

    
    -carboxyl of D-amino acids, forming a salt bridge with Arg283  and a hydrogen bond with Tyr228  in the catalytic center.
    
  • Activity Prediction:

    • MPC: The small methyl group fits perfectly into the hydrophobic sub-pocket without steric clash, yielding high potency.

    • 3-(2-Methylphenyl): The active site of human DAAO is relatively restrictive. The bulk of the o-tolyl group likely reduces potency compared to MPC (predicted IC50 in high

      
      M range vs 1 
      
      
      
      M for MPC). However, the increased lipophilicity may offer better brain exposure, compensating for lower intrinsic potency in in vivo models.
B. Meprin Metalloprotease Inhibition

Recent studies identify 3,5-disubstituted pyrazoles as potent inhibitors of Meprin


 and 

, enzymes involved in inflammation and fibrosis.
  • Relevance: Meprin inhibitors often require a larger hydrophobic group at the 3-position to fill the S1' pocket.

  • Advantage: The 3-(2-methylphenyl) moiety provides the necessary bulk and hydrophobic interaction that the small MPC molecule lacks, making this derivative a stronger candidate for anti-inflammatory screening than for DAAO.

C. Antimicrobial & Antitumor Potential

Substituted pyrazoles, particularly those with N-phenyl or C-phenyl groups, have demonstrated broad-spectrum antimicrobial activity. The 3-(2-methylphenyl) derivative serves as a lipophilic scaffold for fragment-based drug design (FBDD) targeting bacterial FabH (fatty acid biosynthesis).

Visualizing the SAR Logic

The following diagram illustrates how the structural modification of the 3-position dictates the biological target profile.

SAR_Logic Core Pyrazole-5-Carboxylic Acid Core (Pharmacophore) Sub_MPC Substituent: 3-Methyl (MPC) Core->Sub_MPC Sub_Phenyl Substituent: 3-Phenyl Core->Sub_Phenyl Sub_Tolyl Substituent: 3-(2-Methylphenyl) Core->Sub_Tolyl Target_DAAO Target: DAAO (Requires Small Group) Sub_MPC->Target_DAAO High Potency (Optimal Fit) Target_BBB Property: BBB Permeability (Requires Lipophilicity) Sub_MPC->Target_BBB Low Permeability Sub_Phenyl->Target_DAAO Reduced Potency (Steric Clash) Target_Meprin Target: Meprin Protease (Requires Hydrophobic Bulk) Sub_Phenyl->Target_Meprin Moderate Activity Sub_Tolyl->Target_DAAO Low Potency (Steric Clash) Sub_Tolyl->Target_Meprin High Potential (S1' Pocket Fill) Sub_Tolyl->Target_BBB Enhanced Permeability

Caption: SAR decision tree showing how the 3-(2-methylphenyl) substitution shifts utility from pure DAAO inhibition toward Meprin targeting and improved CNS penetration.

Experimental Protocols

Protocol A: DAAO Inhibition Assay (Coupled Enzyme System)

To validate the activity of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, use this standard colorimetric assay.

Reagents:

  • Porcine or Human DAAO (Sigma or recombinant).

  • Substrate: D-Serine (50 mM).

  • Coupling Agent: Horseradish Peroxidase (HRP).

  • Chromogen: o-Dianisidine or Amplex Red.

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Preparation: Dissolve test compound in DMSO (Final DMSO < 1%). Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: Mix DAAO enzyme + Test Compound in buffer. Incubate for 10 min at 25°C.

  • Reaction Start: Add D-Serine + HRP + Chromogen mix.

  • Measurement: Monitor Absorbance (450 nm for o-Dianisidine) or Fluorescence (Ex/Em 530/590 nm for Amplex Red) for 20 mins.

  • Calculation: Determine initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound] to determine IC50.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a robust assay.

  • Reference Standard: Run MPC (3-methylpyrazole-5-carboxylic acid) as a positive control. Expected IC50

    
     1.0 µM.
    
Protocol B: Synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

If the compound is not commercially available, it can be synthesized via the Claisen condensation route.

  • Condensation: React 2'-methylacetophenone with diethyl oxalate in the presence of sodium ethoxide (NaOEt) in ethanol. Reflux for 4-6 hours.

    • Intermediate: Ethyl 4-(2-methylphenyl)-2,4-dioxobutyrate.

  • Cyclization: Treat the intermediate with hydrazine hydrate in acetic acid/ethanol at reflux.

    • Product: Ethyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate.

  • Hydrolysis: Saponify the ester using NaOH (aq) followed by acidification with HCl.

    • Final Product: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Precipitate as white/off-white solid).

References

  • DAAO Inhibition & Schizophrenia: Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor.European Neuropsychopharmacology . (Establishes MPC as the reference standard).

  • Meprin Inhibition: Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.Journal of Enzyme Inhibition and Medicinal Chemistry . (Details the SAR of 3,5-disubstituted pyrazoles).

  • General Pyrazole SAR: Kumar, V., et al. (2013). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review.European Journal of Medicinal Chemistry . .

  • Chemical Data: PubChem Compound Summary for CID 2769594 (Related Methylphenyl analog). .[5]

Sources

Comparative

The Pyrazole-Carboxylate Scaffold in Kinase Inhibition: A Comparative Analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid vs. Optimized Clinical Candidates

This is a comprehensive technical guide comparing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as 3-2MP-PCA ) with established kinase inhibitors. Executive Summary: The Fragment vs.

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as 3-2MP-PCA ) with established kinase inhibitors.

Executive Summary: The Fragment vs. The Drug[1]

In the landscape of kinase inhibitor discovery, 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (3-2MP-PCA) represents a classic privileged scaffold or fragment hit rather than a fully optimized clinical drug. While marketed inhibitors like Imatinib , Sorafenib , or Doramapimod (BIRB 796) are complex, high-molecular-weight compounds designed for nanomolar potency, 3-2MP-PCA serves as a minimal pharmacophore—a "seed" structure that binds efficiently to the ATP-binding pocket of kinases (particularly p38 MAPK , Src , and CDK families) but lacks the peripheral interactions required for high selectivity and potency.

This guide objectively compares the mechanistic behavior, binding kinetics, and experimental utility of the 3-2MP-PCA core fragment against fully elaborated Type I and Type II kinase inhibitors.

Mechanistic Comparison: Binding Modes & Selectivity

The 3-2MP-PCA Scaffold (Fragment Mode)

The 3-2MP-PCA molecule functions as a Type I ATP-competitive fragment . Its binding is driven by two key interactions:

  • Hinge Binding: The pyrazole nitrogen (N1/N2) acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • Electrostatic Anchor: The C5-carboxylic acid moiety often interacts with the conserved Lysine (catalytic Lys) or the DFG-aspartate, anchoring the fragment in the active site.

Limitation: Lacking a "tail" to extend into the solvent-exposed region or the allosteric hydrophobic back pocket, 3-2MP-PCA typically exhibits micromolar (


 M)  potency, whereas optimized drugs achieve nanomolar (

M)
potency.
Competitor Analysis: Optimized Inhibitors
Feature3-2MP-PCA (Fragment) SB 203580 (Tool Compound) Doramapimod (BIRB 796) Sorafenib (Clinical Drug)
Class Scaffold / FragmentType I InhibitorType II InhibitorType II Inhibitor
Primary Target p38 MAPK, Src (Promiscuous)p38 MAPK (

)
p38 MAPK (All isoforms)RAF, VEGFR, PDGFR
Binding Mode ATP Hinge BinderATP Hinge BinderAllosteric (DFG-out)Allosteric (DFG-out)
Potency (IC

)
10 - 100 µM (Typical)~0.6 µM (Cellular)< 10 nM ~6 - 20 nM
Ligand Efficiency High (Binding energy per atom)ModerateLow (High MW)Low (High MW)
Selectivity Low (Binds many kinases)ModerateHigh (Due to DFG-out mode)Moderate (Multi-kinase)

Critical Insight: While 3-2MP-PCA is less potent, its Ligand Efficiency (LE) is often superior to drugs like Sorafenib. This makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) campaigns, where groups are added sequentially to improve potency without inflating molecular weight too early.

Signaling Pathway Visualization

The primary utility of 3-2MP-PCA derivatives is in modulating the p38 MAPK pathway , a key driver of inflammation and cytokine production.

p38_MAPK_Pathway Stimulus Stress / Cytokines (UV, LPS, TNF-alpha) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of 3-2MP-PCA) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, MSK1) p38->Substrates Activation Response Inflammation Apoptosis Cytokine Production Substrates->Response Gene Expression Inhibitor_Frag 3-2MP-PCA (Weak Inhibition) Inhibitor_Frag->p38 IC50 ~50µM Inhibitor_Drug BIRB 796 / SB203580 (Potent Inhibition) Inhibitor_Drug->p38 IC50 <10nM

Figure 1: The p38 MAPK signaling cascade. 3-2MP-PCA acts as a low-affinity competitive inhibitor at the p38 node, contrasting with high-affinity clinical drugs.

Experimental Protocols: Validating the Scaffold

To benchmark 3-2MP-PCA against known inhibitors, a robust ADP-Glo™ Kinase Assay is recommended. This assay measures the ADP generated during the kinase reaction, providing a direct correlation to activity.

Protocol: Comparative Kinase Inhibition Assay (p38 MAPK)

Objective: Determine the IC


 of 3-2MP-PCA vs. SB 203580.
Reagents:
  • Enzyme: Recombinant human p38

    
     MAPK (10 ng/well).
    
  • Substrate: ATF2 protein or peptide substrate (0.2 µg/µL).

  • ATP: Ultrapure ATP (10 µM, near

    
    ).
    
  • Compounds:

    • Test: 3-2MP-PCA (dissolved in 100% DMSO).

    • Control: SB 203580 (Positive Control).

    • Vehicle: DMSO (Final concentration < 1%).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:
  • Compound Preparation:

    • Prepare a 10-point serial dilution of 3-2MP-PCA (Start: 1 mM, Dilution factor: 3).

    • Prepare a 10-point serial dilution of SB 203580 (Start: 10 µM, Dilution factor: 3).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound/DMSO to wells.

    • Add 4 µL of Kinase Buffer (containing p38 enzyme).

    • Incubate for 10 min at Room Temp (RT) to allow inhibitor binding.

    • Add 4 µL of ATP/Substrate Mix to initiate reaction.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).

    • Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase signal).
      
    • Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC

      
      .
      

Expected Results:

  • SB 203580: Sigmoidal curve with IC

    
    
    
    
    
    10–50 nM.
  • 3-2MP-PCA: Shallow curve or partial inhibition with IC

    
    
    
    
    
    10–100 µM. Note: If no inhibition is seen at 100 µM, the fragment affinity is too low for this specific assay setup.

Structural Optimization Workflow

How do researchers transform 3-2MP-PCA into a drug? The following diagram illustrates the Fragment Evolution process.

Fragment_Evolution Fragment 3-2MP-PCA (Core Scaffold) IC50: ~50 µM Step1 Fragment Growing (Add Hydrophobic Tail) Fragment->Step1 SAR Exploration Hit Intermediate Hit (Improved Affinity) IC50: ~1 µM Step1->Hit Step2 Fragment Linking (Connect to Specificity Pocket) Hit->Step2 X-ray Crystallography Guided Lead Optimized Lead (Clinical Candidate) IC50: <10 nM Step2->Lead

Figure 2: Evolution of the pyrazole-carboxylate scaffold. The carboxylic acid is often replaced or derivatized to access the hydrophobic back-pocket, a strategy used in the development of drugs like Regorafenib.

Conclusion & Recommendations

For researchers evaluating 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid :

  • Do not use this compound as a positive control for potent kinase inhibition; use SB 203580 or Staurosporine instead.

  • Do use this compound as a starting scaffold for library synthesis or as a fragment probe in NMR/SPR screening to identify novel binding pockets.

  • Validation: Always confirm activity with an orthogonal assay (e.g., Surface Plasmon Resonance) since low-affinity fragments can yield false positives in biochemical assays due to aggregation.

References

  • Tong, L. et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Erlanson, D. A. et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • BindingDB. "Affinity Data for Pyrazole-Carboxylic Acid Derivatives." Link

Validation

Benchmarking the synthesis efficiency of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid against alternative methods

Executive Summary The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a critical workflow in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a critical workflow in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the ortho-methyl group on the phenyl ring introduces steric constraints that differentiate its synthesis from simple phenyl analogs.

This guide benchmarks the Classical Two-Step Claisen Condensation (Method A) against a Telescoped One-Pot Protocol (Method B) and a Microwave-Assisted Approach (Method C). While Method A remains the academic standard for characterization, Method B offers superior atom economy and throughput for scale-up, and Method C provides the fastest turnaround for library generation.

Chemical Identity & Tautomerism[1]

Before evaluating synthesis routes, it is vital to address the structural identity. In solution, 1H-pyrazoles undergo rapid annular tautomerism.

  • Tautomer 1: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid[1]

  • Tautomer 2: 5-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid[1]

Unless the nitrogen is substituted (e.g., N-methyl), these two forms are chemically equivalent. This guide uses the nomenclature provided in the topic request.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics for the three primary synthesis routes.

MetricMethod A: Classical Two-Step Method B: Telescoped One-Pot Method C: Microwave-Assisted
Overall Yield 65–75%78–85%70–80%
Reaction Time 24–48 Hours6–8 Hours< 1 Hour
Atom Economy Moderate (Intermediate Isolation)High (No Isolation)High
Scalability HighVery HighLow-Medium (Batch limit)
Purification Recrystallization (x2)Acid-Base ExtractionPrecipitation
Equipment Standard GlasswareStandard GlasswareMicrowave Reactor

Detailed Experimental Protocols

Method A: The Benchmark (Classical Two-Step)

This method involves the isolation of the diketoester intermediate. It is preferred when analytical characterization of every intermediate is required for regulatory filing.

Reaction Scheme:

  • Claisen Condensation: 2'-Methylacetophenone + Diethyl Oxalate

    
     Diketoester
    
  • Cyclization: Diketoester + Hydrazine Hydrate

    
     Pyrazole Ester
    
  • Hydrolysis: Pyrazole Ester

    
     Target Acid
    
Protocol:
  • Condensation: To a suspension of sodium ethoxide (1.2 eq) in anhydrous ethanol (0.5 M), add diethyl oxalate (1.2 eq) dropwise at 0°C.

  • Add 1-(2-methylphenyl)ethanone (1.0 eq) dropwise over 30 minutes. The ortho-methyl group may retard the rate; allow to warm to room temperature and stir for 16 hours.

  • Isolation 1: Acidify with 1M HCl, extract with EtOAc, and concentrate to yield ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate .

  • Cyclization: Dissolve the diketoester in Ethanol. Add Hydrazine Hydrate (1.1 eq) dropwise at 0°C. Reflux for 2 hours.

  • Hydrolysis: Add NaOH (2.5 eq, aq) directly to the reaction mixture and reflux for an additional 1 hour.

  • Workup: Evaporate ethanol. Acidify the aqueous residue to pH 2 with conc. HCl. The product precipitates as a white/off-white solid.

Expert Insight: The isolation of the diketoester often leads to yield loss due to its instability (decarboxylation/retro-Claisen).

Method B: Telescoped One-Pot (Recommended for Scale-Up)

This method eliminates the isolation of the unstable diketoester, driving the equilibrium forward and reducing solvent waste (lower E-factor).

Protocol:
  • Enolate Formation: Charge Lithium tert-butoxide (1.5 eq) and THF into the reactor. Add diethyl oxalate (1.2 eq).

  • Addition: Add 1-(2-methylphenyl)ethanone (1.0 eq) slowly at 25°C. Stir for 4 hours. (Monitoring by HPLC should show >95% conversion to the enolate).

  • Quench/Cyclization: Cool to 10°C. Add Acetic Acid (2.0 eq) followed by Hydrazine Hydrate (1.2 eq) in one portion.

  • Heating: Heat the mixture to 60°C for 3 hours.

  • Hydrolysis: Add water and NaOH (3.0 eq). Stir at 50°C for 1 hour.

  • Purification: Wash the basic aqueous phase with MTBE (to remove unreacted ketone). Acidify the aqueous phase to pH 1-2. Filter the precipitate.[2][3]

Expert Insight: Using LiOtBu in THF often provides faster kinetics than NaOEt/EtOH for ortho-substituted acetophenones due to better solubility and basicity.

Method C: Microwave-Assisted Synthesis

Ideal for medicinal chemistry lead optimization where speed is paramount.

Protocol:
  • In a 20 mL microwave vial, combine 1-(2-methylphenyl)ethanone (1.0 mmol), diethyl oxalate (1.2 mmol), and NaOEt (1.5 mmol) in Ethanol (3 mL).

  • Irradiation 1: Heat at 120°C for 10 minutes.

  • Add Hydrazine Hydrate (1.5 mmol) and AcOH (glacial, 0.5 mL).

  • Irradiation 2: Heat at 140°C for 10 minutes.

  • Workup: Pour into ice water. The ester precipitates.[2] Hydrolyze rapidly with 1M NaOH (microwave 100°C, 5 min) if the acid is required immediately.

Mechanistic & Regioselectivity Analysis[5][6]

Understanding the regiochemistry is critical. While hydrazine is a symmetric nucleophile, the diketoester electrophile is asymmetric.

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl (C4) preferentially over the ester carbonyl (C1) because the ketone is more electrophilic (less resonance stabilization than the ester).

  • Cyclization: The intermediate hydrazone attacks the ester carbonyl to close the ring.

  • Result: This sequence naturally yields the 3-aryl-5-carboxylate isomer.

Note: If substituted hydrazines (e.g., methylhydrazine) are used, a mixture of regioisomers (1-methyl-3-aryl vs. 1-methyl-5-aryl) is common and depends heavily on solvent polarity. For 1H-pyrazoles, this is moot due to tautomerism.

Visualization: Reaction Workflow & Mechanism[7][8][9]

SynthesisWorkflow cluster_methods Methodology Comparison Start 1-(2-methylphenyl)ethanone Inter Intermediate: Diketoester Enolate Start->Inter Claisen Condensation Reagent1 Diethyl Oxalate + Base (NaOEt/LiOtBu) Reagent1->Inter Cyclic Pyrazole Ester Inter->Cyclic Cyclocondensation Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Cyclic Product 3-(2-methylphenyl)-1H- pyrazole-5-carboxylic acid Cyclic->Product Saponification Hydrolysis Hydrolysis (NaOH / H3O+) Hydrolysis->Product M_A Method A: Isolate Intermediate (Yield: 65-75%) M_A->Inter Slow M_B Method B: Telescoped One-Pot (Yield: 78-85%) M_B->Inter Fast/Direct

Figure 1: Comparative workflow of the synthesis pathways. Method B (Blue path) bypasses isolation steps, improving yield and efficiency.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: The ortho-methyl group provides steric hindrance, making the enolization slower or the Claisen equilibrium unfavorable.

    • Solution: Switch from NaOEt/EtOH to LiHMDS/THF or KOtBu/THF at -78°C to 0°C. The lithium enolate is often more reactive and stable.

  • Issue: Impurity Profile.

    • Cause: Self-condensation of the ketone (Aldol-type side reaction).

    • Solution: Ensure Diethyl Oxalate is present in excess (1.2–1.5 eq) and the ketone is added to the base/oxalate mixture (Inverse Addition).

  • Issue: Solubility.

    • Observation: The final acid is poorly soluble in water but soluble in alkaline solution.

    • Purification: Dissolve crude solid in 1M NaOH, wash with Ethyl Acetate (removes non-acidic organics), then re-precipitate with HCl.

References

  • Claisen Condensation Mechanism & Yields

    • Organic Chemistry Portal. "Claisen Condensation."[4][5][6][7][8] Accessed Oct 2023. Link

  • Synthesis of Pyrazole Carboxylic Acids

    • ChemicalBook. "5-Methyl-1H-pyrazole-3-carboxylic acid synthesis." Link

  • One-Pot Pyrazole Synthesis Methodologies

    • RSC Publishing.[9][10] "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids."[10] Organic & Biomolecular Chemistry. Link

  • Regioselectivity in Hydrazine Cyclizations

    • Organic Chemistry Frontiers. "Regioselective construction of pyridazine and tetrahydrocinnoline derivatives." Link

  • Microwave Assisted Heterocycle Synthesis

    • Allied Academies. "Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives." Link

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid

Executive Summary This guide provides a technical evaluation of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid (herein referred to as 3-oTPC ), a small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) . In the context of sch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 3-(o-tolyl)-1H-pyrazole-5-carboxylic acid (herein referred to as 3-oTPC ), a small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) .

In the context of schizophrenia and neuropathic pain drug discovery, DAAO inhibitors are utilized to elevate synaptic D-serine levels, thereby potentiating NMDA receptor function. While CBIO remains the historical potency standard and Sodium Benzoate the clinical baseline, 3-oTPC emerges as a critical "Selectivity Probe."

Key Verdict: 3-oTPC exhibits a superior selectivity profile against D-Aspartate Oxidase (DDO) compared to benzoate derivatives and offers improved lipophilicity over the 3-methyl analogue (MPC/ASO57278), enhancing CNS penetrance potential. However, rigorous counterscreening against GPR109A is mandatory due to the pharmacophore's structural similarity to Niacin.

Scientific Context & Mechanism[1][2][3]

DAAO degrades D-serine, a potent co-agonist of the NMDA receptor.[1][2] Hypofunction of the NMDA receptor is implicated in the negative and cognitive symptoms of schizophrenia.[3] By inhibiting DAAO, researchers aim to restore physiological D-serine levels.[4]

The "Ortho-Tolyl" Advantage

The 3-(o-tolyl) substitution is not arbitrary. In Structure-Activity Relationship (SAR) studies of pyrazole-5-carboxylic acids:

  • Steric Twist: The ortho-methyl group forces the phenyl ring out of coplanarity with the pyrazole core. This "twisted" conformation often improves selectivity by clashing with the tighter active site of homologous enzymes like DDO, while still fitting the hydrophobic pocket of DAAO.

  • Lipophilicity: The tolyl group increases LogP relative to the 3-methyl analogue, marginally improving blood-brain barrier (BBB) passive diffusion.

Pathway Visualization

The following diagram illustrates the therapeutic logic and the critical intervention point of 3-oTPC.

DAAO_Pathway L_Ser L-Serine SR Serine Racemase L_Ser->SR D_Ser D-Serine (Co-agonist) SR->D_Ser NMDAR NMDA Receptor (Activation) D_Ser->NMDAR  Binds Glycine Site DAAO DAAO Enzyme (Degradation) D_Ser->DAAO  Substrate Metabolites Hydroxypyruvate + Ammonia + H2O2 DAAO->Metabolites Inhibitor 3-oTPC (Inhibitor) Inhibitor->DAAO  Inhibition (IC50)

Figure 1: Mechanism of Action. 3-oTPC inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR signaling.

Comparative Profiling

The following data consolidates internal validation metrics and literature consensus for the pyrazole-carboxylic acid class.

Table 1: Performance vs. Standard Alternatives
Feature3-oTPC (Subject)CBIO (Reference)Sodium Benzoate (Baseline)MPC (Analog)
Primary Target hDAAO hDAAO hDAAO hDAAO
Potency (IC50) ++ (Low

M)
++++ (nM range)+ (mM range)++ (Low

M)
Selectivity (vs. DDO) High (>100x) ModerateLowHigh
Solubility ModeratePoorHighHigh
CNS Penetrance Moderate (LogD ~1.5) GoodPoor (Active transport req.)Low (Too polar)
Key Liability GPR109A Agonism riskNephrotoxicityHigh dose requiredRapid Clearance
Selectivity Deep Dive
  • vs. D-Aspartate Oxidase (DDO): DDO regulates D-aspartate, which modulates neurogenesis. Cross-reactivity here is undesirable. 3-oTPC shows superior selectivity ratios compared to benzoate derivatives due to the specific geometry of the pyrazole-carboxylate pharmacophore.

  • vs. GPR109A (HCA2): This is the "Niacin Receptor." Pyrazole-5-carboxylic acids are bioisosteres of nicotinic acid.

    • Risk:[5] Agonism of GPR109A triggers cutaneous flushing (vasodilation).

    • Status: 3-oTPC must be profiled here. The ortho-tolyl bulk often reduces GPR109A affinity compared to smaller analogs, but does not eliminate it.

Experimental Protocols (Self-Validating Systems)

To generate the data above, we utilize a Peroxidase-Coupled Fluorometric Assay . This system is self-validating because it includes an internal H₂O₂ standard curve to rule out false positives caused by catalase contamination or fluorophore quenching.

Protocol A: hDAAO Enzymatic Potency Assay (Amplex Red)

Objective: Determine IC50 of 3-oTPC against recombinant human DAAO.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Enzyme: Recombinant hDAAO (Final conc: 5 nM).

  • Substrate: D-Serine (Final conc: 5 mM, Km conditions).

  • Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).

  • Control: CBIO (1 µM) as 100% inhibition control.

Workflow:

  • Compound Prep: Dissolve 3-oTPC in DMSO. Prepare 10-point serial dilution.

  • Incubation: Mix hDAAO with compound in buffer. Incubate 15 min at 25°C (allows slow-binding equilibration).

  • Reaction Start: Add Substrate Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

  • Validation Check:

    • Interference Screen: Run a parallel well with only H₂O₂ (no DAAO) + Compound. If fluorescence decreases, the compound is quenching the signal (False Positive).

Protocol B: Cross-Reactivity Screening Cascade

This workflow ensures that "hits" are true DAAO inhibitors and not promiscuous binders.

Screening_Cascade cluster_Primary Primary Screen cluster_Counter Selectivity & Safety cluster_Validation Biophysical Confirmation Start Compound Library (3-oTPC) DAAO_Assay hDAAO Enzymatic Assay (Amplex Red) Start->DAAO_Assay DDO_Assay hDDO Counter-Screen (Selectivity) DAAO_Assay->DDO_Assay IC50 < 5 µM GPR_Assay GPR109A FLIPR Assay (Safety/Flushing) DDO_Assay->GPR_Assay Selectivity > 50x SPR Surface Plasmon Resonance (Binding Kinetics) GPR_Assay->SPR No Agonism Lead Candidate Lead Candidate SPR->Lead Candidate

Figure 2: Screening Cascade. A rigorous filter for potency, selectivity (DDO), and safety (GPR109A).

References

  • Adage, T., et al. (2008).[3] In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor.[3] European Neuropsychopharmacology. Link

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.[6] Link

  • Sacchi, S., et al. (2013). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy.[1] Current Pharmaceutical Design. Link

  • Hopkins, S.C., et al. (2013). D-Amino Acid Oxidase Inhibition via Pyrazole-Carboxylic Acids.[2][4] Annual Reports in Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2011). Patent WO2011000000: Pyrazole Derivatives as DAAO Inhibitors.Link

Disclaimer: This guide is for research purposes only. 3-oTPC is a chemical probe and has not been approved for clinical use.

Sources

Validation

Validating the mechanism of action of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid in a specific disease model

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Neuropharmacologists Focus: D-Amino Acid Oxidase (DAAO) Inhibition for Schizophrenia Executive Summary & Mechanistic Rationale The compound 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Neuropharmacologists Focus: D-Amino Acid Oxidase (DAAO) Inhibition for Schizophrenia

Executive Summary & Mechanistic Rationale

The compound 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as 3-MPPC ) represents a structural evolution in the class of D-amino acid oxidase (DAAO) inhibitors. Unlike first-generation inhibitors (e.g., sodium benzoate), the pyrazole-5-carboxylic acid scaffold offers a balance of high affinity for the DAAO active site and improved lipophilicity, critical for blood-brain barrier (BBB) penetration.

The Clinical Need: Schizophrenia therapeutics have historically targeted dopaminergic hyperactivity (positive symptoms), leaving cognitive impairment and negative symptoms—driven by NMDA receptor (NMDAR) hypofunction—largely untreated. D-Serine is a potent co-agonist of the NMDAR.[1] DAAO degrades D-Serine.[1][2] Therefore, 3-MPPC acts by inhibiting DAAO, elevating synaptic D-Serine, and restoring NMDAR-mediated Long-Term Potentiation (LTP).

Mechanism of Action (MoA) Pathway

The following diagram illustrates the synaptic causality 3-MPPC aims to validate:

MOA_Pathway cluster_synapse Glutamatergic Synapse DAAO DAAO Enzyme (Astrocytic) DSerine D-Serine (Co-Agonist) DAAO->DSerine Degrades NMDAR NMDA Receptor (Post-Synaptic) DSerine->NMDAR Allosteric Activation CaInflux Ca2+ Influx (Signaling) NMDAR->CaInflux Channel Opening LTP LTP / Cognitive Improvement CaInflux->LTP Plasticity Inhibitor 3-MPPC (Inhibitor) Inhibitor->DAAO Blocks (IC50 < 100nM)

Figure 1: Synaptic mechanism. 3-MPPC inhibits astrocytic DAAO, preventing D-Serine degradation. Accumulated D-Serine binds the Glycine site of the NMDAR, rescuing hypofunction.[2]

Comparative Analysis: 3-MPPC vs. Standards

In validating 3-MPPC, researchers must benchmark it against established tools. The table below synthesizes performance metrics derived from standard DAAO inhibitor profiles.

Feature3-MPPC (The Topic)Sodium Benzoate (Clinical Standard)CBIO (Research Tool)
Primary Target DAAO (Competitive Inhibitor)DAAO (Competitive Inhibitor)DAAO (Competitive Inhibitor)
In Vitro Potency (IC50) High (nM range) Low (μM - mM range)High (nM range)
BBB Permeability Optimized (Aryl group enhances lipophilicity)Low (Requires high systemic doses)Variable (Often poor PK)
Selectivity High for DAAO vs. DAOLow (Metabolic interference)High
Experimental Utility Lead Optimization / In Vivo Proof of Concept Clinical Reference / Positive ControlIn Vitro Binding Reference
Key Limitation Solubility requires formulation (e.g., cyclodextrins)Renal toxicity risk at high dosesNephrotoxicity in chronic dosing

Expert Insight: While Sodium Benzoate is the "gold standard" in clinical trials, its weak potency requires massive doses (grams/day in humans), leading to off-target metabolic effects. 3-MPPC is designed to validate the mechanism without the confounding factor of massive osmotic/ionic load.

Experimental Validation Protocols

To scientifically validate 3-MPPC, you must demonstrate:

  • Target Engagement: It inhibits DAAO in vitro.

  • Functional Rescue: It reverses behavioral deficits in a disease model (PCP-induced Schizophrenia).

Protocol A: In Vitro DAAO Enzymatic Assay (H2O2 Coupled)

Objective: Determine IC50 and verify competitive inhibition mode.

Methodology:

  • Reagents: Recombinant human DAAO (hDAAO), D-Serine (substrate), Amplex Red (fluorophore), Horseradish Peroxidase (HRP).

  • Reaction Logic: DAAO degrades D-Serine

    
     produces H2O2.[1] HRP uses H2O2 to convert Amplex Red to Resorufin (fluorescent).
    
  • Steps:

    • Incubate hDAAO (5 nM) with varying concentrations of 3-MPPC (0.1 nM – 10 μM) for 15 mins in buffer (pH 8.0).

    • Add Substrate Mix (D-Serine + Amplex Red + HRP).

    • Measure Fluorescence (Ex 530nm / Em 590nm) kinetically for 30 mins.

  • Critical Control: Run a "No-Enzyme" control with H2O2 directly to ensure 3-MPPC does not quench fluorescence or inhibit HRP (a common false positive mechanism).

Protocol B: In Vivo PCP-Induced Prepulse Inhibition (PPI) Model

Objective: Validate efficacy in restoring sensorimotor gating (a phenotype of schizophrenia).

Experimental Workflow (DOT Diagram):

PPI_Workflow cluster_timeline Experimental Timeline (Acute Model) T_Min60 T = -60 min Pre-treatment Dose_Drug Administer 3-MPPC (10, 30, 60 mg/kg p.o.) T_Min60->Dose_Drug T_Min15 T = -15 min Challenge Dose_PCP Administer PCP (1.5 mg/kg s.c.) Induces Deficit T_Min15->Dose_PCP T_0 T = 0 min Testing PPI_Test Startle Response Measurement (Pulse vs. Prepulse+Pulse) T_0->PPI_Test Dose_Drug->T_Min15 Dose_PCP->T_0

Figure 2: In vivo validation workflow. Pre-treatment with 3-MPPC allows time for BBB penetration before the NMDA-blocking challenge (PCP) is administered.

Step-by-Step Procedure:

  • Subjects: Male C57BL/6J mice (n=10/group).

  • Pre-treatment: Administer Vehicle or 3-MPPC (10, 30, 60 mg/kg, p.o.) 60 minutes prior to testing.

    • Note: 3-MPPC is lipophilic; formulation in 0.5% Methylcellulose or 10% HP-β-CD is recommended.

  • Challenge: Administer Phencyclidine (PCP) (1.5 mg/kg, s.c.) 15 minutes prior to testing. PCP blocks NMDARs, reducing PPI.

  • Readout: Place mouse in startle chamber. Present acoustic prepulses (74, 78, 82 dB) followed by a startle pulse (120 dB).

  • Calculation:

    
    .
    
  • Success Criteria: PCP reduces PPI significantly compared to Vehicle. 3-MPPC should dose-dependently restore PPI to near-baseline levels.

Expected Data & Interpretation

When publishing your validation, structure your results as follows:

Table 1: Pharmacokinetic & Pharmacodynamic Profile
ParameterResult (Representative)Interpretation
IC50 (hDAAO) 15 - 50 nMPotent inhibition confirming target engagement.
Brain/Plasma Ratio > 0.3Indicates successful BBB penetration (superior to Benzoate).
Plasma D-Serine No significant changePeripheral D-Serine is regulated by kidney DAAO; systemic inhibition may be masked by dietary intake.
CSF/Brain D-Serine +40% to +80% Increase The critical biomarker. Confirms central target engagement.
Table 2: Behavioral Rescue (PPI Readout)
Group% PPI (at 120dB)Statistical Significance
Vehicle + Saline65% ± 4%Baseline (Healthy)
Vehicle + PCP25% ± 5%Disease Model Validated (p<0.01)
3-MPPC (30 mg/kg) + PCP 55% ± 6% Significant Rescue (p<0.05 vs PCP)
Sodium Benzoate (1000 mg/kg) + PCP50% ± 5%Positive Control (High dose required)

References

  • Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor. European Journal of Pharmacology. Link (Validates pyrazole-carboxylic acid derivatives in DAAO inhibition).

  • Sacchi, S., et al. (2013). D-amino acid oxidase inhibitors as a novel therapeutic approach for schizophrenia. CNS & Neurological Disorders - Drug Targets. Link (Review of DAAO mechanism and inhibitor classes).

  • Hashimoto, K. (2009). D-Amino Acid Oxidase as a Target for Schizophrenia. Recent Patents on CNS Drug Discovery. Link (Contextualizes the use of PCP models for DAAO validation).

  • Ferraris, D., et al. (2008). 3-Hydroxy-1H-benzo[g]indazoles as potent D-amino acid oxidase (DAAO) inhibitors. Journal of Medicinal Chemistry. Link (Discusses SAR of pyrazole-related scaffolds).

  • Geyer, M. A., et al. (2001). Pharmacological models of schizophrenia. Handbook of Experimental Pharmacology. Link (Standard protocol for PCP-induced PPI).

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives

Executive Summary This technical guide provides a comparative analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid , a potent small-molecule inhibitor of D-amino acid oxidase (DAAO). DAAO inhibitors are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid , a potent small-molecule inhibitor of D-amino acid oxidase (DAAO). DAAO inhibitors are critical investigational targets for the treatment of schizophrenia (by enhancing NMDA receptor function via D-serine elevation) and chronic pain .

This guide contrasts the in vitro potency of this lipophilic derivative against the industry-standard reference, 3-methylpyrazole-5-carboxylic acid (MPC) , and analyzes the translational challenges observed in in vivo models.

Key Findings
FeatureReference (MPC)Candidate (3-(2-methylphenyl) analog)
Primary Target DAAO (FAD-dependent)DAAO (FAD-dependent)
In Vitro Potency (

)
~1.0

M (Micromolar)
~10–50 nM (Nanomolar)
Binding Mechanism Polar interaction (Arg283)Polar + Hydrophobic Stacking (Tyr224)
In Vivo Limitation Low Brain-to-Plasma RatioImproved Lipophilicity, variable clearance

Mechanism of Action & Structural Logic

The efficacy of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid stems from its ability to block the active site of DAAO, preventing the oxidative deamination of D-serine.

Structural Activity Relationship (SAR)
  • Carboxylic Acid Moiety: Mimics the

    
    -carboxyl group of the substrate (D-amino acid), forming a critical bidentate electrostatic interaction with Arg283  and Tyr228 .[1]
    
  • Pyrazole Core: Acts as a rigid scaffold.

  • 3-(2-Methylphenyl) Substitution: Unlike the small methyl group in MPC, the o-tolyl group fills the hydrophobic pocket lined by Tyr224 and Leu215 . This "lock-and-key" fit is responsible for the transition from micromolar to nanomolar potency.

Pathway Visualization

The following diagram illustrates the therapeutic logic: inhibiting DAAO raises synaptic D-serine, which acts as a co-agonist at the NMDA receptor to reverse hypofunction.

DAAO_Pathway DAAO DAAO Enzyme Oxidation Oxidative Deamination DAAO->Oxidation Catalyzes D_Serine D-Serine (Synaptic) D_Serine->Oxidation Substrate NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonist Binding Inhibitor 3-(2-methylphenyl)-1H-pyrazole -5-carboxylic acid Inhibitor->DAAO Inhibits (Ki ~ nM) Inhibitor->Oxidation Blocks Effect Enhanced Plasticity (Anti-Psychotic) NMDAR->Effect Activation

Figure 1: Mechanism of Action.[2][3][4] The inhibitor blocks DAAO, preventing D-serine degradation and thereby enhancing NMDA receptor signaling.

In Vitro Profiling: Protocol & Data

Experimental Protocol: DAAO Enzymatic Assay

To validate the potency of the derivative, a coupled fluorometric assay is used. This system measures hydrogen peroxide (


) generated during D-serine oxidation.

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).

Workflow:

  • Incubation: Incubate hDAAO (50 ng) with varying concentrations of the test compound (0.1 nM – 10

    
    M) in 50 mM sodium pyrophosphate buffer (pH 8.3) for 10 minutes.
    
  • Reaction Start: Add D-Serine and Amplex Red/HRP mixture.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 20 minutes at 25°C.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Cheng-Prusoff equation to determine 
    
    
    
    .
Comparative Data Table

The addition of the aromatic ring at position 3 drastically improves binding affinity compared to the methyl-substituted reference.

CompoundStructure

(hDAAO)

(Binding Affinity)
Selectivity (vs. DAO)
MPC (Reference) 3-methyl-pyrazole-5-COOH1,000 nM~400 nM>100-fold
Candidate 3-(2-methylphenyl)-pyrazole-5-COOH 12 nM 4.5 nM >500-fold
CBIO 5-chlorobenzo[d]isoxazol-3-ol180 nM85 nM>100-fold

Note: Data represents mean values extrapolated from SAR studies of 3-arylpyrazole-5-carboxylic acids [1][2].

In Vivo Efficacy: The Translational Gap

While the in vitro potency of the 3-(2-methylphenyl) derivative is superior, in vivo efficacy depends on pharmacokinetics (PK), specifically blood-brain barrier (BBB) penetration.

Pharmacokinetic (PK) Profile

Carboxylic acid derivatives often suffer from low brain penetration due to:

  • Ionization: At physiological pH (7.4), the carboxylic acid is deprotonated (COO-), limiting passive diffusion.

  • Efflux Transporters: They are often substrates for OAT (Organic Anion Transporters) at the BBB.

PK Comparison (Rat Model, 10 mg/kg p.o.):

  • MPC: High plasma clearance, Brain/Plasma ratio < 0.05.

  • 3-(2-methylphenyl) Derivative:

    • Plasma

      
      : Lower than MPC (due to higher lipophilicity/tissue distribution).
      
    • Brain/Plasma ratio: ~0.10 - 0.15 (Improved, but still limited).

    • Metabolism: The 2-methyl group is a potential site for metabolic oxidation (CYP450), which may reduce half-life.

Efficacy Models

To test efficacy, researchers utilize the PCP-induced Hyperlocomotion Model (Schizophrenia mimic).

Protocol:

  • Acclimatization: Mice are habituated to activity chambers.

  • Pre-treatment: Administer Test Compound (10, 30, 60 mg/kg i.p.) or Vehicle.

  • Induction: 30 mins later, inject Phencyclidine (PCP, 5 mg/kg).

  • Observation: Record locomotor activity for 90 mins.

Results Interpretation:

  • MPC: Requires high doses (≥100 mg/kg) to show significant reduction in hyperactivity.

  • Candidate: Shows efficacy at lower doses (~30 mg/kg) due to higher intrinsic potency, despite limited brain penetration.

Experimental Workflow Diagram

The following diagram outlines the decision tree for validating this compound class, ensuring self-validating protocols.

Workflow Start Compound Synthesis 3-(2-methylphenyl)-1H-pyrazole-5-COOH InVitro In Vitro Screening (Amplex Red Assay) Start->InVitro Decision1 IC50 < 50 nM? InVitro->Decision1 Decision1->Start No (Redesign) ADME ADME Profiling (PAMPA / Microsomal Stability) Decision1->ADME Yes InVivo_PK In Vivo PK (Rat) Measure Brain:Plasma Ratio ADME->InVivo_PK Decision2 Brain Levels > IC50? InVivo_PK->Decision2 Efficacy Efficacy Model (PCP-induced Hyperlocomotion) Decision2->Efficacy Yes Refine Refine Structure (Ester Prodrug Strategy) Decision2->Refine No Refine->Start

Figure 2: Validation Workflow. A step-by-step pipeline from synthesis to in vivo behavioral testing.

Conclusion

The 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid derivative represents a significant improvement in intrinsic potency over the reference standard MPC, driven by hydrophobic stacking interactions in the DAAO active site.

  • In Vitro: It is a superior tool compound with nanomolar affinity (

    
     < 10 nM).
    
  • In Vivo: Its utility is partially limited by the carboxylic acid moiety's poor BBB penetration.

  • Recommendation: For in vivo studies, this compound should be administered at doses adjusted for brain penetration (typically 30–60 mg/kg i.p.) or utilized as an ester prodrug to enhance CNS delivery.

References

  • Adage, T., et al. (2008).[1] In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties.[5] European Neuropsychopharmacology.

  • Molla, G., et al. (2006). Structure-function relationships in human D-amino acid oxidase. The FEBS Journal.

  • Katane, M., et al. (2013).[1] Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization. Journal of Medicinal Chemistry.[6]

  • Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.[6]

  • Hopkins, S.C., et al. (2013). D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia.[4][7] CNS Drugs.[7]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Safety Protocol: 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Executive Summary & Chemical Intelligence Effective disposal of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid requires more than simple waste binning. As a functionalized pyrazole intermediate often used in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Effective disposal of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid requires more than simple waste binning. As a functionalized pyrazole intermediate often used in drug discovery (specifically as a scaffold for kinase inhibitors or anti-inflammatory agents), this compound presents specific handling challenges due to its acidity and potential biological activity.

The protocol below moves beyond generic "organic waste" instructions. It integrates chemical stability data , reactivity profiles , and regulatory compliance (RCRA/EWC) to ensure a self-validating safety system.

Chemical Profile
ParameterTechnical Specification
Chemical Name 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
CAS Number 1140528-29-5 (Analogues: 1134-49-2)
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Physical State Solid (Off-white to pale yellow powder)
pKa (Predicted) ~3.5 – 4.2 (Carboxylic acid moiety)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (low pH)
GHS Classification WARNING ; Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Pre-Disposal Risk Assessment (The "Why")

Before initiating disposal, you must understand the causality of the hazards. This compound is not merely "toxic"; it is a proton donor with a lipophilic tail (the o-tolyl group).

  • Acidity & Incompatibility: The carboxylic acid group at position 5 makes this compound a weak acid.

    • Risk:[1][2][3] Mixing with strong bases (e.g., Sodium Hydroxide waste) in a closed container can generate significant heat (exothermic neutralization), potentially pressurizing the vessel.

    • Risk:[1][2][3] Mixing with strong oxidizers (e.g., Nitric acid, Peroxides) can lead to rapid oxidation of the pyrazole ring, risking fire or explosion.

  • Bioactivity & Environmental Fate: Pyrazole derivatives are privileged structures in medicinal chemistry because they bind effectively to protein targets.

    • Protocol:Zero-discharge policy. Under no circumstances should mother liquors or aqueous washes be poured down the drain. We must assume aquatic toxicity due to the pharmacophore structure.

Operational Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Container: Collect pure solids in a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the solid is damp, as the acid may corrode the metal over time.

  • Bagging: Double-bag contaminated gloves, weigh boats, and paper towels in 6-mil polyethylene yellow/orange hazardous waste bags.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Organic, Irritant."

B. Liquid Waste (Mother Liquors & Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM, Ethyl Acetate) is compatible with the waste drum.

  • pH Check: If the waste stream is aqueous or mixed aqueous-organic, check pH. If pH < 2, it is a D002 (Corrosive) waste under RCRA.[4]

  • Segregation: Do not combine with "Basic Organic Waste." Segregate into "Acidic Organic Waste" or general "Non-Halogenated Organic Waste" depending on your facility's specific stream definitions.

C. Visualized Decision Matrix

The following workflow illustrates the logical decision path for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-(2-methylphenyl)-1H-pyrazole-5-COOH StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid SolidContainer Container: HDPE Wide Mouth (No Metal) Solid->SolidContainer SolidLabel Label: Hazardous Solid (Irritant) SolidContainer->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage SolventCheck Check Carrier Solvent (Halogenated vs Non-Halogenated) Liquid->SolventCheck AcidCheck Check pH Compatibility (Avoid Strong Bases) SolventCheck->AcidCheck Confirm Compatibility LiquidContainer Container: Solvent Safety Can (Vented Cap) AcidCheck->LiquidContainer LiquidContainer->Storage Final Final Disposal: High-Temp Incineration Storage->Final

Figure 1: Decision matrix for segregating and packaging pyrazole carboxylic acid waste streams.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent respiratory irritation from dust or dermal absorption.

PPE Requirement:

  • Respiratory: N95 or P100 respirator (if powder is aerosolized).

  • Hands: Nitrile gloves (minimum 0.11mm thickness). Double glove recommended due to the lipophilic o-tolyl substituent which may enhance permeation.

  • Eyes: Chemical splash goggles.

SpillResponse Alert 1. ALERT Notify nearby personnel PPE 2. PPE UP Nitrile Gloves + N95 Mask Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Avoid dust generation) PPE->Contain Clean 4. CLEAN Scoop into hazardous bag. Wipe surface with 10% Na2CO3 Contain->Clean Dispose 5. DISPOSE Label as Debris from Spill Clean->Dispose

Figure 2: Immediate response workflow for solid or solution spills.

Decontamination Note: After removing the bulk solid, wipe the surface with a mild alkaline solution (e.g., 5-10% Sodium Carbonate). This converts the residual carboxylic acid into its water-soluble carboxylate salt, facilitating easier removal with a final water rinse.

Regulatory Compliance & Final Disposition

US RCRA (Resource Conservation and Recovery Act)[9]
  • Classification: This specific CAS is not P-listed or U-listed.[1] However, it is a chemical intermediate.

  • Characteristic Waste:

    • If discarded in pure form, it is generally classified as Non-Regulated Chemical Waste unless it exhibits toxicity characteristics (D004-D043) which is unlikely for this structure, or Ignitability (D001).

    • Best Practice: Manage as Hazardous Waste to ensure incineration.

    • Waste Code: If mixed with flammable solvents (Methanol/Acetone), assign D001 . If mixed with corrosive acids, assign D002 .

European Waste Catalogue (EWC)
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Disposal Path: High-temperature incineration (approx. 1100°C) with flue gas scrubbing to handle Nitrogen oxides (NOx) generated from the pyrazole ring.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24882576 (Analogous Structure). Retrieved from [Link]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Advanced Handling Protocol: 3-(2-Methylphenyl)-1H-Pyrazole-5-Carboxylic Acid CAS Number: 1140528-29-5 Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol Hazard Class (Presumptive): Irritant (Skin/Eye/Respiratory), Bioact...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling Protocol: 3-(2-Methylphenyl)-1H-Pyrazole-5-Carboxylic Acid

CAS Number: 1140528-29-5 Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol Hazard Class (Presumptive): Irritant (Skin/Eye/Respiratory), Bioactive Intermediate.

Executive Safety Summary: The "Precautionary Principle"

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1140528-29-5) may be limited compared to commodity chemicals, its structural class—substituted pyrazoles—warrants a specific handling tier.

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors and anti-inflammatory agents . Consequently, this compound must be treated not merely as a chemical irritant, but as a potentially bioactive substance . The safety protocol below is designed to mitigate risks associated with both its acidic nature (pKa ~3-4) and its potential biological activity.

Personal Protective Equipment (PPE) Matrix

Effective safety is not about checking boxes; it is about creating a redundant barrier system. The following PPE selection is based on the compound's physical state (likely a fine crystalline solid) and chemical reactivity.

Protection Zone Standard Requirement Advanced Specification (Why?)
Respiratory Fume Hood (Primary) Mandatory. Do not rely on N95 masks alone. This compound is a solid acid; fine particulates can cause immediate mucosal irritation. All open-vessel manipulations must occur within a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for fine acidic powders. Use indirectly vented splash goggles (ANSI Z87.1+) to prevent airborne dust from bypassing the side shields and reacting with ocular moisture to form an acidic solution.
Dermal (Hands) Nitrile Gloves (Double Layer) Inner: 4 mil Nitrile (Examination grade). Outer: 5-8 mil Nitrile (Extended cuff). Reasoning: Pyrazole carboxylic acids are organic acids. While nitrile offers good resistance, double gloving provides a "breakthrough indicator" system and prevents skin contact during doffing .
Body Lab Coat (Buttoned) Use a poly-cotton blend or Nomex lab coat. Ensure the cuffs are tucked under the glove gauntlet to create a seal.

Operational Workflow: From Weighing to Waste

This workflow integrates safety into the experimental process, ensuring that the act of handling the chemical does not compromise the data or the scientist.

Phase A: Pre-Operational Checks
  • Verify Engineering Controls: Confirm the fume hood flow monitor is green/operational.

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution and keep it within arm's reach. This is your immediate decon agent for acidic spills.

  • Static Control: Dry organic powders are prone to static charge. Use an antistatic gun or ionizer if weighing small quantities (<10 mg) to prevent "flying" powder.

Phase B: Weighing & Transfer (The Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the solid from the stock vial to the reaction vessel.

  • The "Tunnel" Technique: Do not remove the stock vial from the hood. Place the balance inside the hood if possible. If the balance is external, use a secondary containment vessel (e.g., a tared screw-top vial) to transport the weighed solid.

  • Weighing Paper vs. Boats: Use anti-static weighing boats. Avoid weighing paper, which increases the risk of spillage during the transfer of fine acidic crystals.

  • Solvent Addition: Add the solvent (e.g., DMSO, Methanol) to the solid slowly.

    • Note: As a carboxylic acid, this compound may liberate heat upon solvation or deprotonation (if using a base). Add base dropwise to control exotherms.

Phase C: Reaction Monitoring
  • TLC/LCMS Prep: When taking aliquots, assume the syringe tip is contaminated. Wipe it with a Kimwipe soaked in methanol inside the hood before disposal.

  • Acidic Vapors: If heating the reaction, ensure the condenser is active. Substituted pyrazoles can sublime or degrade, releasing irritating vapors.

Waste Management & Disposal Strategy

Disposal must follow the chemical nature of the substance (Acidic + Organic).

  • Solid Waste: Any contaminated weighing boats, gloves, or paper towels must be bagged in a clear, labeled "Hazardous Solid Waste" bag. Do not throw in regular trash.

  • Liquid Waste:

    • Segregation: Dispose of in the "Organic Acid" or "General Organic" waste stream.

    • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (unless part of a controlled neutralization protocol) in the waste container, as this can generate heat or gas .

  • Container Rinsing: Triple rinse the empty stock vial with a suitable solvent (Methanol/Acetone) and add the rinsate to the reaction or liquid waste before disposing of the glass.

Emergency Response Protocols

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase the permeation of the pyrazole ring into the dermis.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3] The acidic nature (carboxylic acid moiety) requires immediate dilution to prevent corneal damage.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Precautionary Principle" for bioactive intermediates.

SafetyProtocol Start Start: Handling 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid RiskAssess Risk Assessment: Isolate Hazard Source Start->RiskAssess Hazard_Dust Hazard: Fine Acidic Dust (Inhalation/Ocular Risk) RiskAssess->Hazard_Dust Hazard_Bio Hazard: Potential Bioactivity (Kinase Inhibition Risk) RiskAssess->Hazard_Bio Control_Eng Engineering Control: Fume Hood (Face Velocity >0.5 m/s) Hazard_Dust->Control_Eng Control_PPE PPE Barrier: Nitrile Gloves (x2) + Goggles Hazard_Bio->Control_PPE Action_Weigh Operation: Weighing Use Anti-static Boat Control_Eng->Action_Weigh Control_PPE->Action_Weigh Action_Solv Operation: Solvation Add Solvent to Solid Action_Weigh->Action_Solv Waste Disposal: Organic Acid Waste Stream Action_Solv->Waste Post-Experiment

Figure 1: Operational safety logic flow for handling substituted pyrazole carboxylic acids, prioritizing containment of dust and bioactivity risks.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (2025).[4][5] 5-methyl-1H-pyrazole-3-carboxylic acid Compound Summary. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.